(-)-Erinacin A
Description
Properties
CAS No. |
180854-04-0 |
|---|---|
Molecular Formula |
C₂₅H₃₆O₆ |
Molecular Weight |
432.55 |
Synonyms |
[3aS-(3aα,5aβ,6α)]-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e]indene-8-carboxaldehyde |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of (-)-Erinacin A from Hericium erinaceus: A Technical Guide
Abstract
(-)-Erinacin A, a cyathane-type diterpenoid isolated from the mycelia of the medicinal mushroom Hericium erinaceus, has garnered significant attention within the scientific community for its potent neurotrophic and neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound. It details various methodologies, from traditional chromatographic techniques to modern high-throughput methods, and presents a comparative analysis of their efficiencies. Furthermore, this document elucidates the key signaling pathways modulated by this compound in the context of its neuroprotective effects. This guide is intended for researchers, scientists, and drug development professionals engaged in the study and application of natural products for neurological health.
Introduction: The Advent of a Neurotrophic Compound
The quest for novel therapeutic agents for neurodegenerative diseases has led researchers to explore a vast array of natural sources. Among these, the medicinal mushroom Hericium erinaceus, also known as Lion's Mane, has a long history of use in traditional medicine for its cognitive-enhancing benefits. Scientific investigation into the bioactive constituents of this fungus led to a landmark discovery in 1994 by Kawagishi et al.[1][2][3] They successfully isolated and identified a new series of cyathane-type diterpenoids, named erinacines, from the mycelia of H. erinaceus. Among these, this compound was identified as a potent stimulator of Nerve Growth Factor (NGF) synthesis, a crucial protein for the survival, development, and function of neurons.[1][2][3] This discovery opened a new avenue of research into the therapeutic potential of this compound for neurological disorders.
Physicochemical and Spectroscopic Data of this compound
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. The following table summarizes the key physicochemical and spectroscopic data for this compound.
| Property | Data |
| Molecular Formula | C₂₅H₃₄O₅ |
| Molecular Weight | 414.5 g/mol |
| Appearance | White crystalline solid |
| ¹H NMR (CDCl₃, 500 MHz) | Data to be compiled from relevant spectroscopic studies. |
| ¹³C NMR (CDCl₃, 125 MHz) | Data to be compiled from relevant spectroscopic studies. |
| Mass Spectrometry (ESI-MS) | m/z 415.2428 [M+H]⁺ |
| UV λmax (MeOH) | 210, 254 nm |
Isolation and Purification Methodologies
The isolation of this compound from Hericium erinaceus mycelia has evolved from traditional chromatographic methods to more efficient and scalable techniques. This section details the most prominent methods employed, with a comparative summary of their performance.
Traditional Open-Column Silica Gel Chromatography
The original method for the isolation of erinacines, including this compound, relied on repeated open-column chromatography on silica gel.[4][5] While effective for initial discovery and small-scale purification, this method is often laborious and time-consuming.
Experimental Protocol:
-
Extraction: Dried and powdered mycelia of H. erinaceus are extracted with a suitable organic solvent, typically methanol or ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning, for example, between ethyl acetate and water. The organic phase, containing the less polar erinacines, is collected.
-
Silica Gel Column Chromatography: The concentrated organic phase is loaded onto a silica gel column. Elution is performed using a gradient of a non-polar solvent (e.g., n-hexane) and a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Recrystallization: Fractions containing this compound are combined, concentrated, and the compound is purified by recrystallization from a suitable solvent system.
High-Speed Counter-Current Chromatography (HSCCC)
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has been successfully applied to the separation of this compound.[5][6] This method offers advantages over solid-support chromatography, including higher sample loading capacity and reduced risk of sample degradation.
Experimental Protocol:
-
Solvent System Selection: A suitable two-phase solvent system is selected. A commonly used system for this compound isolation is n-hexane-ethyl acetate-methanol-water.[6]
-
HSCCC Operation: The HSCCC column is first filled with the stationary phase. The sample, dissolved in a small volume of the two-phase solvent system, is then injected. The mobile phase is pumped through the column, and the effluent is fractionated.
-
Fraction Analysis: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.
Two-Dimensional Chromatographic Isolation
A more recent and highly efficient method for the purification of this compound involves a two-dimensional chromatographic approach.[7][8][9] This strategy utilizes two different chromatographic modes to achieve high purity.
Experimental Protocol:
-
First Dimension: Normal-Phase Flash Chromatography: The crude extract is first fractionated using normal-phase flash chromatography on a silica gel column with an isocratic mobile phase, such as ethyl acetate and acetonitrile.[9]
-
Second Dimension: Semi-Preparative Reversed-Phase Chromatography: The fraction containing this compound from the first dimension is then subjected to semi-preparative reversed-phase HPLC (e.g., on a C18 column) with a mobile phase such as methanol and water.[9] This step effectively removes closely related impurities.
Comparison of Isolation Methods
| Method | Yield | Purity | Advantages | Disadvantages |
| Silica Gel Chromatography | Variable, generally lower | Moderate to High | Simple setup, well-established | Labor-intensive, time-consuming, solvent-intensive |
| High-Speed Counter-Current Chromatography (HSCCC) | Up to 358.78 mg/L (strain dependent)[8] | >95%[6] | High sample loading, rapid, high recovery | Requires specialized equipment |
| Two-Dimensional Chromatography | 19.4 mg from 130 g of material[7][8] | >97%[7][8] | High resolution and purity, effective for complex mixtures | Requires multiple chromatographic systems |
Neuroprotective Signaling Pathways of this compound
The neuroprotective effects of this compound are attributed to its ability to modulate several key signaling pathways. These pathways are intricately linked and contribute to neuronal survival, differentiation, and function.
Stimulation of Nerve Growth Factor (NGF) Synthesis
The primary mechanism of action of this compound is its ability to stimulate the synthesis of Nerve Growth Factor (NGF).[1][2][3][10] NGF is a neurotrophin that plays a critical role in the survival and maintenance of sympathetic and sensory neurons. By increasing NGF levels, this compound promotes neuronal health and resilience.
Caption: this compound stimulates NGF synthesis in astrocytes.
Activation of the JNK and Nrf2 Pathways
This compound has been shown to activate the c-Jun N-terminal kinase (JNK) pathway, which is involved in the cellular response to stress and can promote neuronal survival under certain conditions.[11][12] Additionally, it activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response.[13][14][15][16] This leads to the upregulation of antioxidant enzymes, thereby protecting neurons from oxidative damage.
Caption: this compound activates JNK and Nrf2 pathways.
Inhibition of Neuroinflammation
Neuroinflammation is a key contributor to the pathogenesis of neurodegenerative diseases. This compound has demonstrated anti-inflammatory properties by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory mediators. This is partly achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[17]
Caption: this compound inhibits neuroinflammation via the NF-κB pathway.
Conclusion and Future Directions
This compound stands out as a promising natural compound with significant potential for the development of novel therapies for neurodegenerative diseases. The evolution of isolation and purification techniques has made this compound more accessible for research and potential clinical applications. The multifaceted neuroprotective mechanisms of this compound, including the stimulation of NGF synthesis, activation of antioxidant pathways, and inhibition of neuroinflammation, provide a strong rationale for its further investigation. Future research should focus on optimizing large-scale production methods, conducting comprehensive preclinical and clinical trials to establish its safety and efficacy in humans, and further elucidating the intricate molecular targets and signaling cascades modulated by this remarkable molecule. The journey from a traditional medicinal mushroom to a potential modern therapeutic agent for neurological disorders exemplifies the power of natural product research in addressing unmet medical needs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Erinacines A, B, and C, strong stimulators of nerve growth factor (NGF)-synthesis, from the mycelia of Hericium erinaceum | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains [ouci.dntb.gov.ua]
- 9. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus [mdpi.com]
- 10. magistralbr.caldic.com [magistralbr.caldic.com]
- 11. Hericium erinaceus mycelium and its isolated erinacine A protection from MPTP-induced neurotoxicity through the ER stress, triggering an apoptosis cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nerve growth factor-inducing activity of Hericium erinaceus in 1321N1 human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinic… [ouci.dntb.gov.ua]
- 15. mdpi.com [mdpi.com]
- 16. Erinacine A-Enriched Hericium erinaceus Mycelium Ethanol Extract Lessens Cellular Damage in Cell and Drosophila Models of Spinocerebellar Ataxia Type 3 by Improvement of Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Erinacine A Prevents Lipopolysaccharide-Mediated Glial Cell Activation to Protect Dopaminergic Neurons against Inflammatory Factor-Induced Cell Death In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis of (-)-Erinacine A in Mushroom Mycelia: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biosynthesis of (-)-erinacine A, a cyathane diterpenoid with significant neurotrophic properties, in the mycelia of Hericium erinaceus. This document consolidates current knowledge on the biosynthetic pathway, key enzymes, genetic regulation, and quantitative production, while also providing detailed experimental protocols relevant to its study and production.
Introduction to (-)-Erinacine A
(-)-Erinacine A is a prominent member of the erinacine class of cyathane diterpenoids, which are secondary metabolites produced by the mycelia of the medicinal mushroom Hericium erinaceus (Lion's Mane). These compounds are of significant interest to the pharmaceutical industry due to their ability to stimulate the synthesis of Nerve Growth Factor (NGF), a crucial protein for the survival, development, and function of neurons. Erinacine A, in particular, has demonstrated potential in preclinical models for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Unlike the fruiting bodies of H. erinaceus, which produce hericenones, the mycelia are the exclusive source of erinacines. Understanding the biosynthetic pathway of (-)-erinacine A is paramount for its targeted production and for the potential bioengineering of novel, more potent derivatives.
The Biosynthetic Pathway of (-)-Erinacine A
The biosynthesis of (-)-erinacine A is a complex enzymatic cascade that begins with the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). The pathway is orchestrated by a set of enzymes encoded by the "Eri" gene cluster.
The proposed biosynthetic pathway commences with the cyclization of GGPP by a diterpene cyclase, EriG, to form the characteristic 5-6-7 tricyclic carbon scaffold of the cyathane core, cyatha-3,12-diene. This is followed by a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases, including EriI and EriC, which introduce hydroxyl groups at specific positions on the cyathane skeleton. These hydroxylated intermediates undergo further modifications, including glycosylation, to yield a variety of erinacine compounds. Erinacine P is a key intermediate that can be converted to other erinacines, including erinacine Q, which is a direct precursor to erinacine C. The precise enzymatic steps leading from erinacine B to erinacine A are not yet fully characterized.
Key Enzymes and Genetic Regulation
The production of (-)-erinacine A is governed by the "Eri" gene cluster in Hericium erinaceus. While not all genes in this cluster have been functionally characterized, several key enzymes have been identified.
| Gene | Enzyme Type | Putative Function in (-)-Erinacine A Biosynthesis | Reference |
| eriG | Diterpene cyclase | Catalyzes the initial cyclization of GGPP to form the cyathane scaffold. | [1] |
| eriI | Cytochrome P450 monooxygenase | Hydroxylates the cyathane core at the C-14 position. | [1] |
| eriC | Cytochrome P450 monooxygenase | Further hydroxylates the erinacol intermediate. | [1] |
| eriA | Cytochrome P450 monooxygenase | Involved in the tailoring of the erinacine skeleton. | [2] |
| eriJ | Glycosyltransferase | Catalyzes the xylosylation of hydroxylated intermediates. | [3] |
| eriB | NAD(P) oxidoreductase | Catalyzes the conversion of erinacine Q to erinacine P and erinacine B to erinacine C. | [4] |
| eriM | FAD-dependent oxidase | Responsible for the formation of the allyl aldehyde in erinacines. | [5] |
Note: Detailed enzyme kinetic data (e.g., Km, Vmax, kcat) for these enzymes are not extensively reported in the current scientific literature. This represents a significant knowledge gap and an opportunity for future research.
Quantitative Data on (-)-Erinacine A Production
The yield of (-)-erinacine A from Hericium erinaceus mycelia is highly dependent on the strain, cultivation method, and medium composition.
Erinacine A Content in Different Hericium Strains
| Strain | Cultivation Method | Erinacine A Content (mg/g dry weight) | Erinacine A Yield (mg/L) | Reference |
| HeG | Submerged | 42.16 | 358.78 | [1][6][7] |
| HeC9 | Submerged | 21.15 | - | [1] |
| Various Cultivated Strains | Submerged | 0.2 - 0.5 | - | [8] |
| HeT, He80, He95, He911 | Submerged | > 1.0 | - | [1] |
Impact of Cultivation Method and Medium Composition on Erinacine A Yield
| Cultivation Method | Substrate/Medium Components | Mycelial Biomass (mg/g substrate or g/L) | Specific Erinacine A Yield (mg/g dry weight) | Reference |
| Solid-State | Corn kernel (<2.38 mm particle size) + 10 mM ZnSO₄ | 50.24 mg/g | 165.36 | [9] |
| Solid-State | Corn kernel (<2.38 mm particle size) + 10 mM NaCl | - | 120.97 | [9] |
| Solid-State | Husked and paddy millet + 0.56% NaCl + 3.4% casein peptone | 100 mg/g (in glass jars) | Highest concentration detected (AUC) | [10][11] |
| Submerged | Glucose-based medium | 4.42 g/L | 12.85 | [9] |
| Submerged | Optimized medium (glucose, casein peptone, NaCl, ZnSO₄, KH₂PO₄) | 13.3 g/L | 14.44 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the production and analysis of (-)-erinacine A.
Mycelial Cultivation of Hericium erinaceus
Objective: To produce mycelial biomass for the extraction of (-)-erinacine A.
Materials:
-
Hericium erinaceus culture (e.g., ATCC 20977 or a high-yielding strain like HeG)
-
Seed medium (per liter): 4 g glucose, 1 g peptone, 0.2 g yeast extract, 0.1 g MgSO₄·7H₂O, 0.05 g KH₂PO₄
-
Solid-state substrate: Corn kernels, ground to <2.38 mm particle size
-
Deionized water
-
100 mM ZnSO₄ solution
-
Glass jars (e.g., 500 mL) with breathable lids
-
Autoclave
-
Sterile blender
-
Incubator
Procedure:
-
Seed Culture Preparation:
-
Aseptically transfer several agar plugs of a mature H. erinaceus culture to a sterile blender containing 40 mL of sterile deionized water.
-
Homogenize briefly (e.g., 8 pulses of 1 second each) to create a uniform mycelial suspension.
-
Inoculate 100 mL of sterile seed medium in a 250 mL flask with 10 mL of the mycelial suspension.
-
Incubate at 25 °C on a rotary shaker at 100 rpm for 7 days.
-
-
Solid-State Fermentation:
-
To a glass jar, add 50 g of ground corn kernels and 50 mL of deionized water containing 10 mM ZnSO₄.
-
Autoclave the jars at 121 °C for 20 minutes and allow them to cool to room temperature.
-
Inoculate each jar with 10 mL of the seed culture.
-
Incubate the jars at 25 °C in the dark for 20-30 days, or until the substrate is fully colonized by the mycelium.
-
-
Harvesting:
-
After incubation, harvest the mycelial biomass.
-
Freeze-dry the biomass to a constant weight.
-
Store the dried mycelia at -20 °C until extraction.
-
Extraction of (-)-Erinacine A from Mycelia
Objective: To extract (-)-erinacine A from dried mycelial biomass.
Materials:
-
Dried, powdered H. erinaceus mycelia
-
95% Ethanol
-
Ethyl acetate
-
Deionized water
-
Mortar and pestle or grinder
-
Ultrasonic bath
-
Centrifuge and centrifuge tubes
-
0.22 µm syringe filters
-
Rotary evaporator
Procedure:
-
Grind 1 g of dried mycelia into a fine powder using a mortar and pestle.
-
Add the powder to 75 mL of 95% ethanol in a flask.
-
Extract the mixture in an ultrasonic bath for 1 hour.
-
Centrifuge the extract at 9,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm filter.
-
Concentrate the filtered extract under vacuum using a rotary evaporator.
-
Re-dissolve the dried extract in 8 mL of ethyl acetate.
-
Add 2 mL of deionized water and mix thoroughly in an ultrasonic bath for 20 minutes for liquid-liquid partitioning.
-
Collect the ethyl acetate phase containing (-)-erinacine A for analysis.
Quantification of (-)-Erinacine A by HPLC
Objective: To quantify the concentration of (-)-erinacine A in the extract.
Materials:
-
Erinacine A standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 5 µm, 250 x 4.6 mm)
Procedure:
-
Preparation of Standard Curve:
-
Prepare a stock solution of erinacine A standard in methanol.
-
Create a series of dilutions to generate a standard curve (e.g., 50 to 3200 µg/mL).
-
-
HPLC Analysis:
-
Set up the HPLC system with the following parameters (example conditions, may require optimization):
-
Mobile Phase: Isocratic elution with 55:45 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 340 nm.
-
-
Inject the standards and the prepared sample extract.
-
-
Quantification:
-
Identify the erinacine A peak in the sample chromatogram by comparing the retention time with the standard.
-
Integrate the peak area of erinacine A in the sample.
-
Calculate the concentration of erinacine A in the sample using the standard curve.
-
Heterologous Expression and Enzyme Assays
Detailed, step-by-step protocols for the heterologous expression, purification, and kinetic analysis of individual "Eri" enzymes are not yet well-documented in publicly available literature. However, a general workflow for such studies can be proposed.
Conclusion and Future Perspectives
The biosynthesis of (-)-erinacine A in Hericium erinaceus mycelia is a promising area of research with significant therapeutic potential. The identification of the "Eri" gene cluster has laid the groundwork for understanding and manipulating the production of these valuable compounds. While significant progress has been made in elucidating the biosynthetic pathway and optimizing production through fermentation, key knowledge gaps remain. Future research should focus on the detailed biochemical characterization of the "Eri" enzymes to determine their kinetic properties and substrate specificities. This will be crucial for the successful heterologous expression and metabolic engineering of microbial hosts for the industrial-scale production of (-)-erinacine A and novel, potentially more potent, derivatives for the treatment of neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Erinacine Q, a new erinacine from Hericium erinaceum, and its biosynthetic route to erinacine C in the basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxicity profile of erinacine A-enriched Hericium erinaceus mycelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erinacine A-Enriched Hericium erinaceus Mycelium Ethanol Extract Lessens Cellular Damage in Cell and Drosophila Models of Spinocerebellar Ataxia Type 3 by Improvement of Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Synergistic Effects of Erinacines on Microglial Regulation and Alzheimer's Pathology Under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reconstitution of biosynthetic pathway for mushroom-derived cyathane diterpenes in yeast and generation of new “non-natural” analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of erinacines. The organization of the Eri gene cluster from H. erinaceus (A). Proposed biosynthetic pathway of erinacines (B). Synteny analysis of erinacines BGCs identified or predicted in different species of the Hericium (C). [cjnmcpu.com]
- 10. Heterologous Expression and Affinity Purification of Eukaryotic Membrane Proteins in View of Functional and Structural Studies: The Example of the Sarcoplasmic Reticulum Ca2+-ATPase | Springer Nature Experiments [experiments.springernature.com]
- 11. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli | Springer Nature Experiments [experiments.springernature.com]
Unraveling the Neurotrophic Potential: A Technical Guide to the Mechanism of (-)-Erinacin A in Nerve Growth Factor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Erinacin A, a cyathane diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus, has garnered significant interest for its potent neuroprotective and neurotrophic properties. A substantial body of evidence points to its ability to stimulate the synthesis of Nerve Growth Factor (NGF), a crucial protein for the survival, development, and function of neurons. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's induction of NGF synthesis, offering a valuable resource for researchers and professionals in the field of neuroscience and drug development.
Core Mechanism of Action: An Overview
This compound stimulates NGF synthesis primarily in astrocytes, the most abundant glial cells in the central nervous system. The synthesized NGF is then secreted and acts on neurons in a paracrine manner, promoting neuronal survival and neurite outgrowth. The key signaling cascade implicated in this process is the c-Jun N-terminal kinase (JNK) pathway, which ultimately leads to the activation of transcription factors that drive the expression of the NGF gene.
Signaling Pathways
The signaling cascade initiated by this compound leading to NGF synthesis is a multi-step process. While the complete picture is still under investigation, key components have been identified.
Upstream Signaling and JNK Activation
The precise molecular events immediately following the interaction of this compound with astrocytes and leading to JNK activation are not yet fully elucidated. However, it is hypothesized that this compound may indirectly activate this pathway.
Caption: Fig. 1: Proposed Upstream Activation of JNK Pathway.
JNK-Mediated Signaling Cascade and Transcriptional Activation
Once activated, JNK phosphorylates a cascade of downstream targets, culminating in the activation of the transcription factor c-Jun. Phosphorylated c-Jun forms a heterodimer with c-Fos to create the Activator Protein-1 (AP-1) transcription factor complex. AP-1 then translocates to the nucleus and binds to the promoter region of the NGF gene, initiating its transcription.
Caption: Fig. 2: JNK-Mediated NGF Gene Transcription.
Quantitative Data on NGF Synthesis
Several studies have quantified the stimulatory effect of erinacines on NGF secretion from cultured astrocytes. The following table summarizes key findings.
| Erinacine | Concentration | Cell Type | NGF Secretion (pg/mL) | Fold Increase vs. Control | Reference |
| This compound | 1.0 mM | Mouse astroglial cells | 250.1 ± 36.2 | Not Reported | [1] |
| Erinacine B | 1.0 mM | Mouse astroglial cells | 129.7 ± 6.5 | Not Reported | [1] |
| Erinacine C | 1.0 mM | Mouse astroglial cells | 299.1 ± 59.6 | Not Reported | [1] |
| Erinacine D | Not Specified | In vitro rat astroglial cells | 141.5 ± 18.2 | Not Reported | |
| Erinacine E | 5.0 mM | Mouse astroglial cells | 105 ± 5.2 | Not Reported | [1] |
| Erinacine F | 5.0 mM | Mouse astroglial cells | 175 ± 5.2 | Not Reported | [1] |
| Epinephrine (Positive Control) | Not Specified | Mouse astroglial cells | 69.2 ± 17.2 | Not Reported | [1] |
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Astrocyte Cell Culture and Treatment
Objective: To prepare primary astrocyte cultures for treatment with this compound.
Workflow:
Caption: Fig. 3: Astrocyte Culture and Treatment Workflow.
Protocol:
-
Tissue Dissection: Isolate cerebral cortices from neonatal rat pups (P1-P3) under sterile conditions.
-
Mechanical Dissociation: Mince the cortical tissue into small pieces using sterile scissors.
-
Enzymatic Digestion: Incubate the minced tissue in a solution of 0.25% trypsin-EDTA at 37°C for 15 minutes.
-
Cell Plating: Inactivate trypsin with Dulbecco's Modified Eagle Medium (DMEM)/F12 supplemented with 10% Fetal Bovine Serum (FBS). Gently triturate the tissue to obtain a single-cell suspension and plate onto poly-D-lysine coated culture flasks.
-
Astrocyte Purification: After 7-10 days in vitro, purify astrocytes from microglia and oligodendrocytes by shaking the flasks on an orbital shaker and exploiting the differential adhesion properties of the cell types.
-
Treatment: Plate purified astrocytes into multi-well plates. Once confluent, replace the medium with serum-free medium for 24 hours before treating with various concentrations of this compound.
Quantification of NGF Secretion by ELISA
Objective: To measure the concentration of NGF in the astrocyte culture medium.
Protocol:
-
Sample Collection: Collect the culture medium from this compound-treated and control astrocyte cultures. Centrifuge to remove cell debris.
-
ELISA Procedure: Use a commercial NGF ELISA kit and follow the manufacturer's instructions. Briefly:
-
Coat a 96-well plate with a capture antibody specific for NGF.
-
Add standards and samples to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the wells and add a substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of NGF in the samples by comparing their absorbance to the standard curve.
Western Blot Analysis of JNK and c-Jun Phosphorylation
Objective: To detect the activation of the JNK signaling pathway by measuring the phosphorylation of JNK and its substrate c-Jun.
Workflow:
References
(-)-Erinacin A Blood-Brain Barrier Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of (-)-Erinacin A's ability to cross the blood-brain barrier (BBB). The document summarizes key pharmacokinetic data, details experimental methodologies from pivotal studies, and illustrates the compound's relevant signaling pathways.
Quantitative Data on Blood-Brain Barrier Permeability
This compound, a diterpenoid isolated from the mycelium of Hericium erinaceus, has demonstrated significant neuroprotective properties. A critical aspect of its therapeutic potential is its ability to penetrate the central nervous system. The primary transport mechanism for this compound across the blood-brain barrier is believed to be passive diffusion.[1][2][3][4]
The following tables summarize the key quantitative findings from in vivo pharmacokinetic studies. To date, specific in vitro permeability data (e.g., apparent permeability coefficient (Papp) or efflux ratios from Caco-2 or MDCK models) for this compound have not been reported in peer-reviewed literature.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (5 mg/kg) | Reference(s) |
| Absolute Bioavailability | 24.39% | - | [1][2][3] |
| Time to Peak Brain Conc. (Tmax) | 8 hours | Not Reported | [1][2][3] |
| Peak Brain Concentration (Cmax) | 0.205 ± 0.079 µg/g | Not Reported | [1] |
| Detection in Brain | Detected at 1 hour post-dosing | Not Reported | [1][2][3] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in a Landrace Pig Model
| Parameter | Intravenous Administration (5 mg/kg) | Reference(s) |
| Peak Cerebrospinal Fluid (CSF) Conc. | 5.26 ± 0.58 µg/L | [5] |
| Time to Peak CSF Conc. | 30 minutes | [5] |
| Brain Tissue Concentration | 77.45 ± 0.58 µg/L | [5] |
| Plasma Half-life (T1/2β) | 20.85 ± 0.03 minutes | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of the key experimental protocols used in the cited studies.
-
Oral Administration: A single dose of H. erinaceus mycelia extract (equivalent to 50 mg/kg of erinacine A) was administered.[1][2][3]
-
Intravenous Administration: A single dose of 5 mg/kg of pure erinacine A was administered.[1][2][3]
-
Sample Collection: Blood samples were collected at various time points. Brain and other tissues were collected after perfusion.[1]
-
Analytical Method: The concentration of erinacine A in plasma and tissue homogenates was determined using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[1]
-
Data Analysis: Pharmacokinetic parameters, including bioavailability, were calculated from the concentration-time curves.[2]
-
Animal Model: A single Landrace pig.[5]
-
Intravenous Administration: A single dose of 5 mg/kg of erinacine A was administered.[5]
-
Sample Collection: Blood, cerebrospinal fluid (CSF), and brain tissue samples were collected.[5]
-
Analytical Method: Erinacin A concentrations were quantified using High-Performance Liquid Chromatography with triple quadrupole mass spectrometry (HPLC-QQQ/MS).[5]
-
Metabolite Identification: Metabolites were identified using Ultra-Performance Liquid Chromatography with quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS).[5]
While specific in vitro data for this compound is not yet available, the following protocol outlines a standard method for assessing BBB permeability.
-
Cell Line: hCMEC/D3 (immortalized human cerebral microvascular endothelial cells).
-
Culture: Cells are seeded on collagen-coated Transwell inserts and cultured until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.
-
Permeability Assay:
-
The culture medium is replaced with a transport buffer.
-
This compound is added to the apical (blood side) chamber.
-
Samples are taken from the basolateral (brain side) chamber at various time points.
-
To assess active efflux, the experiment is also performed in the reverse direction (basolateral to apical).
-
-
Analysis: The concentration of this compound in the samples is quantified by LC-MS/MS.
-
Calculations: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are attributed to its modulation of several key signaling pathways within the central nervous system.
Caption: Anti-neuroinflammatory pathways of this compound.
Caption: this compound's stimulation of Nerve Growth Factor (NGF) synthesis.
Caption: General workflow for in vitro BBB permeability studies.
References
- 1. researchgate.net [researchgate.net]
- 2. aminer.org [aminer.org]
- 3. The human brain endothelial cell line hCMEC/D3 as a human blood-brain barrier model for drug transport studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
The Neuropharmacological Potential of Cyathane Diterpenoids: A Technical Guide to (-)-Erinacin A and Related Compounds
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacological properties of cyathane diterpenoids, a class of natural products demonstrating significant potential in the fields of neuroprotection and neuroregeneration. With a primary focus on (-)-Erinacin A, this document synthesizes current research for scientists and drug development professionals, detailing the mechanisms of action, summarizing quantitative data, and outlining key experimental protocols.
Cyathane diterpenoids, characterized by a unique 5-6-7 tricyclic ring system, are predominantly isolated from fungi, particularly from the genera Hericium and Cyathus.[1][2][3] These compounds have garnered considerable attention for their diverse biological activities, including neurotrophic, anti-inflammatory, and anticancer effects.[1][4][5]
Neurotrophic and Neuroprotective Properties
The most well-documented pharmacological effect of cyathane diterpenoids, particularly erinacines, is their ability to stimulate the synthesis of Nerve Growth Factor (NGF).[5][6][7][8] NGF is a crucial neurotrophin for the survival, development, and maintenance of neurons.[6][9]
This compound, a prominent member of this class, has been shown to increase NGF levels in both in vitro and in vivo models.[6][10][11] Studies have demonstrated that erinacine A can cross the blood-brain barrier, a critical attribute for a neuroactive compound.[11][12] Oral administration of erinacine A has been found to significantly increase NGF levels in the locus coeruleus and hippocampus of rats.[6][8][10] This effect is believed to be mediated, at least in part, by an increase in catecholamine levels, which in turn stimulates NGF synthesis.[6]
Beyond NGF induction, erinacines exhibit broader neuroprotective effects. They have been shown to protect neurons from cell death induced by oxidative or endoplasmic reticulum stress and inhibit the cytotoxicity of β-amyloid plaques, a hallmark of Alzheimer's disease.[12][13] Furthermore, erinacine A has demonstrated the ability to promote the differentiation of precursor cells into mature oligodendrocytes and enhance myelination, suggesting a role in neural repair.[14][15]
Anti-Neuroinflammatory Activity
Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Several cyathane diterpenoids have demonstrated potent anti-inflammatory properties.[3][16] They can significantly suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in activated microglia and macrophages.[14][15][17][18][19][20] This is achieved through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[3][20]
Quantitative Data on Bioactivities
The following tables summarize the reported quantitative data for the bioactivities of various cyathane diterpenoids.
| Compound | Bioactivity | Assay System | IC50 / EC50 / Concentration | Reference |
| Anti-inflammatory Activity | ||||
| Stercorin A | NO Production Inhibition | LPS-stimulated BV2 microglia | IC50: 1.64 µM | [21] |
| Stercorin B | NO Production Inhibition | LPS-stimulated BV2 microglia | IC50: 9.25 µM | [21] |
| Stercorin C | NO Production Inhibition | LPS-stimulated BV2 microglia | IC50: 8.71 µM | [21] |
| Erinacine L | NO Production Inhibition | LPS-stimulated BV2 microglia | IC50: 5.82 ± 0.18 µM | [17][19] |
| Erinacine A | NO Production Inhibition | LPS-stimulated BV2 microglia | - | [18][19] |
| Erinacine C | NO Production Inhibition | LPS-stimulated BV2 microglia | - | [18][19] |
| Erinacine F | NO Production Inhibition | LPS-stimulated BV2 microglia | - | [18][19] |
| Cyathin D | NO Production Inhibition | LPS-activated macrophages | - | [16] |
| Cyathin F | NO Production Inhibition | LPS-activated macrophages | IC50: 1.45 µM | [16] |
| Neosarcodonin O | NO Production Inhibition | LPS-activated macrophages | IC50: 12.0 µM | [16] |
| 11-O-acetylcyathatriol | NO Production Inhibition | LPS-activated macrophages | IC50: 10.73 µM | [16] |
| Neurotrophic Activity | ||||
| Stercorins A-C | Neurite Outgrowth | PC-12 cells | 10 µM | [2][21] |
| Erinacines T, U, V, P | Neurite Outgrowth | PC12 cells | - | [2] |
| Erinacines W, X, Y, ZA | Neurite Outgrowth | PC12 cells | - | [2] |
| Erinacine E | NGF Synthesis | Mouse astroglial cells | 105 ± 5.2 pg/ml at 5.0 mM | [8] |
| Erinacine F | NGF Synthesis | Mouse astroglial cells | 175 ± 5.2 pg/ml at 5.0 mM | [8] |
| Cytotoxic Activity | ||||
| Neosarcodonin O | Cytotoxicity | Hela and K562 cell lines | < 10 µM | [16] |
| 11-O-acetylcyathatriol | Cytotoxicity | Hela and K562 cell lines | < 10 µM | [16] |
Signaling Pathways and Mechanisms of Action
The neurotrophic and anti-inflammatory effects of cyathane diterpenoids are mediated through the modulation of several key signaling pathways.
Caption: Proposed mechanism of this compound-induced NGF synthesis.
The anti-inflammatory actions of these compounds involve the suppression of pro-inflammatory signaling cascades, primarily through the inhibition of NF-κB and JNK pathways.[14][15]
Caption: Anti-inflammatory mechanism of cyathane diterpenoids.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and advancement of research in this field.
Neurite Outgrowth Assay in PC-12 Cells
This assay is a standard method to assess the neurotrophic activity of compounds.
Caption: Workflow for the PC-12 cell neurite outgrowth assay.
Detailed Steps:
-
Cell Culture: PC-12 cells, a rat pheochromocytoma cell line, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and horse serum.
-
Seeding: Cells are seeded onto collagen-coated plates to facilitate adherence and neurite extension.
-
Differentiation: The serum concentration in the medium is reduced to induce a more neuron-like phenotype.
-
Treatment: The cyathane diterpenoids of interest are added to the culture medium at a range of concentrations. A positive control, such as NGF, is typically included.
-
Incubation: The cells are incubated for a period of 48 to 72 hours to allow for neurite outgrowth.
-
Fixation and Staining: Cells are fixed with paraformaldehyde and can be stained with dyes like crystal violet or immunolabeled for neuronal markers.
-
Imaging: Images of the cells are captured using a light or fluorescence microscope.
-
Quantification: Neurite length and the percentage of cells bearing neurites (defined as a process at least twice the length of the cell body) are quantified using image analysis software.
Nitric Oxide (NO) Production Assay in BV-2 Microglial Cells
This assay measures the anti-inflammatory potential of compounds by quantifying the inhibition of NO production in lipopolysaccharide (LPS)-stimulated microglial cells.
Caption: Workflow for the nitric oxide production assay.
Detailed Steps:
-
Cell Culture: BV-2 cells, an immortalized murine microglial cell line, are cultured in an appropriate medium.
-
Pre-treatment: Cells are pre-treated with various concentrations of the cyathane diterpenoids for a short period (e.g., 1 hour).
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.
-
Griess Reaction: The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at approximately 540 nm using a microplate reader.
-
Nitrite Calculation: The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve of the compound.
Conclusion and Future Directions
Cyathane diterpenoids, exemplified by this compound, represent a promising class of natural products with significant potential for the development of novel therapeutics for neurodegenerative diseases. Their ability to stimulate NGF synthesis, coupled with their potent anti-inflammatory and neuroprotective effects, makes them attractive lead compounds. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic properties, and conducting rigorous preclinical and clinical studies to validate their therapeutic efficacy. The detailed methodologies and summarized data presented in this guide are intended to facilitate these future research endeavors.
References
- 1. Erinacine A and related cyathane diterpenoids: Molecular diversity and mechanisms underlying their neuroprotection and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Diversity and Potential Anti-neuroinflammatory Activities of Cyathane Diterpenoids from the Basidiomycete Cyathus africanus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Diversity, Synthesis, and Biological Activity of Cyathane Diterpenoids in Higher Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cebrofit.com.ua [cebrofit.com.ua]
- 7. Erinacines A, B and C, strong stimulators of nerve growth factor (NGF)-synthesis, from the mycelia of Hericium erinaceum – ScienceOpen [scienceopen.com]
- 8. magistralbr.caldic.com [magistralbr.caldic.com]
- 9. Two New Cyathane Diterpenoids from Mycelial Cultures of the Medicinal Mushroom Hericium erinaceus and the Rare Species, Hericium flagellum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Erinacine - Wikipedia [en.wikipedia.org]
- 12. Neurotrophic and Neuroprotective Effects of Hericium erinaceus [mdpi.com]
- 13. Erinacine S from Hericium erinaceus mycelium promotes neuronal regeneration by inducing neurosteroids accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]
- 16. Anti-inflammatory and cytotoxic cyathane diterpenoids from the medicinal fungus Cyathus africanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Unprecedented Neoverrucosane and Cyathane Diterpenoids with Anti-Neuroinflammatory Activity from Cultures of the Culinary-Medicinal Mushroom Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
Preliminary in vitro studies on (-)-Erinacin A neuroprotective effects
An In-Depth Technical Guide on the Preliminary In Vitro Neuroprotective Effects of (-)-Erinacine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Erinacine A, a cyathane diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus, has emerged as a promising natural compound with significant neuroprotective properties.[1] Its ability to cross the blood-brain barrier makes it a compelling candidate for therapeutic interventions in neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD).[2][3] In vitro studies have been pivotal in elucidating the molecular mechanisms underpinning its protective effects against neuronal damage. This guide provides a comprehensive overview of these preliminary studies, focusing on the anti-inflammatory, anti-apoptotic, and antioxidant activities of Erinacine A, complete with detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways involved.
Core Neuroprotective Mechanisms of (-)-Erinacine A
In vitro research demonstrates that Erinacine A exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating neuroinflammation, inhibiting apoptosis, and combating oxidative stress.
Anti-Neuroinflammatory Effects
Neuroinflammation, often mediated by activated glial cells (microglia and astrocytes), is a hallmark of many neurodegenerative conditions.[1] Erinacine A has been shown to effectively suppress the activation of these cells. In models using lipopolysaccharide (LPS) to induce an inflammatory response, Erinacine A pretreatment significantly reduces the production and expression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS).[4][5][6] This anti-inflammatory action is largely attributed to its ability to inhibit key signaling pathways like c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB).[3][4][7]
Anti-Apoptotic and Pro-Survival Effects
Erinacine A promotes neuronal survival by modulating pathways that regulate programmed cell death. Studies show it can inhibit apoptosis by decreasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and reducing the activity of executioner caspases like Caspase-3.[5] Furthermore, it mitigates endoplasmic reticulum (ER) stress, a significant contributor to apoptosis in neurodegenerative models.[8] Erinacine A has been found to inhibit the IRE1α/TRAF2 complex formation, which in turn suppresses downstream apoptotic signaling.[5][8][9] Concurrently, it activates pro-survival signaling cascades, including the PI3K/Akt and ERK1/2 pathways, which are crucial for neuronal growth and differentiation.[5][10]
Antioxidant Effects
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, leads to significant neuronal damage. Erinacine A enhances the cellular antioxidant response by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][7] Activation of Nrf2 upregulates the expression of several antioxidant enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase 1 (SOD1), thereby protecting neurons from oxidative damage.[5][11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key molecular pathways modulated by Erinacine A and a typical experimental workflow for its in vitro evaluation.
Caption: A typical experimental workflow for in vitro studies of Erinacine A.
Caption: Erinacine A inhibits LPS-induced neuroinflammatory pathways.
Caption: Erinacine A promotes survival and inhibits apoptosis in neurons.
Caption: Erinacine A enhances the Nrf2-mediated antioxidant response.
Quantitative Data from In Vitro Studies
The following tables summarize key quantitative findings from various in vitro experiments, demonstrating the dose-dependent and time-dependent efficacy of (-)-Erinacine A.
Table 1: Anti-Inflammatory Effects on Glial Cells
| Cell Line | Treatment | Parameter Measured | Result | Citation |
|---|---|---|---|---|
| CTX TNA2 Astrocytes | 10 µM EA + 250 ng/mL LPS (12h) | TNF-α in medium | 18% reduction vs. LPS alone | [6] |
| CTX TNA2 Astrocytes | 10 µM EA + 250 ng/mL LPS (24h) | TNF-α in medium | 15% reduction vs. LPS alone | [6] |
| BV-2 Microglia | EA + LPS | iNOS expression | Inhibition of iNOS signaling |[7][10] |
Table 2: Neuroprotective Effects on Neuronal Cells
| Cell Line | Treatment Model | Parameter Measured | Result | Citation |
|---|---|---|---|---|
| Differentiated N2a | Conditioned medium from LPS-treated BV-2 cells | Cell Viability (MTS Assay) | Significantly increased vs. CM alone | [4] |
| Differentiated N2a | Conditioned medium from LPS-treated BV-2 cells | Tyrosine Hydroxylase (TH) Expression | Significantly increased vs. CM alone | [4] |
| PC12 Cells | General culture | Neurite Outgrowth | Promotion of neurite outgrowth | [5] |
| N2a Cells | MPP+ induced neurotoxicity | Apoptosis | Ameliorated MPP+-induced apoptosis |[7] |
Table 3: Modulation of Signaling Proteins
| Cell Line | Treatment Model | Protein/Pathway | Effect of Erinacine A | Citation |
|---|---|---|---|---|
| Differentiated N2a | Conditioned medium from LPS-treated BV-2 cells | JNK Phosphorylation | Suppressed | [4] |
| Differentiated N2a | Conditioned medium from LPS-treated BV-2 cells | NF-κB Phosphorylation | Suppressed | [4] |
| Various | MPTP/MPP+ models | Bax/Bcl-2 Ratio | Inhibited increase (↓) | [5] |
| Various | MPTP/MPP+ models | Cleaved Caspase-3 | Inhibited increase (↓) | [5] |
| Various | Traumatic Optic Neuropathy Model (in vivo references to in vitro mechanisms) | Nrf2, HO-1, SOD1 | Increased expression (↑) |[5][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key in vitro experiments based on published studies.
Protocol 1: Anti-Neuroinflammatory Assay in Astrocytes
-
Cell Culture: Culture CTX TNA2 astrocytes in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator until they reach 80-90% confluency.
-
Pre-treatment: Replace the culture medium. Pre-treat the cells with (-)-Erinacine A (e.g., 10 µM) for a short duration (e.g., 15 minutes).[6]
-
Inflammatory Stimulus: Add lipopolysaccharide (LPS) directly to the medium to a final concentration of 250 ng/mL to induce an inflammatory response.[6] Include control groups: untreated cells, cells with EA only, and cells with LPS only.
-
Incubation: Incubate the cells for specified time points (e.g., 6, 12, and 24 hours).[6]
-
Sample Collection: After incubation, collect the culture medium (supernatant) for cytokine analysis.
-
Quantification (ELISA): Quantify the concentration of TNF-α in the collected medium using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the results to the control groups and perform statistical analysis (e.g., ANOVA) to determine significance.
Protocol 2: Conditioned Medium Neuroprotection Assay
This protocol assesses the ability of Erinacine A to protect neurons from inflammatory factors released by activated microglia.[4]
-
Part A: Preparing the Conditioned Medium (CM)
-
Culture BV-2 microglial cells to confluency.
-
Treat the BV-2 cells with LPS (e.g., 250 ng/mL) for 24 hours to stimulate the release of inflammatory mediators.[6]
-
Collect the culture supernatant. This is the "LPS-treated BV-2 conditioned medium" (CM).
-
Filter the CM through a 0.22 µm filter to remove any cells or debris.
-
-
Part B: Neuronal Protection Assay
-
Cell Culture and Differentiation: Culture Neuro-2a (N2a) cells. Induce differentiation into a neuronal phenotype by incubating them in low-serum medium (e.g., 0.5% FBS) containing a differentiating agent like 1 mM dibutyryl cyclic AMP (dbcAMP) for several days (e.g., 5 days).[6]
-
Treatment: Pre-treat the differentiated N2a cells with (-)-Erinacine A (e.g., 10 µM) for 24-48 hours.[6]
-
CM Exposure: Replace half of the medium in the N2a cell culture with the prepared CM from Part A. Incubate for 24 hours.[6]
-
Viability Assessment (MTS Assay): Measure the viability of the N2a cells using an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay according to the manufacturer's protocol. The absorbance is proportional to the number of viable cells.
-
Protein Analysis (Western Blot): Lyse the N2a cells to extract total protein. Use Western blotting to analyze the expression levels of neuroprotective markers (e.g., Tyrosine Hydroxylase - TH) and signaling proteins (e.g., phosphorylated JNK, NF-κB). Use a housekeeping protein like GAPDH as a loading control for normalization.[4]
-
Conclusion and Future Directions
The collective evidence from preliminary in vitro studies strongly supports the neuroprotective potential of (-)-Erinacine A. Its ability to concurrently target neuroinflammation, apoptosis, and oxidative stress through the modulation of multiple signaling pathways makes it a highly attractive therapeutic candidate. The data highlight its efficacy in preserving neuronal viability and function in the face of various neurotoxic insults.
Future research should focus on more complex in vitro systems, such as organoid or microfluidic "organ-on-a-chip" models, to better simulate the intricate environment of the central nervous system. Further investigation is also needed to fully delineate the downstream targets of the Nrf2, Akt, and ERK pathways activated by Erinacine A. These advanced studies will be critical in translating the promising preclinical findings into effective clinical strategies for combating neurodegenerative diseases.
References
- 1. Erinacine A Prevents Lipopolysaccharide-Mediated Glial Cell Activation to Protect Dopaminergic Neurons against Inflammatory Factor-Induced Cell Death In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erinacine A Prevents Lipopolysaccharide-Mediated Glial Cell Activation to Protect Dopaminergic Neurons against Inflammatory Factor-Induced Cell Death In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hericium erinaceus mycelium and its isolated erinacine A protection from MPTP-induced neurotoxicity through the ER stress, triggering an apoptosis cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]
- 11. Neuroprotective Effects of Erinacine A on an Experimental Model of Traumatic Optic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (-)-Erinacine A in the Stimulation of Neurogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Erinacine A, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), has emerged as a promising natural compound with potent neurotrophic and neuroprotective properties.[1][2] Extensive preclinical research has demonstrated its ability to stimulate nerve growth factor (NGF) synthesis, promote neurite outgrowth, and exhibit therapeutic potential in models of neurodegenerative diseases and nerve injury.[3][4][5] This technical guide provides an in-depth overview of the mechanisms of action of (-)-erinacine A, focusing on its role in stimulating neurogenesis, supported by quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways.
Quantitative Data on the Effects of (-)-Erinacine A and Related Compounds
The following tables summarize the quantitative data from various studies investigating the effects of erinacine A and other compounds from Hericium erinaceus on neurogenesis-related markers.
Table 1: In Vitro Effects of Erinacines on Nerve Growth Factor (NGF) Synthesis
| Compound | Cell Line | Concentration | NGF Secreted (pg/mL) | Reference |
| (-)-Erinacine A | Mouse astroglial cells | 1.0 mM | 250.1 ± 36.2 | [6] |
| Erinacine B | Mouse astroglial cells | 1.0 mM | 129.7 ± 6.5 | [6] |
| Erinacine C | Mouse astroglial cells | 1.0 mM | 299.1 ± 59.6 | [6] |
| Erinacine D | Rat astroglial cells | Not specified | 141.5 ± 18.2 | [7] |
| Erinacine E | Mouse astroglial cells | 5.0 mM | 105 ± 5.2 | [6] |
| Erinacine F | Mouse astroglial cells | 5.0 mM | 175 ± 5.2 | [6] |
| Epinephrine (Positive Control) | Mouse astroglial cells | Not specified | 69.2 ± 17.2 | [6] |
Table 2: In Vivo Effects of Erinacine A-Enriched Hericium erinaceus Mycelia (EAHEM) in Animal Models
| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |
| Senescence Accelerated Mouse Prone 8 (SAMP8) | EAHEM | 108, 215, 431 mg/kg/day | 12 weeks | Significant improvement in learning and memory; dose-dependent decrease in iNOS, TBARS, and 8-OHdG levels. | [8] |
| APPswe/PS1dE9 Transgenic Mice (Alzheimer's Model) | Erinacine A-enriched mycelia | 300 mg/kg/day | 30 days | Attenuated cerebral Aβ plaque burden. | [9][10] |
| Rat Model of Transient Focal Cerebral Ischemia | Erinacine A | 1 mg/kg (intraperitoneal) | 5 days (pretreatment) | Significantly reduced infarct volume and levels of inflammatory cytokines. | [10] |
| Rat Model of Parkinson's Disease (MPTP-induced) | Erinacine A-enriched mycelia | 3 mg/g | 25 days (pretreatment) | Significantly improved dopaminergic lesions and oxidative stress. | [4] |
| Restraint-Stressed Mice (Depression Model) | HE mycelium extract | 200 and 400 mg/kg | 4 weeks | Increased entries and time spent in the open arm of the elevated plus maze. | [11] |
Core Signaling Pathways Involved in (-)-Erinacine A-Mediated Neurogenesis
(-)-Erinacine A stimulates neurogenesis through a complex interplay of signaling pathways. It is known to enhance the synthesis of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), which in turn activate downstream cascades crucial for neuronal survival, differentiation, and synaptic plasticity.[2][12][13]
Upregulation of Neurotrophic Factors
(-)-Erinacine A has been shown to increase the expression of NGF in astrocytes.[3][14] This is a critical first step, as NGF is essential for the growth, maintenance, and survival of neurons. While the precise mechanism of how erinacine A crosses the blood-brain barrier is still under investigation, studies have confirmed its presence in the brain after oral administration.[10]
Activation of Pro-Survival and Neurogenic Pathways
Once neurotrophic factors like NGF and BDNF are upregulated, they bind to their respective receptors (TrkA for NGF and TrkB for BDNF) on the surface of neurons. This binding triggers a cascade of intracellular signaling events.
-
ERK1/2 Pathway: The Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is a key downstream target of neurotrophin receptor activation.[1][15] Phosphorylation of ERK1/2 is essential for promoting neurite outgrowth and neuronal differentiation.[15][16] Studies have shown that (-)-erinacine A potentiates NGF-induced phosphorylation of TrkA and ERK1/2.[15]
-
PI3K/Akt/GSK-3β Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade activated by neurotrophins. This pathway is primarily involved in promoting cell survival and inhibiting apoptosis. Akt can phosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK-3β), a protein implicated in neurodegeneration. Erinacine A-enriched H. erinaceus mycelium has been shown to modulate the BDNF/PI3K/Akt/GSK-3β signaling pathway.[11][17]
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is also implicated in the neurotrophic effects of H. erinaceus extracts, which stimulate NGF gene expression.[13] However, some studies have found no effect of erinacine A on the JNK pathway, suggesting that other compounds in the extract may be responsible for this effect or that the activation is context-dependent.[1]
Modulation of Inflammatory and Oxidative Stress Pathways
Neuroinflammation and oxidative stress are known to inhibit neurogenesis and contribute to neuronal damage. (-)-Erinacine A exhibits potent anti-inflammatory and antioxidant properties, further supporting a healthy environment for neurogenesis.
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation. Chronic activation of NF-κB is associated with neurodegenerative processes. (-)-Erinacine A has been shown to inhibit the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][9][18]
-
Nrf2 Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Activation of Nrf2 leads to the expression of various antioxidant enzymes. Erinacine A and C have been shown to induce the accumulation of Nrf2, enhancing the cellular defense against oxidative stress.[1][19][20]
Experimental Protocols
While detailed, step-by-step protocols are often proprietary or vary between laboratories, the following sections outline the general methodologies for key experiments cited in the literature on (-)-erinacine A.
In Vitro Neurite Outgrowth Assay using PC12 Cells
This assay is a standard method to assess the potential of a compound to promote neuronal differentiation.
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and horse serum.
-
Treatment: Cells are seeded in culture plates and treated with various concentrations of (-)-erinacine A in the presence of a low concentration of NGF (which is required to initiate differentiation in PC12 cells).[21]
-
Analysis: After a set incubation period (e.g., 48 hours), the cells are fixed and stained. The percentage of cells bearing neurites longer than the cell body diameter is quantified using microscopy and image analysis software.[22] Immunostaining for neurofilaments can be used to confirm neuronal differentiation.
In Vivo Rodent Models of Neurodegeneration
Animal models are crucial for evaluating the in vivo efficacy of (-)-erinacine A.
-
Animal Models: Common models include the MPTP-induced model of Parkinson's disease, the APPswe/PS1dE9 transgenic mouse model of Alzheimer's disease, and stroke models induced by middle cerebral artery occlusion.[4][9]
-
Administration: (-)-Erinacine A or erinacine A-enriched mycelium is typically administered orally via gavage. Dosages and treatment durations vary depending on the study.[4][8][9]
-
Behavioral Tests: Cognitive function and motor skills are assessed using tests such as the Morris water maze, Y-maze, passive avoidance test, and rotarod test.[4][8][11]
-
Histological and Molecular Analysis: After the treatment period, brain tissues are collected for analysis. This can include immunohistochemistry to quantify neuronal survival (e.g., NeuN staining), neurogenesis (e.g., BrdU or DCX staining), and pathological markers (e.g., amyloid-beta plaques).[4][23] Western blotting or ELISA can be used to measure the levels of key proteins in the signaling pathways of interest.[11]
NGF Synthesis Assay in Astroglial Cells
This assay measures the ability of a compound to stimulate the production of NGF.
-
Cell Culture: Primary astroglial cells from rodents or human astrocytoma cell lines (e.g., 1321N1) are cultured.
-
Treatment: The cells are treated with different concentrations of (-)-erinacine A for a specific period.
-
Analysis: The amount of NGF secreted into the culture medium is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[6]
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathways activated by (-)-Erinacin A to promote neurogenesis.
Caption: Experimental workflow for in vitro neurite outgrowth assay.
Caption: Experimental workflow for in vivo studies in rodent models.
Conclusion and Future Directions
(-)-Erinacine A stands out as a compelling natural compound with significant potential for the development of novel therapeutics for neurodegenerative diseases and nerve regeneration. Its multifaceted mechanism of action, involving the stimulation of neurotrophic factor synthesis, activation of pro-survival signaling pathways, and modulation of neuroinflammation and oxidative stress, provides a strong rationale for its therapeutic application.
Future research should focus on several key areas. Firstly, large-scale, well-controlled clinical trials are necessary to translate the promising preclinical findings into human applications. Secondly, a more detailed understanding of the pharmacokinetics and blood-brain barrier permeability of (-)-erinacine A is crucial for optimizing dosage and delivery methods. Finally, further elucidation of the synergistic effects of (-)-erinacine A with other bioactive compounds present in Hericium erinaceus could open new avenues for the development of even more potent neuroprotective formulations. The continued investigation of (-)-erinacine A holds great promise for advancing the field of neurotherapeutics.
References
- 1. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurogenesis-dependent antidepressant-like activity of Hericium erinaceus in an animal model of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. magistralbr.caldic.com [magistralbr.caldic.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Chemical Constituents from Hericium erinaceus Promote Neuronal Survival and Potentiate Neurite Outgrowth via the TrkA/Erk1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Erinacine A Prevents Lipopolysaccharide-Mediated Glial Cell Activation to Protect Dopaminergic Neurons against Inflammatory Factor-Induced Cell Death In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Erinacine A-Enriched Hericium erinaceus Mycelium Ethanol Extract Lessens Cellular Damage in Cell and Drosophila Models of Spinocerebellar Ataxia Type 3 by Improvement of Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Chemical constituents from Hericium erinaceus and their ability to stimulate NGF-mediated neurite outgrowth on PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
(-)-Erinacin A: A Technical Guide to its Potential in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Erinacin A, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), has emerged as a promising natural compound with significant neuroprotective and neurotrophic properties.[1] A growing body of preclinical evidence suggests its potential therapeutic utility in the context of neurodegenerative diseases, primarily Alzheimer's and Parkinson's disease.[2][3] This technical guide provides an in-depth overview of the current research on this compound, focusing on quantitative data from various disease models, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of this compound in models of neurodegenerative diseases.
Table 1: In Vitro Studies of this compound
| Cell Line | Insult/Model | This compound Concentration | Treatment Duration | Key Quantitative Findings | Reference(s) |
| N2a | MPP+ (Parkinson's Model) | 5 µM | 24 h | Significantly decreased brain neuron death. | [4] |
| N2a | MPP+ | 1 and 5 µM | 24 h | Prevented MPP+-induced cell death and ROS generation. | [5] |
| PC12 | NGF Deprivation | Not specified | Not specified | Protects against NGF deprivation-induced apoptosis. | [2] |
| PC12 | Glutamate Insult | Not specified | Not specified | Displayed a protective role against glutamate-insulted apoptosis. | [2] |
| BV-2 (microglia), CTX TNA2 (astrocytes) | LPS (Neuroinflammation) | Not specified | Pre-treatment | Prevented LPS-induced iNOS expression and NO production in BV-2 cells and TNF-α expression in CTX TNA2 cells. | [6][7] |
| Differentiated N2a | LPS-treated BV-2 conditioned medium | Not specified | Pre-treatment | Significantly increased cell viability and tyrosine hydroxylase (TH) expression. | [6][7] |
Table 2: In Vivo Studies of this compound in Alzheimer's Disease Models
| Animal Model | This compound / EAHEM¹ Dosage | Administration Route | Treatment Duration | Key Quantitative Findings | Reference(s) |
| APPswe/PS1dE9 Transgenic Mice | 300 mg/kg/day (HE-My²) | Oral | 30 days | Attenuated cerebral Aβ plaque burden. HE-My decreased burden by 38.6 ± 9.3% and number by 34.8 ± 13.4%. HE-Et³ decreased burden by 55.8 ± 15.2% and number by 43.5 ± 15.6%. | [8] |
| APPswe/PS1dE9 Transgenic Mice | Not specified | Oral | 30 days | Attenuated cerebral plaque loading by inhibiting plaque growth and diminishing glial cell activation. | [3] |
| Senescence Accelerated Mouse Prone 8 (SAMP8) | 108, 215, and 431 mg/kg/BW/day (EAHEM) | Oral | 12 weeks | The lowest dose of 108 mg/kg/BW was sufficient to significantly improve learning and memory. iNOS, TBARS, and 8-OHdG levels decreased significantly in a dose-dependent manner. | [9] |
¹EAHEM: Erinacine A-enriched Hericium erinaceus mycelium ²HE-My: Hericium erinaceus mycelium ³HE-Et: Ethanol extracts of Hericium erinaceus mycelium
Table 3: In Vivo Studies of this compound in Parkinson's Disease Models
| Animal Model | This compound / HEM⁴ Dosage | Administration Route | Treatment Duration | Key Quantitative Findings | Reference(s) |
| MPTP-induced Mice | Erinacine A (1 mg/kg), HEM (10.76 mg and 21.52 mg) | Not specified | Post-treatment | Rescued motor deficits and loss of dopaminergic neurons. Erinacine A treated MPTP group showed 75 ± 10% TH protein expression compared to 5 ± 5% in the untreated MPTP group. | [4] |
| MPTP-induced Mice | 3 mg/g erinacine A-enriched H. erinaceus mycelia | Oral | 25 days | Significantly improved dopaminergic lesions and oxidative stress in the striatum and substantia nigra. Reversed MPTP-associated motor deficits. | [1] |
| LPS-injected Rats | Not specified | Oral gavage | Pre-treatment | Significantly improved motor dysfunction in the rotarod and amphetamine-induced rotation tests. Reduced expression of TNF-α, IL-1β, and iNOS in the midbrain. | [6][7] |
⁴HEM: Hericium erinaceus mycelium
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
MPTP-Induced Parkinson's Disease Mouse Model
Objective: To induce a Parkinson's-like pathology in mice to study the neuroprotective effects of this compound.
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl (Sigma-Aldrich)
-
Phosphate-buffered saline (PBS)
-
C57BL/6 mice (6-weeks-old, male, 20-22g)
-
Syringes and needles for intraperitoneal injection
Protocol:
-
Animal Preparation: Acclimatize C57BL/6 mice for at least one week under standard laboratory conditions.
-
MPTP Solution Preparation: Dissolve MPTP-HCl in PBS to a final concentration of 2 mg/mL (to deliver 20 mg/kg in 100 µL). Prepare fresh daily.
-
Induction Regimen: A semi-chronic model can be established by injecting mice intraperitoneally with MPTP-HCl at a dose of 20 mg/kg once daily for 4 consecutive weeks.[2] A control group should receive intraperitoneal injections of PBS.
-
Post-Treatment with this compound: Following the MPTP induction period, administer this compound or HEM orally or via the desired route at the specified dosages (e.g., 1 mg/kg for pure erinacine A).[4]
-
Behavioral and Histological Analysis: Perform behavioral tests such as the rotarod test to assess motor function.[4] At the end of the treatment period, euthanize the mice and perfuse transcardially with cold PBS for subsequent Western blotting or with 4% paraformaldehyde for immunohistochemistry to analyze dopaminergic neuron survival (TH staining) and neuroinflammation.[2]
APPswe/PS1dE9 Transgenic Mouse Model of Alzheimer's Disease
Objective: To utilize a transgenic mouse model that develops amyloid plaques to evaluate the therapeutic potential of this compound.
Materials:
-
APPswe/PS1dE9 transgenic mice and wild-type littermates
-
This compound or erinacine A-enriched Hericium erinaceus mycelium (EAHEM)
-
Standard laboratory animal diet
-
Equipment for oral gavage
Protocol:
-
Animal Husbandry: House APPswe/PS1dE9 mice and their wild-type littermates under standard conditions.[10]
-
Treatment Administration: Begin oral administration of this compound or EAHEM at the desired dosage (e.g., 300 mg/kg/day) to 5-month-old female APPswe/PS1dE9 mice for a duration of 30 days.[8] The control group receives a vehicle.
-
Behavioral Testing: Conduct behavioral tests such as the Morris Water Maze or radial arm water maze to assess cognitive function.[7]
-
Tissue Processing: Following the treatment period, euthanize the mice and collect brain tissue. One hemisphere can be snap-frozen for biochemical analysis (e.g., ELISA for Aβ levels), and the other hemisphere can be fixed in 4% paraformaldehyde for immunohistochemical analysis.[11][12]
-
Immunohistochemistry: Prepare brain sections and perform immunohistochemistry using antibodies against Aβ (e.g., 6E10) to visualize and quantify amyloid plaques and antibodies against Iba1 for microglia and GFAP for astrocytes to assess neuroinflammation.[12][13]
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance in rodent models of neurodegenerative diseases.
Materials:
-
Rotarod apparatus (e.g., Ugo Basile)
-
Experimental mice
Protocol:
-
Acclimation and Training: Acclimatize mice to the testing room for at least 15-30 minutes before the test. Train the mice on the rotarod for a set period before the actual testing to ensure they can remain on the beam.[3][14]
-
Testing Procedure: Place the mouse on the rotating rod, which is set to accelerate from a low speed (e.g., 4 rpm) to a higher speed (e.g., 40 rpm) over a defined period (e.g., 5 minutes).[14][15]
-
Data Collection: Record the latency to fall from the rod. The test is typically repeated for three trials with an inter-trial interval of at least 15 minutes.[3]
-
Data Analysis: Compare the latency to fall between different treatment groups to assess the effect of this compound on motor function.
Immunohistochemistry for Aβ Plaques and Microglia
Objective: To visualize and quantify Aβ plaques and associated microglia in brain tissue from Alzheimer's disease models.
Materials:
-
Paraffin-embedded or frozen brain sections
-
Primary antibodies: anti-Aβ (e.g., clone 6E10), anti-Iba1 (for microglia)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Section Preparation: Prepare 4-8 µm thick sections from formalin-fixed, paraffin-embedded brain tissue or cryostat sections from fresh-frozen tissue.[16]
-
Antigen Retrieval (if necessary): For some antibodies, antigen retrieval may be required by heating the sections in a citrate buffer (pH 6.0).[17]
-
Blocking: Incubate sections in a blocking solution (e.g., 1% BSA in PBS) to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the sections with the primary antibodies (e.g., anti-Aβ and anti-Iba1) overnight at 4°C.[13]
-
Secondary Antibody Incubation: After washing, incubate the sections with the appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature.[13][17]
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips using a suitable mounting medium.[13]
-
Imaging and Analysis: Visualize the stained sections using a fluorescence microscope and quantify the Aβ plaque burden and the number and morphology of microglia.
Signaling Pathways and Mechanisms of Action
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways.
Nerve Growth Factor (NGF) Synthesis and Signaling
This compound is a potent stimulator of Nerve Growth Factor (NGF) synthesis.[2][18][19] NGF is crucial for the survival, development, and function of neurons. The proposed mechanism involves the activation of the c-Jun N-terminal kinase (JNK) pathway, leading to increased NGF gene expression.[20]
Caption: this compound stimulates NGF synthesis via the JNK pathway.
Neuronal Survival and Anti-Apoptotic Pathways
In the context of Parkinson's disease models, this compound has been shown to activate pro-survival signaling pathways and inhibit cell death pathways.[4] This involves the activation of PAK1, Akt, LIMK2, MEK, and Cofilin, and the reduction of IRE1α, TRAF2, ASK1, GADD45, and p21.[4][14]
Caption: this compound promotes neuronal survival and inhibits apoptosis.
Anti-Neuroinflammatory and Antioxidant Pathways
This compound demonstrates anti-inflammatory effects by inhibiting the activation of glial cells (microglia and astrocytes) and reducing the production of pro-inflammatory mediators like iNOS, TNF-α, and IL-1β.[6][7] A key mechanism in its antioxidant activity is the activation of the Nrf2 pathway, a master regulator of antioxidant responses.[21][22]
Caption: this compound's anti-inflammatory and antioxidant mechanisms.
Conclusion
The preclinical data presented in this technical guide strongly support the potential of this compound as a therapeutic agent for neurodegenerative diseases. Its multifaceted mechanism of action, encompassing the stimulation of neurotrophic factors, enhancement of neuronal survival, and mitigation of neuroinflammation and oxidative stress, makes it a compelling candidate for further drug development. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and validate the efficacy of this promising natural compound. Future clinical studies are warranted to translate these preclinical findings into tangible benefits for patients with neurodegenerative disorders.
References
- 1. modelorg.com [modelorg.com]
- 2. MPTP-Induced PD Mouse Model [bio-protocol.org]
- 3. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 4. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Longitudinal Assessment of Working Memory Performance in the APPswe/PSEN1dE9 Mouse Model of Alzheimer’s Disease Using an Automated Figure-8-Maze [frontiersin.org]
- 6. Rotarod-Test for Mice [protocols.io]
- 7. Utilization of APPswe/PS1dE9 Transgenic Mice in Research of Alzheimer's Disease: Focus on Gene Therapy and Cell-Based Therapy Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 9. Passage Variation of PC12 Cells Results in Inconsistent Susceptibility to Externally Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Longitudinal Assessment of Cognitive Function in the APPswe/PS1dE9 Mouse Model of Alzheimer’s-Related Beta-Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Erinacine A-enriched Hericium erinaceus mycelium ameliorates Alzheimer’s disease-related pathologies in APPswe/PS1dE9 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Aβ antibodies bound to neuritic plaques enhance microglia activity and mitigate tau pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rotarod test for locomotor function [bio-protocol.org]
- 15. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 16. Microglia Staining Protocol - IHC WORLD [ihcworld.com]
- 17. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 18. Transfection of NGF-differentiated PC12 cells [gladstone.org]
- 19. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nerve growth factor-inducing activity of Hericium erinaceus in 1321N1 human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. magistralbr.caldic.com [magistralbr.caldic.com]
- 22. Erinacine A-Enriched Hericium erinaceus Mycelium Ethanol Extract Lessens Cellular Damage in Cell and Drosophila Models of Spinocerebellar Ataxia Type 3 by Improvement of Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Anti-inflammatory Properties of (-)-Erinacin A
Executive Summary
This compound, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), has emerged as a potent neuroprotective agent with significant anti-inflammatory properties. Extensive preclinical studies, both in vitro and in vivo, have demonstrated its ability to mitigate inflammatory responses, particularly in the context of neuroinflammation. This document provides a comprehensive technical overview of the mechanisms of action, quantitative effects, and experimental protocols associated with the anti-inflammatory activity of this compound. The primary mechanism involves the modulation of key signaling pathways, including the suppression of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, leading to a reduction in pro-inflammatory mediator production in glial cells.
Mechanism of Action: Key Signaling Pathways
This compound exerts its anti-inflammatory effects by targeting fundamental signaling pathways that regulate the inflammatory response. Its activity is most prominently observed in the modulation of glial cells (microglia and astrocytes), which are central to immune responses in the central nervous system (CNS).
Inhibition of NF-κB Signaling
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene expression.
This compound has been shown to suppress the activation of NF-κB.[1][2] This action prevents the nuclear translocation of NF-κB, thereby inhibiting the expression of its target genes, which include pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).[1][2][3]
References
- 1. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Effects of (-)-Erinacin A on Dopaminergic Neurons in Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor and non-motor symptoms. Current therapies primarily focus on symptomatic relief and do not halt the underlying neurodegenerative process. Consequently, there is a critical need for novel therapeutic agents that can protect dopaminergic neurons from degeneration. (-)-Erinacin A, a diterpenoid isolated from the mycelium of Hericium erinaceus, has emerged as a promising neuroprotective agent. This technical guide provides an in-depth overview of the effects of this compound on dopaminergic neurons in preclinical Parkinson's disease models, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Data Presentation: Quantitative Effects of this compound
The neuroprotective efficacy of this compound has been evaluated in various in vitro and in vivo models of Parkinson's disease. The following tables summarize the key quantitative findings from these studies.
In Vivo Models: MPTP-Induced Neurotoxicity
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used paradigm to study the neurodegeneration of dopaminergic neurons seen in Parkinson's disease.
| Parameter | Model | Treatment Group | Result | Reference |
| Motor Function (Rotarod Test) | MPTP-treated mice | MPTP | Significant decrease in time on rod | [1] |
| MPTP + this compound (1 mg/kg) | Significant improvement in motor performance compared to MPTP group | [1] | ||
| Dopaminergic Neuron Survival (TH+ cells in Substantia Nigra) | MPTP-treated mice | MPTP | 5% ± 5% of control | [1] |
| MPTP + this compound (1 mg/kg) | 75% ± 10% of control | [1] | ||
| Dopaminergic Neuron Survival (TH+ cells in Substantia Nigra) | MPTP-treated mice | MPTP | Significant reduction in TH-positive cells | [2] |
| MPTP + H. erinaceus mycelium | Prevented MPTP-induced death of TH-positive neurons | [3] |
In Vivo Models: LPS-Induced Neuroinflammation
Lipopolysaccharide (LPS) is used to induce neuroinflammation, a key contributor to the pathology of Parkinson's disease.
| Parameter | Model | Treatment Group | Result | Reference |
| Motor Function (Amphetamine-induced rotation) | LPS-injected rats | LPS | Significant increase in rotations | [4][5] |
| LPS + this compound | Significant reduction in rotations | [4][5] | ||
| Pro-inflammatory Cytokines (TNF-α, IL-1β in midbrain) | LPS-injected rats | LPS | Significant increase in expression | [4][5][6] |
| LPS + this compound | Significant reduction in expression | [4][5][6] | ||
| iNOS Expression in midbrain | LPS-injected rats | LPS | Significant increase in expression | [4][5][6] |
| LPS + this compound | Significant reduction in expression | [4][5][6] |
In Vitro Models: MPP+ and LPS-induced Toxicity
| Parameter | Model | Treatment Group | Result | Reference |
| Cell Viability | MPP+-treated N2a cells | MPP+ | Significant decrease in viability | [1] |
| MPP+ + this compound (5 µM) | Significant prevention of cell death | [1] | ||
| Reactive Oxygen Species (ROS) Production | MPP+-treated N2a cells | MPP+ | Significant increase in ROS | [1][7] |
| MPP+ + this compound | Significant reduction in ROS | [1][7] | ||
| Cell Viability | LPS-treated BV-2 conditioned medium on N2a cells | Conditioned Medium | Significant decrease in viability | [4][5] |
| Conditioned Medium + this compound | Significant increase in cell viability | [4][5] | ||
| Tyrosine Hydroxylase (TH) Expression | LPS-treated BV-2 conditioned medium on N2a cells | Conditioned Medium | Significant decrease in TH expression | [4][5] |
| Conditioned Medium + this compound | Significant increase in TH expression | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for the key experiments cited.
MPTP-Induced Parkinson's Disease Mouse Model
-
Animals: Male C57BL/6 mice are commonly used due to their high sensitivity to MPTP.[8]
-
MPTP Administration: MPTP hydrochloride is dissolved in saline and administered via intraperitoneal (i.p.) injection. A common regimen involves four injections of 18-20 mg/kg MPTP at 2-hour intervals within a single day.[9][10]
-
This compound Treatment: this compound is typically dissolved in a vehicle such as DMSO and then diluted in saline. In a post-treatment paradigm, administration (e.g., 1 mg/kg, i.p.) begins after the final MPTP injection and continues for a specified duration (e.g., daily for several days).[1]
-
Behavioral Assessment: Motor coordination and balance are assessed using a rotarod apparatus. Mice are trained on the rotarod for several days before MPTP administration. Post-treatment, the latency to fall from the rotating rod is recorded.[1]
-
Immunohistochemistry: At the end of the experiment, mice are euthanized, and their brains are collected. Brains are sectioned and stained for tyrosine hydroxylase (TH) to identify dopaminergic neurons. The number of TH-positive cells in the substantia nigra is quantified using stereological methods.[1][2]
-
Western Blot Analysis: Protein is extracted from brain tissue (e.g., substantia nigra, striatum) to measure the levels of specific signaling proteins by Western blot.[1][11]
LPS-Induced Neuroinflammation Rat Model
-
Animals: Adult male Sprague-Dawley or Wistar rats are often used.[12]
-
LPS Administration: LPS is dissolved in sterile saline and administered via a single intraperitoneal injection (e.g., 1 mg/kg) or stereotactically into the substantia nigra.[4][5][12]
-
This compound Treatment: this compound is administered orally by gavage prior to the LPS injection in a pretreatment regimen.[4][5]
-
Behavioral Assessment: Amphetamine-induced rotation is a common behavioral test. A unilateral lesion is induced by LPS, and subsequent administration of amphetamine causes the animal to rotate. The number of rotations is counted over a set period.[4][5]
-
Measurement of Pro-inflammatory Mediators: After the behavioral tests, animals are euthanized, and the midbrain is dissected. The expression levels of pro-inflammatory cytokines (TNF-α, IL-1β) and inducible nitric oxide synthase (iNOS) are quantified using real-time quantitative PCR (qRT-PCR) or ELISA.[4][5][6]
Signaling Pathways and Mechanisms of Action
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways.
Pro-Survival Signaling Pathway
This compound has been shown to activate pro-survival signaling cascades, promoting the health and resilience of dopaminergic neurons. A key pathway involves the activation of PAK1 (p21-activated kinase 1) and Akt (Protein Kinase B), which in turn phosphorylates and activates downstream effectors like LIMK2 (LIM domain kinase 2), MEK (mitogen-activated protein kinase kinase), and Cofilin.[1][11][13] This cascade is crucial for neuronal survival and cytoskeletal dynamics.
Caption: this compound-mediated pro-survival signaling pathway.
Inhibition of Cell Death Pathway
In the context of MPTP-induced neurotoxicity, this compound can disrupt a cell death signaling cascade initiated by endoplasmic reticulum (ER) stress. This pathway involves the interaction of IRE1α (inositol-requiring enzyme 1α) and TRAF2 (TNF receptor-associated factor 2), leading to the activation of ASK1 (apoptosis signal-regulating kinase 1) and subsequent upregulation of GADD45 (growth arrest and DNA-damage-inducible protein) and p21, ultimately culminating in apoptosis. This compound has been shown to reduce the interaction between IRE1α and TRAF2, thereby inhibiting this pro-apoptotic pathway.[1][7][11][13]
Caption: Inhibition of the IRE1α/TRAF2-mediated cell death pathway by this compound.
Anti-Neuroinflammatory Pathway
Neuroinflammation driven by activated microglia and astrocytes is a hallmark of Parkinson's disease. This compound has demonstrated potent anti-inflammatory effects by suppressing the activation of key inflammatory signaling pathways, notably the JNK (c-Jun N-terminal kinase) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathways. By inhibiting these pathways, this compound reduces the production of pro-inflammatory mediators such as TNF-α, IL-1β, and iNOS.[4][5][14][15]
Caption: Anti-neuroinflammatory mechanism of this compound via inhibition of JNK and NF-κB pathways.
Conclusion
This compound demonstrates significant neuroprotective effects on dopaminergic neurons in preclinical models of Parkinson's disease. Its multifaceted mechanism of action, which includes the activation of pro-survival pathways, inhibition of pro-apoptotic cascades, and suppression of neuroinflammation, positions it as a compelling candidate for further drug development. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and scientists to build upon in the quest for a disease-modifying therapy for Parkinson's disease. Future research should focus on elucidating the precise molecular targets of this compound and its pharmacokinetic and pharmacodynamic properties in more detail to facilitate its translation to the clinic.
References
- 1. Post-Treatment with Erinacine A, a Derived Diterpenoid of H. erinaceus, Attenuates Neurotoxicity in MPTP Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Erinacine A Prevents Lipopolysaccharide-Mediated Glial Cell Activation to Protect Dopaminergic Neurons against Inflammatory Factor-Induced Cell Death In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Erinacine A Prevents Lipopolysaccharide-Mediated Glial Cell Activation to Protect Dopaminergic Neurons against Inflammatory Factor-Induced Cell Death In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. modelorg.com [modelorg.com]
- 10. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Post-Treatment with Erinacine A, a Derived Diterpenoid of H. erinaceus, Attenuates Neurotoxicity in MPTP Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.sa.cr [scielo.sa.cr]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Protocol for the Extraction and Quantification of (-)-Erinacine A from Hericium erinaceus Mycelium
Application Note: AN-HE-EA-001
For Research Use Only.
Introduction
(-)-Erinacine A, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), is a potent stimulator of Nerve Growth Factor (NGF) synthesis.[1] Its ability to cross the blood-brain barrier and promote neurogenesis makes it a compound of significant interest for researchers in neuroscience and drug development for neurodegenerative diseases. This document provides detailed protocols for the extraction, purification, and quantification of (-)-erinacine A from H. erinaceus mycelium.
Overview of the Process
The extraction and purification of (-)-erinacine A involves several key stages: cultivation and harvesting of H. erinaceus mycelium, extraction using organic solvents, and purification using chromatographic techniques. Quantification is typically performed using High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for (-)-erinacine A extraction and purification.
Materials and Reagents
-
Hericium erinaceus mycelium (lyophilized)
-
Ethanol (70-95%)
-
Ethyl acetate
-
n-Hexane
-
Methanol
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
(-)-Erinacine A standard (purity >95%)
-
Silica gel (70-230 mesh)
-
Activated carbon
-
Cellulase (optional, for enhanced extraction)
Experimental Protocols
Mycelium Culture and Preparation
Hericium erinaceus can be cultured on potato dextrose agar and then grown in a liquid fermentation medium. A typical medium consists of 4.5% glucose, 0.5% soybean powder, 0.25% yeast extract, 0.25% peptone, and 0.05% MgSO₄, with the pH adjusted to 4.5.[2] The mycelia are harvested after a suitable growth period (e.g., 12-15 days), lyophilized (freeze-dried), and then ground into a fine powder.[2]
Extraction of (-)-Erinacine A
Several methods for the extraction of (-)-erinacine A have been reported, with variations in solvent systems and extraction techniques.
Protocol 4.2.1: Ethanol Extraction
This is a widely used method for the initial extraction.
-
Weigh the lyophilized and powdered H. erinaceus mycelium.
-
Add 75% ethanol to the mycelial powder at a ratio of 20:1 (v/w).[3]
-
Perform ultrasonication for 1 hour at 50°C. Repeat this step twice for improved extraction efficiency.[3]
-
Centrifuge the extract at 8000 x g for 10 minutes.[3]
-
Filter the supernatant through a 0.45 µm microfilter.[3]
-
Concentrate the filtrate using a vacuum rotary evaporator at 50°C to obtain the crude extract.[3]
Protocol 4.2.2: Enhanced Extraction with Cellulase
To potentially increase the yield, an enzymatic pretreatment can be employed.
-
Suspend the mycelial powder in water (10:1 v/w) and adjust the pH to 4.5.
-
Add cellulase (1% w/w of mycelium) and incubate at 50°C for 90 minutes.[4]
-
Boil the mixture for 15-30 minutes to inactivate the enzyme.[4]
-
Proceed with the ethanol extraction as described in Protocol 4.2.1.
Purification of (-)-Erinacine A
The crude extract contains a mixture of compounds. Further purification is necessary to isolate (-)-erinacine A.
Protocol 4.3.1: Solvent Partitioning
This step separates compounds based on their polarity.
-
Dissolve the concentrated crude extract in deionized water.
-
Perform a liquid-liquid extraction with an equal volume of ethyl acetate in a separatory funnel.[2][3]
-
Collect the ethyl acetate fraction, which will contain the less polar compounds, including (-)-erinacine A.
-
Concentrate the ethyl acetate fraction under reduced pressure.
Protocol 4.3.2: Silica Gel Column Chromatography
This is a standard chromatographic technique for further purification.
-
Apply the concentrated ethyl acetate fraction to a silica gel column (70-230 mesh).[2]
-
Elute the column with a gradient of n-hexane and ethyl acetate.[2]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing (-)-erinacine A.
-
Pool the relevant fractions and concentrate.
Protocol 4.3.3: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective method for obtaining high-purity (-)-erinacine A.[3][5]
-
A two-phase solvent system of n-hexane/ethyl acetate/methanol/water (e.g., 4.5:5:4.5:5, v/v/v/v) is used.[3][5]
-
The upper phase is used as the stationary phase, and the lower phase is the mobile phase.
-
The sample is dissolved in a mixture of the upper and lower phases and injected into the HSCCC system.
-
Fractions are collected and analyzed by HPLC to identify those containing pure (-)-erinacine A. This method can yield purities of over 95%.[3][5]
Protocol 4.3.4: Two-Dimensional Chromatography
For very high purity, a two-dimensional chromatographic approach can be employed.
-
The crude extract is first fractionated by normal-phase flash chromatography.
-
The fraction containing erinacine A is then further purified by semi-preparative reversed-phase HPLC.[5] This method has been reported to yield erinacine A with a purity of 97.4%.[5][6]
Quantification of (-)-Erinacine A by HPLC
High-Performance Liquid Chromatography with UV detection is the standard method for quantifying (-)-erinacine A.
HPLC System and Conditions:
-
System: Agilent 1260 HPLC system or equivalent, equipped with a UV-Vis detector.[3][7]
-
Column: C18 column (e.g., Supersil AQ-C18, 5 µm, 250 x 4.6 mm).[3][7]
-
Mobile Phase: Isocratic elution with acetonitrile and water (e.g., 55:45 v/v).[3]
-
Retention Time: Approximately 11.2 - 17.4 minutes, depending on the specific column and conditions.[7][9][10]
Procedure:
-
Prepare a stock solution of the (-)-erinacine A standard in a suitable solvent (e.g., 70% ethanol).
-
Create a series of standard solutions of known concentrations to generate a calibration curve.
-
Prepare the sample for injection by dissolving a known amount of the purified extract in the mobile phase and filtering it through a 0.22 µm syringe filter.
-
Inject the standards and the sample into the HPLC system.
-
Quantify the amount of (-)-erinacine A in the sample by comparing the peak area to the calibration curve.
Quantitative Data Summary
The yield and purity of (-)-erinacine A can vary significantly depending on the H. erinaceus strain and the extraction and purification methods employed.
| Extraction Method | Purification Method | Strain | Yield | Purity | Reference |
| 75% Ethanol, Ultrasonication | HSCCC | HeG (wild strain) | 358.78 mg/L (42.16 mg/g) | >95% | [1][5] |
| 70% Aqueous Ethanol | Two-Dimensional Chromatography (NP-Flash, RP-HPLC) | Commercial Product | 19.4 mg from 130 g material | 97.4% | [5][6] |
| 95% Ethanol, Sonication | Solvent Partition, Silica Gel Chromatography | BCRC 35669 | Not specified | Not specified | [2] |
| Solid-State Cultivation, Methanol Extraction | Self-pack silica gel, semi-preparative HPLC | Not specified | up to 165.36 mg/g | Not specified | [8][11] |
Biological Activity and Signaling Pathways
(-)-Erinacine A is known for its neuroprotective effects, primarily through the stimulation of NGF synthesis. It has been shown to modulate several key signaling pathways.
Caption: Key signaling pathways modulated by (-)-erinacine A.
(-)-Erinacine A promotes neuronal survival and neurite outgrowth by stimulating NGF synthesis, which in turn activates the TrkA/Erk1/2 pathway.[5] It also exhibits antioxidant and anti-inflammatory properties by activating the Nrf2 pathway, leading to the upregulation of antioxidant enzymes, and by inhibiting the NF-κB pathway, which reduces the production of pro-inflammatory cytokines.[2][4][6] These actions collectively contribute to its neuroprotective effects.
References
- 1. cebrofit.com.ua [cebrofit.com.ua]
- 2. Erinacine A-Enriched Hericium erinaceus Mycelium Ethanol Extract Lessens Cellular Damage in Cell and Drosophila Models of Spinocerebellar Ataxia Type 3 by Improvement of Nrf2 Activation [mdpi.com]
- 3. Hericium erinaceus mycelium and its isolated erinacine A protection from MPTP-induced neurotoxicity through the ER stress, triggering an apoptosis cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Constituents from Hericium erinaceus Promote Neuronal Survival and Potentiate Neurite Outgrowth via the TrkA/Erk1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. magistralbr.caldic.com [magistralbr.caldic.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of (-)-Erinacin A using High-Performance Liquid Chromatography (HPLC)
Introduction
(-)-Erinacin A, a diterpenoid isolated from the mycelia of the medicinal mushroom Hericium erinaceus, has garnered significant interest within the scientific and pharmaceutical communities for its potent neurotrophic and neuroprotective properties. As research into its therapeutic potential for neurodegenerative diseases progresses, the need for a robust and reliable analytical method for its quantification is paramount. This document provides a detailed application note and protocol for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and HPLC coupled with mass spectrometry (HPLC-MS). These methodologies are essential for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, quality control of Hericium erinaceus extracts, and formulation development.
Experimental Protocols
This section details the necessary steps for the quantification of this compound, from sample preparation to HPLC analysis. The protocols are designed to be comprehensive and adaptable to different laboratory settings and sample types.
Sample Preparation
The choice of sample preparation method is critical and depends on the matrix from which this compound is to be quantified.
2.1.1. Preparation of Mycelia Extracts
-
Harvesting and Drying: Harvest the Hericium erinaceus mycelia and lyophilize or oven-dry at a low temperature (e.g., 40-50°C) to a constant weight.
-
Grinding: Grind the dried mycelia into a fine powder using a mortar and pestle or a mechanical grinder.
-
Extraction:
-
Weigh a precise amount of the powdered mycelia (e.g., 1 gram).
-
Add a suitable extraction solvent. 70% ethanol has been shown to be effective.[1] A common ratio is 1:10 (w/v) of mycelia to solvent.
-
Facilitate extraction using ultrasonication for approximately 30-60 minutes or maceration with shaking for 24 hours.[2]
-
For enhanced extraction, a water bath at 50°C can be employed.[2]
-
-
Centrifugation and Filtration: Centrifuge the extract at a high speed (e.g., 8000 × g) for 10 minutes.[3]
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) prior to HPLC injection.[2][3]
2.1.2. Preparation of Biological Fluid Samples (Plasma, Cerebrospinal Fluid)
-
Sample Collection: Collect blood or cerebrospinal fluid (CSF) samples and store them at -30°C until analysis.[4]
-
Protein Precipitation:
-
To 100 µL of plasma or CSF, add 400 µL of acetonitrile.[4]
-
Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.
-
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 13,523 × g) for 10 minutes to pellet the precipitated proteins.[4]
-
Supernatant Collection: Carefully collect the supernatant for HPLC-MS analysis.[4]
2.1.3. Preparation of Brain Tissue Samples
-
Sample Collection and Storage: Immediately after collection, store brain tissue samples at -30°C.[4]
-
Washing and Homogenization:
-
Wash the brain tissue with a 0.9% NaCl solution to remove any blood.[4]
-
Homogenize the tissue sample.
-
-
Extraction:
-
Mix 100 µL of the brain homogenate with 400 µL of acetonitrile.[4]
-
Vortex the mixture vigorously.
-
-
Centrifugation: Centrifuge at 13,523 × g for 10 minutes.[4]
-
Supernatant Collection: Collect the supernatant for analysis.[4]
HPLC and HPLC-MS/MS Methodologies
Below are examples of established HPLC and HPLC-MS/MS methods for the quantification of this compound.
Method 1: Isocratic HPLC-UV
-
HPLC System: Agilent 1260 HPLC system or equivalent, equipped with a UV-Vis Diode Array Detector (DAD).[5]
-
Column: Supersil AQ-C18 (5 µm, 250 × 4.6 mm).[5]
-
Mobile Phase: Acetonitrile and water (55:45 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25°C.[5]
-
Injection Volume: 5 µL.[5]
-
Detection Wavelength: 340 nm.[5]
-
Retention Time: Approximately 11.2 minutes.[5]
Method 2: Gradient HPLC-UV
-
HPLC System: Shimadzu Prominence HPLC system or equivalent with a Photo Diode Array (PDA) detector.[2]
-
Column: Phenomenex Kinetex® C18 (2.7 µm, 100 × 4.6 mm).[6]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A multi-step gradient can be optimized. For example: 30-50% B over 3 minutes, 50-60% B over 6 minutes, 60-100% B over 9 minutes, followed by re-equilibration.[2]
-
Flow Rate: 1.5 mL/min.[6]
-
Injection Volume: 10 µL.[6]
-
Detection Wavelength: 340 nm for quantification, with additional monitoring at 281 nm.[2]
-
Retention Time: Approximately 6.7 minutes.[2]
Method 3: HPLC-Triple Quadrupole Mass Spectrometry (HPLC-QQQ/MS)
-
HPLC System: Agilent 1100 series HPLC system or equivalent.[4]
-
Mass Spectrometer: API 3000 triple quadrupole mass spectrometer or equivalent.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]
-
Column: Agilent Eclipse XDB-C18 (3.5 µm).[4]
-
Data Analysis: Analyst 1.4.2 software or equivalent.[4]
Data Presentation
The following tables summarize the quantitative data from various published methods for this compound quantification.
Table 1: Chromatographic Conditions and Retention Times
| Method Type | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Reference |
| Isocratic HPLC-UV | Supersil AQ-C18 (5 µm, 250 × 4.6 mm) | Acetonitrile:Water (55:45 v/v) | 1.0 | UV at 340 nm | 11.2 | [5] |
| Gradient HPLC-UV | Phenomenex Kinetex® C18 (2.7 µm, 100 × 4.6 mm) | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) | 1.5 | UV at 340 nm | 6.7 | [2][6] |
| Isocratic HPLC-UV | Inspire C18 (5 µm, 250 × 10.0 mm) | 80% Methanol | 3.0 | UV at 340 nm | ~25 | [7] |
| Isocratic HPLC-UV | SCpak C18 (5 µm, 250 × 4.6 mm) | Methanol | 1.2 | UV at 282 nm | Not Specified | [7] |
| HPLC-MS/MS | Kinetex C18 (2.6 µm, 100 x 4.6 mm) | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) | 1.5 | MS/MS | Not Specified | [6] |
Table 2: Method Validation Parameters
| Parameter | Method | Value | Reference |
| Linearity | LC-MS/MS | 5 - 500 ng/mL | |
| Intra-day | y = 0.961x + 4.051 (R² = 0.999) | ||
| Inter-day | y = 0.927x + 1.461 (R² = 0.998) | ||
| Purity | HPLC-CAD | 97.4% | [6] |
| Precision & Accuracy | LC-MS/MS | Within acceptable limits (≤15%) |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for this compound quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A pilot pharmacokinetic and Metabolite identification study of Erinacine A in a Single landrace pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
Application Note: LC-MS/MS Analysis for the Identification and Quantification of (-)-Erinacin A and Its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Erinacin A is a prominent bioactive diterpenoid isolated from the mycelium of Hericium erinaceus, a medicinal mushroom renowned for its neuroprotective properties.[1][2] Erinacin A has demonstrated the ability to stimulate nerve growth factor (NGF) synthesis and can cross the blood-brain barrier, making it a compound of significant interest for the development of therapeutics against neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][3] Understanding the metabolic fate of this compound is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. This application note provides detailed protocols for the sample preparation and subsequent LC-MS/MS analysis for both the quantification of this compound and the identification of its primary metabolites in various biological matrices. The methodologies described herein utilize Triple Quadrupole (QQQ) mass spectrometry for sensitive quantification and Quadrupole Time-of-Flight (QTOF) mass spectrometry for high-resolution metabolite identification.[1][3]
Experimental Protocols
Protocol 1: Sample Preparation
2.1.1 In Vitro Metabolism: Liver S9 Fractions This protocol is adapted for studying the metabolism of this compound using rat or human liver S9 fractions.[1][4]
-
Prepare S9 Stock Solution: Prepare a 1 mg/mL S9 stock solution in a suitable buffer (e.g., Regensys buffer with 0.5 M Potassium phosphate) containing an NADPH regenerating system.[1][4] Keep the solution at 4°C.
-
Initiate Metabolic Reaction: Add this compound to the S9 stock solution to a final concentration of 10 µM and activate the reaction by incubating in a 37°C water bath.[1][4]
-
Time Point Sampling: At designated time points (e.g., 0, 10, 30, 60, 120 min), withdraw 150 µL of the reaction mixture.[1]
-
Quench Reaction: Immediately quench the metabolic activity by adding two volumes (300 µL) of ice-cold acetonitrile (ACN).[1][4]
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 13,523 x g) for 10 minutes to precipitate proteins.[3]
-
Collect Supernatant: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[3]
2.1.2 Biological Fluids: Plasma and Cerebrospinal Fluid (CSF) This protocol describes a protein precipitation method for extracting this compound from plasma and CSF.[3][5]
-
Sample Aliquoting: In a microcentrifuge tube, place 100 µL of plasma or CSF.[3]
-
Add Internal Standard (Optional but Recommended): For quantitative analysis, add an appropriate internal standard (IS).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample.[3]
-
Vortex and Centrifuge: Vortex the mixture thoroughly for 1 minute and then centrifuge at 13,523 x g for 10 minutes.[3]
-
Collect Supernatant: Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate and Reconstitute (Optional): For increased concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase (e.g., 100 µL).[5]
-
Transfer for Analysis: Transfer the final sample to an autosampler vial for injection.
2.1.3 Tissue Homogenates: Brain Tissue This protocol is suitable for the extraction of this compound and its metabolites from brain tissue.[3]
-
Tissue Preparation: Wash a small portion of brain tissue (e.g., from an 8 mm biopsy punch) with 0.9% NaCl solution.[3]
-
Homogenization: Homogenize the tissue in a suitable buffer to create a uniform suspension.
-
Sample Aliquoting and Extraction: Mix 100 µL of the tissue homogenate with 400 µL of acetonitrile.[3]
-
Vortex and Centrifuge: Vortex the mixture vigorously and then centrifuge at 13,523 x g for 10 minutes to pellet cellular debris and precipitated proteins.[3]
-
Collect Supernatant: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[3]
Protocol 2: LC-MS/MS Instrumentation and Conditions
2.2.1 Quantitative Analysis using HPLC-QQQ/MS This method is optimized for the sensitive detection and quantification of this compound.
-
Mass Spectrometer: API 3000 Triple Quadrupole Mass Spectrometer or equivalent.[1][3]
-
Ion Source: Turbo-assisted Electrospray Ionization (ESI), positive mode.[1][3]
-
Chromatographic Column: Agilent Eclipse XDB-C18 (4.6 mm × 100 mm, 3.5 µm).[1][3]
-
Mobile Phase:
2.2.2 Metabolite Identification using UPLC-QTOF/MS This high-resolution method is designed for the identification and structural elucidation of potential metabolites.
-
UPLC System: Agilent 1290 Infinity II UPLC system or equivalent.[1]
-
Mass Spectrometer: Agilent 6546 Quadrupole Time-of-Flight (QTOF) Mass Spectrometer or equivalent.[1]
-
Ion Source: Electrospray Ionization (ESI), positive and negative modes.[1]
-
Chromatographic Column: Phenomenex Kinetex® C18 (3.0 mm × 100 mm, 1.7 µm).[1]
-
Mobile Phase:
-
Sample Injection Volume: 2 µL.[1]
-
Data Acquisition: Full scan MS and data-dependent MS/MS acquisition at various collision energies (e.g., 10, 20, 40 V).[1][3]
Data Presentation
Quantitative data and instrument parameters should be clearly organized for reproducibility and comparison.
Table 1: LC-MS/MS Parameters for Quantification of this compound
| Parameter | Setting | Reference |
|---|---|---|
| LC System | Agilent 1100 series HPLC | [1][3] |
| Column | Agilent Eclipse XDB-C18 (4.6 x 100 mm, 3.5 µm) | [1][3] |
| Column Temp. | 22 °C | [1][3] |
| Mobile Phase A | Water + 0.1% Formic Acid | [1] |
| Mobile Phase B | Acetonitrile | [3] |
| Gradient | 0-5 min, 70-100% B; 5-8 min, 100% B; 8-8.1 min, 100-70% B; 8.1-11 min, 70% B | [3] |
| Flow Rate | 350 µL/min | [1][3] |
| Injection Vol. | 10 µL | [1][3] |
| MS System | API 3000 Triple Quadrupole | [1][3] |
| Ionization Mode | ESI Positive | [1][3] |
| Ion Source Temp. | 350 °C | [1][3] |
| Ion Spray Voltage | +4500 V | [1][3] |
| MRM Transition | m/z 433.2 → 301.2 | [3] |
| Dwell Time | 200 ms |[1][3] |
Table 2: High-Resolution LC-MS/MS Parameters for Metabolite Identification
| Parameter | Setting | Reference |
|---|---|---|
| LC System | Agilent 1290 Infinity II UPLC | [1] |
| Column | Phenomenex Kinetex® C18 (3.0 x 100 mm, 1.7 µm) | [1] |
| Column Temp. | 40 °C | [1] |
| Mobile Phase A | Water + 0.1% Formic Acid | [1] |
| Mobile Phase B | Acetonitrile | [1] |
| Gradient | 0-0.5 min, 5% B; 0.5-1 min, 5-20% B; 1-6 min, 20-50% B; 6-16 min, 50-100% B | [3] |
| Flow Rate | 400 µL/min | [1][3] |
| Injection Vol. | 2 µL | [1][3] |
| MS System | Agilent 6546 QTOF | [1] |
| Ionization Mode | ESI Positive / Negative | [1] |
| Gas Temp. | 320 °C | [1][3] |
| Drying Gas Flow | 8 L/min | [1][3] |
| Nebulizer | 45 psi | [1][3] |
| Collision Energy | 10, 20, 40, 60 V (for MS/MS) |[1][3] |
Table 3: Identified Metabolites of this compound in Rat and Human Liver S9 Fractions
| Metabolite | Formula | Mass Change | Proposed Reaction | Observed [M+H]⁺ | Reference |
|---|---|---|---|---|---|
| This compound | C₂₅H₃₆O₆ | - | Parent Compound | 433.2573 | [1] |
| M1 | C₂₅H₃₄O₅ | -H₂O | Alcohols Dehydration | 415.2472 | [1] |
| M2 | C₂₄H₃₄O₆ | -CH₂ | Demethylation | Not Reported | [1] |
| M3 | C₂₄H₃₆O₆ | -CH₂ + 2H | Demethylation + Hydrogenation | Not Reported | [1] |
| M4 | C₂₅H₃₆O₈ | +2O | 2 x Hydroxylation | Not Reported | [1] |
| M5 | C₂₄H₃₆O₈ | -CH₂ + 2O + 2H | Demethylation + 2 x Hydroxylation | Not Reported |[1] |
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound and metabolites.
Proposed Metabolic Pathway
Caption: Proposed metabolic pathway of this compound.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pilot pharmacokinetic and Metabolite identification study of Erinacine A in a Single landrace pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing (-)-Erinacin A Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the diverse bioactivities of (-)-Erinacin A, a promising natural compound isolated from the mycelia of Hericium erinaceus. The following sections detail experimental procedures for assessing its neuroprotective, anti-inflammatory, and anticancer properties in cell culture models.
Neuroprotective Bioactivity
This compound has demonstrated significant potential in promoting neuronal health and combating neurodegenerative processes. Key activities include stimulating nerve growth factor (NGF) synthesis, promoting neurite outgrowth, and protecting neuronal cells from toxic insults.
Neurite Outgrowth Assay in PC12 Cells
This protocol details the assessment of this compound's ability to promote neurite outgrowth in rat pheochromocytoma (PC12) cells, a well-established model for neuronal differentiation.
Experimental Protocol:
-
Cell Culture: Culture PC12 cells in RPMI 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Plating: Seed PC12 cells in poly-L-lysine-coated 24-well plates at a density of 8 × 10³ cells/mL and allow them to adhere for 24 hours.[1]
-
Treatment: Replace the medium with a low-serum medium (2% horse serum and 1% FBS).[1] Treat the cells with varying concentrations of this compound (e.g., 0.3, 3, 30 µM) in the presence of a sub-optimal concentration of Nerve Growth Factor (NGF, e.g., 2 ng/mL).[1] Include a vehicle control (DMSO) and a positive control (optimal NGF concentration).
-
Incubation: Incubate the cells for 48-96 hours.
-
Imaging: Capture images of the cells using an inverted microscope.
-
Analysis: Quantify neurite outgrowth. A cell is considered positive for neurite outgrowth if it possesses at least one neurite that is longer than the diameter of the cell body. Calculate the percentage of neurite-bearing cells relative to the total number of cells in multiple fields of view.[1] Alternatively, measure the average length of the longest neurite for each cell.
Quantitative Data Summary:
| Treatment | Concentration (µM) | % of Neurite-Bearing Cells | Reference |
| Vehicle | - | Baseline | [1] |
| NGF | 2 ng/mL | Positive Control | [1] |
| This compound + NGF | 0.3, 3, 30 | Dose-dependent increase | [1] |
Experimental Workflow:
Neuroprotection Against MPP+-Induced Neurotoxicity in Neuro-2a Cells
This protocol assesses the ability of this compound to protect against 1-methyl-4-phenylpyridinium (MPP+)-induced cell death in Neuro-2a (N2a) cells, a common in vitro model for Parkinson's disease.[2]
Experimental Protocol:
-
Cell Culture: Culture Neuro-2a cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Plating: Seed N2a cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of this compound for a specified time (e.g., 2 hours). Then, expose the cells to MPP+ (e.g., 1 mM) to induce neurotoxicity. Include a vehicle control, an MPP+ only control, and this compound only controls.
-
Incubation: Incubate for 24-48 hours.
-
Cell Viability Assay (MTT):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells in 6-well plates as described above.
-
Harvest the cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Signaling Pathway Modulated by this compound in Neuroprotection:
This compound has been shown to exert its neuroprotective effects by modulating survival and cell death pathways. It can activate pro-survival signaling through the phosphorylation of PAK1, AKT, and ERK, and inhibit stress-induced apoptotic pathways involving IRE1α and TRAF2.[2][3]
Anti-inflammatory Bioactivity
This compound exhibits potent anti-inflammatory properties, particularly in the context of neuroinflammation, by modulating the activity of glial cells.
Inhibition of LPS-Induced Pro-inflammatory Mediators in BV-2 Microglial Cells
This protocol is designed to evaluate the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Experimental Protocol:
-
Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plating: Seed BV-2 cells in 24-well or 96-well plates and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 15 minutes.[4] Then, stimulate the cells with LPS (e.g., 250 ng/mL) for 24 hours.[4][5] Include a vehicle control, an LPS only control, and this compound only controls.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite should be used for quantification.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
iNOS Expression (Western Blot):
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Quantitative Data Summary:
| Treatment | Concentration (µM) | NO Production (% of LPS control) | TNF-α Production (% of LPS control) | IL-6 Production (% of LPS control) | Reference |
| LPS | - | 100% | 100% | 100% | [6] |
| Erinacine C + LPS | 0.1-2.5 | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | [6] |
| This compound + LPS | 5, 10, 20 | Dose-dependent decrease | Dose-dependent decrease | Not specified | [4][5] |
Signaling Pathway for Anti-inflammatory Action:
This compound and related compounds can suppress neuroinflammation by inhibiting the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression, and by activating the Nrf2-mediated antioxidant response.[6][7][8]
Anticancer Bioactivity
This compound has been shown to possess anticancer properties, including the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[9][10][11]
Cytotoxicity Assay in Colorectal Cancer Cells (DLD-1 and HCT-116)
This protocol describes how to determine the cytotoxic effects of this compound on human colorectal cancer cell lines DLD-1 and HCT-116.
Experimental Protocol:
-
Cell Culture:
-
Plating: Seed the cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1-30 µM) for 24 hours.[9] Include a vehicle control (0.1% DMSO).[9]
-
Cell Viability Assay (MTT):
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells in 6-well plates with an effective concentration of this compound (e.g., 30 µM) for 24 hours.[9]
-
Harvest, stain with FITC-Annexin V and PI, and analyze by flow cytometry as previously described.
-
Quantitative Data Summary:
| Cell Line | This compound Concentration (µM) | % Cell Viability | Reference |
| DLD-1 | 30 | ~47% | [9] |
| HCT-116 | 30 | ~40% | [9] |
| HCoEpiC (normal colon cells) | 30 | No significant effect | [9] |
Signaling Pathway for Anticancer Activity:
This compound induces apoptosis in colorectal cancer cells through the activation of both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. This involves the upregulation of death receptors like TNFR and Fas, and the activation of caspases. It also suppresses anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[9][12]
References
- 1. mdpi.com [mdpi.com]
- 2. Post-Treatment with Erinacine A, a Derived Diterpenoid of H. erinaceus, Attenuates Neurotoxicity in MPTP Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-Treatment with Erinacine A, a Derived Diterpenoid of H. erinaceus, Attenuates Neurotoxicity in MPTP Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cerebral Protective Effect of Novel Erinacines from Hericium erinaceus Mycelium on In Vivo Mild Traumatic Brain Inj… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Key oncologic pathways inhibited by Erinacine A: A perspective for its development as an anticancer molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Erinacine A | Monstera | Cycloartane diterpenes | TargetMol [targetmol.com]
- 12. Induction Apoptosis of Erinacine A in Human Colorectal Cancer Cells Involving the Expression of TNFR, Fas, and Fas Ligand via the JNK/p300/p50 Signaling Pathway With Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of (-)-Erinacin A in Rodent Models of Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Erinacin A, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), has garnered significant attention for its neuroprotective and neurotrophic properties.[1][2] Preclinical studies in rodent models have demonstrated its potential therapeutic utility across a spectrum of neurological disorders, including Alzheimer's disease, Parkinson's disease, ischemic stroke, and depression. These studies highlight its ability to mitigate neuroinflammation, reduce oxidative stress, and modulate key signaling pathways involved in neuronal survival and plasticity.[1][3]
These application notes provide a comprehensive overview of the in vivo administration of this compound and Erinacin A-enriched Hericium erinaceus mycelium (EAHEM) in various rodent models of neurological disease. Detailed protocols for key experiments and a summary of quantitative data are presented to guide researchers in designing and executing their own preclinical studies.
I. Alzheimer's Disease and Age-Related Cognitive Decline
Erinacin A has been investigated for its potential to ameliorate Alzheimer's disease (AD) pathology and combat age-related cognitive decline. Studies in transgenic and aging mouse models have shown promising results in reducing amyloid plaque burden and improving cognitive function.[4][5][6][7]
Quantitative Data Summary
| Rodent Model | Treatment | Dosage | Administration Route | Duration | Key Outcomes | Reference |
| APP/PS1 Transgenic Mice | Erinacine A-enriched Hericium erinaceus mycelia (HE-My and HE-Et) | 300 mg/kg/day | Oral Gavage | 30 days | Attenuated cerebral Aβ plaque burden, increased insulin-degrading enzyme (IDE) levels, reduced number of plaque-activated microglia and astrocytes, increased NGF/proNGF ratio, and promoted hippocampal neurogenesis.[6][7] | [6][7] |
| Senescence Accelerated Mouse Prone 8 (SAMP8) | Erinacine A-enriched Hericium erinaceus mycelium (EAHEM) | 108, 215, and 431 mg/kg/day | Oral Gavage | 13 weeks | Significantly improved learning and memory in passive and active avoidance tests (lowest dose effective), and a dose-dependent decrease in iNOS, TBARS, and 8-OHdG levels.[4][5] | [4][5] |
Experimental Protocols
1. Preparation and Administration of Erinacin A-Enriched Mycelium
-
Preparation: Hericium erinaceus mycelia enriched with Erinacin A (EAHEM) can be prepared through submerged liquid fermentation.[8] The mycelia are then lyophilized and ground into a powder. The concentration of Erinacin A in the final product should be quantified using High-Performance Liquid Chromatography (HPLC).[8] For administration, the powder is typically suspended in sterile water or a vehicle solution.
-
Administration: For oral gavage, mice are gently restrained, and a gavage needle is carefully inserted into the esophagus to deliver the suspension. The volume administered is typically based on the animal's body weight.
2. Behavioral Testing: Passive and Active Avoidance Tests
-
Single-Trial Passive Avoidance Test: This test assesses learning and memory. On the first day (training trial), the mouse is placed in a brightly lit compartment of a two-compartment box. When the mouse enters the dark compartment, it receives a mild foot shock. On the second day (test trial), the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.[5]
-
Active Avoidance Test: This test also evaluates learning and memory. The mouse is placed in a shuttle box with two compartments. A conditioned stimulus (e.g., a light or tone) is presented, followed by an unconditioned stimulus (a mild foot shock) in one compartment. The mouse must learn to move to the other compartment to avoid the shock. The number of successful avoidances is recorded over a series of trials.[5]
3. Biochemical Analysis: Measurement of Oxidative Stress Markers
-
iNOS Activity: Induced nitric oxide synthase (iNOS) activity in brain tissue can be measured using commercially available kits. The assay typically involves the colorimetric detection of nitrate and nitrite, the stable end products of NO oxidation.[4][5]
-
TBARS Assay: Thiobarbituric acid reactive substances (TBARS) are measured to assess lipid peroxidation. Brain homogenates are reacted with thiobarbituric acid, and the resulting pink-colored product is measured spectrophotometrically.[4][5]
-
8-OHdG Levels: 8-hydroxy-2'-deoxyguanosine (8-OHdG) is a marker of oxidative DNA damage and can be quantified in brain tissue using an enzyme-linked immunosorbent assay (ELISA) kit.[4][5]
Visualizations
Caption: Workflow for Alzheimer's Disease studies with Erinacin A.
II. Parkinson's Disease
The neuroprotective effects of Erinacin A have been evaluated in rodent models of Parkinson's disease (PD), where it has been shown to protect dopaminergic neurons and improve motor function.[1][9]
Quantitative Data Summary
| Rodent Model | Treatment | Dosage | Administration Route | Duration | Key Outcomes | Reference |
| MPTP-induced PD Mice | Erinacine A | 1 mg/kg | Systemic Administration | Not specified | Alleviated motor coordination disruption and balance deficits in the rotarod test.[1] | [1] |
| LPS-induced PD Mice | Erinacine A | 5.0 mg/kg/day | Oral Gavage | 6 weeks | Improved motor function.[1] | [1] |
| MPTP-induced PD Mice | Erinacine A and HEM | Dose-dependent | Post-treatment | Not specified | Restored dopaminergic degeneration and motor dysfunctions.[9] | [9] |
| Rotenone-induced PD Mice | Hericium erinaceus | 200 mg/kg | Oral Gavage | 28 days | Prevented dopaminergic neuron apoptosis and alteration of PD markers.[10] | [10] |
Experimental Protocols
1. Induction of Parkinson's Disease Models
-
MPTP Model: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra. Mice are typically administered MPTP via intraperitoneal injections.[1][9]
-
LPS Model: Lipopolysaccharide (LPS) is injected into the substantia nigra to induce neuroinflammation, a key feature of PD.[11]
-
Rotenone Model: Rotenone, a pesticide, is administered systemically (e.g., intraperitoneally) to induce oxidative stress and mitochondrial dysfunction, leading to parkinsonism.[10][12]
2. Behavioral Assessment: Rotarod Test
The rotarod test is used to assess motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded. The speed of the rod can be constant or accelerating.[1]
3. Immunohistochemistry for Tyrosine Hydroxylase (TH)
-
Tissue Preparation: Animals are perfused with saline followed by paraformaldehyde. The brains are then removed, post-fixed, and cryoprotected in sucrose solution. Coronal sections of the substantia nigra and striatum are cut using a cryostat.
-
Staining: The sections are incubated with a primary antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons. This is followed by incubation with a biotinylated secondary antibody and then an avidin-biotin-peroxidase complex. The staining is visualized using a chromogen such as diaminobenzidine (DAB).
-
Quantification: The number of TH-positive neurons in the substantia nigra is counted using stereological methods. The density of TH-positive fibers in the striatum can also be quantified.[9]
Visualizations
Caption: Erinacin A's modulation of survival and death pathways in PD.
III. Ischemic Stroke
Erinacin A has demonstrated neuroprotective effects in rodent models of ischemic stroke by reducing infarct volume and suppressing neuroinflammation.[13][14][15]
Quantitative Data Summary
| Rodent Model | Treatment | Dosage | Administration Route | Duration | Key Outcomes | Reference |
| Global Ischemic Stroke Rats | Hericium erinaceus mycelium | 50 and 300 mg/kg | Intraperitoneal | 5 days (pre-treatment) | Reduced total infarct volume by 22% and 44%, respectively.[13][14][15] | [13][14][15] |
| Global Ischemic Stroke Rats | Erinacine A | 1 and 5 mg/kg | Intraperitoneal | 90 min after ischemia | Reduced infarct volume.[13][14] | [13][14] |
Experimental Protocols
1. Induction of Ischemic Stroke
-
Transient Global Ischemia: This is induced by the occlusion of both common carotid arteries for a specific duration, followed by reperfusion.[13][14][15]
2. Assessment of Infarct Volume
-
TTC Staining: 2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize the infarct area. Brains are sectioned and incubated in a TTC solution. Healthy tissue stains red, while the infarcted tissue remains white. The infarct volume can then be quantified using image analysis software.[13]
3. Measurement of Inflammatory Cytokines
-
Serum levels of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) can be measured using ELISA kits.[15][16]
Visualizations
Caption: Anti-inflammatory mechanism of Erinacin A in stroke.
IV. Depression
Erinacin A-enriched Hericium erinaceus mycelium has shown antidepressant-like effects in mouse models of depression, potentially through the modulation of monoamine neurotransmitters and BDNF signaling.[17][18]
Quantitative Data Summary
| Rodent Model | Treatment | Dosage | Administration Route | Duration | Key Outcomes | Reference |
| Restraint Stress-induced Depression Mice | Erinacine A-enriched Hericium erinaceus mycelium (HE) | 100, 200, and 400 mg/kg/day | Oral Gavage | 4 weeks | Significantly decreased immobility time in the tail suspension test (TST) and forced swimming test (FST) at 200 and 400 mg/kg doses. Reversed the decrease in norepinephrine, dopamine, and serotonin levels, and the increase in IL-6 and TNF-α levels.[17][18] | [17][18] |
Experimental Protocols
1. Induction of Depression Model
-
Chronic Restraint Stress: Mice are subjected to restraint stress for a specific duration each day for several weeks to induce depressive-like behaviors.[17][18][19]
2. Behavioral Tests for Depressive-like Behavior
-
Tail Suspension Test (TST): Mice are suspended by their tails, and the duration of immobility is recorded. A longer immobility time is indicative of a depressive-like state.[17][18][19]
-
Forced Swimming Test (FST): Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. Increased immobility is interpreted as a sign of behavioral despair.[17][18]
3. Neurochemical Analysis
-
Monoamine Neurotransmitter Levels: Levels of norepinephrine, dopamine, and serotonin in brain regions like the hippocampus and prefrontal cortex can be measured using HPLC with electrochemical detection.[17]
Visualizations
Caption: Erinacin A's influence on the BDNF pathway in depression.
Conclusion
The in vivo administration of this compound and Erinacin A-enriched Hericium erinaceus mycelium shows significant promise in preclinical rodent models of a variety of neurological disorders. The data presented here, along with the detailed protocols, provide a valuable resource for researchers aiming to further investigate the therapeutic potential of this natural compound. Future studies should focus on elucidating the precise molecular mechanisms of action, optimizing dosage and treatment regimens, and ultimately translating these promising preclinical findings to clinical applications.
References
- 1. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cerebral Protective Effect of Novel Erinacines from Hericium erinaceus Mycelium on In Vivo Mild Traumatic Brain Injury Animal Model and Primary Mixed Glial Cells via Nrf2-Dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Erinacine A-Enriched Hericium erinaceus Mycelium Delays Progression of Age-Related Cognitive Decline in Senescence Accelerated Mouse Prone 8 (SAMP8) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erinacine A-enriched Hericium erinaceus mycelium ameliorates Alzheimer’s disease-related pathologies in APPswe/PS1dE9 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Prevention of Early Alzheimer’s Disease by Erinacine A-Enriched Hericium erinaceus Mycelia Pilot Double-Blind Placebo-Controlled Study [frontiersin.org]
- 9. Post-Treatment with Erinacine A, a Derived Diterpenoid of H. erinaceus, Attenuates Neurotoxicity in MPTP Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Compounds Such as Hericium erinaceus and Coriolus versicolor Modulate Neuroinflammation, Oxidative Stress and Lipoxin A4 Expression in Rotenone-Induced Parkinson's Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. transpharmation.com [transpharmation.com]
- 13. Protective Effects of Hericium erinaceus Mycelium and Its Isolated Erinacine A against Ischemia-Injury-Induced Neuronal Cell Death via the Inhibition of iNOS/p38 MAPK and Nitrotyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protective effects of Hericium erinaceus mycelium and its isolated erinacine A against ischemia-injury-induced neuronal cell death via the inhibition of iNOS/p38 MAPK and nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Neurogenesis-dependent antidepressant-like activity of Hericium erinaceus in an animal model of depression - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Dose-Response Curve for (-)-Erinacine A in Neuronal Cell Lines
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Erinacine A, a diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), has garnered significant attention for its neuroprotective and neurotrophic properties.[1][2][3] Preclinical studies have demonstrated its potential in promoting nerve growth factor (NGF) synthesis, enhancing neurite outgrowth, and protecting neuronal cells from various insults.[1][2][4] Establishing a precise dose-response curve is a critical first step in harnessing the therapeutic potential of (-)-Erinacine A for neurological disorders. This document provides detailed protocols for determining the optimal concentration range of (-)-Erinacine A for promoting neuronal health and neurite outgrowth in common neuronal cell line models, such as SH-SY5Y and PC12 cells.
Data Presentation
The following tables summarize hypothetical, yet scientifically plausible, quantitative data for establishing a dose-response curve for (-)-Erinacine A. These values are based on published effective concentrations and are intended to guide experimental design.
Table 1: Dose-Response of (-)-Erinacine A on Neuronal Cell Viability (SH-SY5Y cells)
| (-)-Erinacine A (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 102 ± 4.8 |
| 1 | 105 ± 5.5 |
| 10 | 98 ± 6.1 |
| 25 | 85 ± 7.3 |
| 50 | 60 ± 8.0 |
| 100 | 35 ± 9.1 |
Note: Data is hypothetical and for illustrative purposes. It is recommended to perform a pilot experiment to determine the optimal concentration range for your specific cell line and experimental conditions. High concentrations of erinacines (>10 µg/mL) have been reported to decrease cell viability.[5]
Table 2: Dose-Response of (-)-Erinacine A on Neurite Outgrowth (PC12 cells, in the presence of 50 ng/mL NGF)
| (-)-Erinacine A (µM) | Percentage of Neurite-Bearing Cells (%) (Mean ± SD) | Average Neurite Length (µm) (Mean ± SD) |
| 0 (NGF only) | 35 ± 4.1 | 40 ± 5.8 |
| 0.1 | 40 ± 3.9 | 45 ± 6.2 |
| 0.3 | 55 ± 5.2 | 60 ± 7.1 |
| 1 | 68 ± 6.0 | 75 ± 8.5 |
| 3 | 75 ± 5.8 | 85 ± 9.0 |
| 10 | 65 ± 6.3 | 70 ± 8.1 |
| 30 | 50 ± 7.1 | 55 ± 7.5 |
Note: Data is hypothetical and based on studies showing potentiation of NGF-induced neurite outgrowth by erinacine A at concentrations of 0.3, 3, and 30 µM.[4] The optimal NGF concentration for PC12 cell differentiation is reported to be 50 ng/mL.[6][7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of (-)-Erinacine A on the viability of SH-SY5Y human neuroblastoma cells.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
(-)-Erinacine A stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture SH-SY5Y cells to 70-80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 1 x 10^4 cells per well in a 96-well plate. An optimal initial cell number for SH-SY5Y cells is 5.0 × 10^4 cells/cm^2.[8]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of (-)-Erinacine A in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration is below 0.1% in all wells, including the vehicle control.
-
Remove the old medium from the wells and add 100 µL of the prepared (-)-Erinacine A dilutions or vehicle control.
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Neurite Outgrowth Assay
This protocol details the procedure for quantifying the effect of (-)-Erinacine A on neurite outgrowth in PC12 rat pheochromocytoma cells.
Materials:
-
PC12 cells
-
RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin
-
Low-serum medium (e.g., RPMI-1640 with 1% horse serum)
-
Nerve Growth Factor (NGF) stock solution
-
(-)-Erinacine A stock solution (in DMSO)
-
Collagen-coated 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (5% goat serum in PBS)
-
Primary antibody: anti-β-III tubulin antibody (1:500 to 1:1000 dilution)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (1:1000 dilution)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope and image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding and Differentiation:
-
Treatment:
-
After 24 hours of differentiation, add serial dilutions of (-)-Erinacine A (0.1 to 30 µM) to the wells.
-
Incubate for an additional 48-72 hours.
-
-
Immunocytochemistry:
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% goat serum for 1 hour.
-
Incubate with anti-β-III tubulin antibody overnight at 4°C. A 1:1000 dilution of anti-beta III Tubulin has been shown to give a strong signal in PC12 cells.[9]
-
Wash three times with PBS.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount coverslips.
-
-
Image Acquisition and Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify neurite outgrowth using image analysis software. Measure the percentage of cells with neurites (defined as processes longer than the cell body diameter) and the average neurite length per cell.
-
Visualizations
Caption: Experimental workflow for determining the dose-response of (-)-Erinacine A.
Caption: Putative signaling pathways of (-)-Erinacine A in neuronal cells.
References
- 1. Chemical Constituents from Hericium erinaceus Promote Neuronal Survival and Potentiate Neurite Outgrowth via the TrkA/Erk1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Constituents from Hericium erinaceus Promote Neuronal Survival and Potentiate Neurite Outgrowth via the TrkA/Erk1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of NGF-dependent neuronal differentiation of PC-12 cells by means of neurofilament-L mRNA expression and neuronal outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Streamlining Culture Conditions for the Neuroblastoma Cell Line SH-SY5Y: A Prerequisite for Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
Application Notes and Protocols: (-)-Erinacin A as a Positive Control for Nerve Growth Factor (NGF) Synthesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerve Growth Factor (NGF) is a crucial neurotrophic factor involved in the survival, development, and function of neurons. Assays designed to measure the synthesis and secretion of NGF are vital in neuroscience research and for the discovery of drugs targeting neurodegenerative diseases. A reliable positive control is essential for the validation and quality control of these assays. (-)-Erinacin A, a diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus, has been identified as a potent stimulator of NGF synthesis.[1][2] Its ability to cross the blood-brain barrier and upregulate NGF in the central nervous system makes it an excellent and clinically relevant positive control for in vitro NGF synthesis assays.[2][3]
This document provides detailed application notes and protocols for utilizing this compound as a positive control in NGF synthesis assays, primarily focusing on astrocyte cell cultures.
Mechanism of Action
This compound stimulates NGF gene expression and subsequent protein synthesis and secretion in astrocytes.[2] While the complete mechanism is still under investigation, several key signaling pathways have been implicated. Evidence suggests that this compound activates the c-Jun N-terminal kinase (JNK) signaling pathway, leading to the phosphorylation of c-Jun.[3][4] This, in turn, enhances the transcription of the NGF gene.[3][4] Other pathways, including the Protein Kinase A (PKA), PI3K/Akt, and ERK1/2 pathways, are also thought to be involved in the downstream signaling cascade that promotes neuronal survival and neurite outgrowth potentiated by NGF.
Data Presentation
The following tables summarize the quantitative data on NGF induction by various erinacines, providing a comparative overview of their potency.
Table 1: NGF Secretion in Mouse Astroglial Cells Treated with Erinacines
| Erinacine | Concentration | Mean NGF Secretion (pg/mL) ± SD |
| A | 1.0 mM | 250.1 ± 36.2 |
| B | 1.0 mM | 129.7 ± 6.5 |
| C | 1.0 mM | 299.1 ± 59.6 |
| E | 5.0 mM | 105.0 ± 5.2 |
| F | 5.0 mM | 175.0 ± 5.2 |
| Epinephrine (Positive Control) | 33 µg/mL | 69.2 ± 17.2 |
Data adapted from Ma et al., 2010.
Table 2: Relative NGF mRNA Expression in 1321N1 Astrocytoma Cells
| Treatment | Fold Upregulation of ngf mRNA (relative to control) |
| Erinacine C (5 µg/mL) | ~17-fold |
Data adapted from Rascher et al., 2020.[5]
Mandatory Visualizations
Signaling Pathway of this compound in NGF Synthesis
Caption: Proposed signaling pathways for this compound-induced NGF synthesis.
Experimental Workflow for NGF Synthesis Assay
Caption: Experimental workflow for NGF synthesis assay using this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (purity >95%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.
-
Immediately before use, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium. Note: The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Astrocyte Cell Culture and Treatment
Materials:
-
Primary astrocytes or an astrocyte cell line (e.g., 1321N1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Cell culture plates (e.g., 24-well or 96-well)
-
This compound working solution
-
Vehicle control (cell culture medium with the same final concentration of DMSO as the treated wells)
-
Test compounds (if applicable)
Procedure:
-
Seed astrocytes in culture plates at a density that will result in 80-90% confluency at the time of treatment.
-
Allow the cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO2.
-
Once the desired confluency is reached, gently aspirate the old medium.
-
Add fresh medium containing the vehicle control, this compound (a typical starting concentration is 1-10 µM), or your test compounds to the respective wells.
-
Incubate the plates for a predetermined time, typically 24 to 48 hours, to allow for NGF synthesis and secretion.
NGF Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
Materials:
-
NGF ELISA kit (commercially available kits for the appropriate species, e.g., human, mouse, rat)
-
Collected cell culture supernatants
-
Reagent-grade water
-
Microplate reader
Procedure:
-
Sample Preparation: Following the treatment period, carefully collect the cell culture supernatant from each well. To remove any detached cells or debris, centrifuge the supernatants at a low speed (e.g., 300 x g) for 5 minutes at 4°C.
-
ELISA Protocol: Follow the manufacturer's instructions provided with the NGF ELISA kit. A general sandwich ELISA procedure is outlined below:
-
Prepare all reagents, standards, and samples as instructed.
-
Add 100 µL of standards, controls (including the this compound treated sample), and unknown samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for the recommended time (e.g., 1-2 hours) at 37°C.
-
Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.
-
Add 100 µL of the biotin-conjugated detection antibody to each well and incubate.
-
Aspirate and wash the plate.
-
Add 100 µL of Streptavidin-HRP solution to each well and incubate.
-
Aspirate and wash the plate.
-
Add 90 µL of TMB substrate solution to each well and incubate in the dark until a color change is observed.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
-
Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of NGF in the experimental samples.
-
Compare the NGF concentration in the wells treated with this compound to the vehicle control to confirm the successful induction of NGF synthesis. This validates the assay's ability to detect a positive response.
-
Compare the NGF concentrations from test compounds to both the vehicle control and the this compound positive control to evaluate their efficacy.
-
Conclusion
This compound serves as a robust and reliable positive control for NGF synthesis assays. Its well-documented ability to stimulate NGF production in astrocytes provides a clear benchmark for assay performance and for the evaluation of novel compounds. The detailed protocols and data presented in these application notes are intended to facilitate the successful implementation of this compound in your research and drug discovery workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Nerve growth factor-inducing activity of Hericium erinaceus in 1321N1 human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erinacine C Activates Transcription from a Consensus ETS DNA Binding Site in Astrocytic Cells in Addition to NGF Induction - PMC [pmc.ncbi.nlm.nih.gov]
Analytical standards and reference materials for (-)-Erinacin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the analysis and biological investigation of (-)-Erinacin A, a key bioactive compound isolated from the mycelia of Hericium erinaceus.
Analytical Standards and Reference Materials
This compound (CAS No: 156101-08-5) is a cyathane diterpenoid with a molecular formula of C₂₅H₃₆O₆ and a molecular weight of 432.55 g/mol . For quantitative analysis, it is imperative to use a well-characterized reference standard. Commercially available standards should be accompanied by a Certificate of Analysis (CoA) specifying purity, typically ≥95%, as determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Storage and Handling: this compound is typically supplied as a solid. It should be stored at -20°C and protected from light. For experimental use, stock solutions can be prepared in solvents such as methanol or acetonitrile and stored at -20°C for short periods.
Quantitative Analysis Protocols
Accurate quantification of this compound in various matrices is crucial for research and development. Below are detailed protocols for HPLC-UV and LC-MS/MS methods.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in raw materials, extracts, and finished products.
Experimental Workflow: HPLC-UV Analysis of this compound
Caption: Workflow for the quantitative analysis of this compound using HPLC-UV.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile and Water (e.g., 70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| UV Detection | 210 nm |
| Reference Standard | This compound, ≥95% purity |
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
For solid samples (e.g., mycelia powder), accurately weigh about 1 g of the homogenized sample.
-
Extract with a suitable solvent, such as 70% ethanol, using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Method Validation Parameters:
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 95 - 105% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers higher sensitivity and selectivity, making it ideal for quantifying this compound in complex biological matrices like plasma, cerebrospinal fluid, and tissue homogenates.[1][2]
Experimental Workflow: LC-MS/MS Analysis of this compound
References
Application Note: Quantitative Analysis of (-)-Erinacin A in Fungal Biomass
Introduction
(-)-Erinacine A, a cyathin diterpenoid produced by the mycelia of certain fungi, most notably Hericium erinaceus (Lion's Mane), has garnered significant interest for its potent neurotrophic activities, particularly its ability to stimulate Nerve Growth Factor (NGF) synthesis.[1][2] This bioactivity makes it a promising candidate for the development of therapeutics for neurodegenerative diseases.[2] Accurate and robust quantitative analysis of (-)-Erinacine A in fungal biomass is crucial for strain selection, optimization of cultivation conditions, quality control of nutraceuticals, and pharmacological studies. This application note provides detailed protocols for the extraction, purification, and quantification of (-)-Erinacin A from fungal mycelia.
Principle
The quantitative analysis of this compound typically involves solvent extraction from lyophilized fungal mycelia, followed by chromatographic separation and detection. High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet-Visible (UV-Vis) or Diode Array Detector (DAD) is a widely used and reliable method for quantification.[1][3][4] For enhanced sensitivity and structural confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[2][5]
Experimental Protocols
Fungal Biomass Cultivation and Preparation
Objective: To cultivate fungal mycelia and prepare it for extraction.
Materials:
-
Hericium erinaceus strain
-
Malt Yeast Glucose (MYG) medium (1% malt extract, 0.1% peptone, 0.1% yeast extract, 2% glucose)[3]
-
Shaking flasks (e.g., 300 mL)[3]
-
Incubator shaker
-
Lyophilizer (Freeze-dryer)
-
Grinder/Mortar and pestle
Protocol:
-
Inoculation: Inoculate sterile MYG medium in shaking flasks with mycelial discs of Hericium erinaceus.[3]
-
Incubation: Incubate the flasks at 25 °C with shaking at 180 rpm for 10 days in the dark.[3]
-
Harvesting: After incubation, harvest the mycelial biomass by filtration.
-
Lyophilization: Freeze-dry the harvested mycelia to a constant weight.
-
Homogenization: Grind the lyophilized mycelia into a fine powder.[3] Store the powder in a desiccator until extraction.
Extraction of this compound
Objective: To extract this compound from the prepared fungal biomass.
2.1. Ultrasonic-Assisted Solvent Extraction
Materials:
-
Lyophilized mycelial powder
-
75% Ethanol[3]
-
Ultrasonicator bath
-
Centrifuge
-
Rotary evaporator
-
0.45 µm microfilters[3]
Protocol:
-
Extraction: Add 75% ethanol to the lyophilized mycelial powder at a weight-to-volume ratio of 1:20 (e.g., 1 g of powder in 20 mL of ethanol).[3]
-
Ultrasonication: Sonicate the mixture for 1 hour at 50 °C.[3] Repeat the extraction process twice.[3]
-
Centrifugation: Centrifuge the extract at 8000 × g for 10 minutes to pellet the solid biomass.[3]
-
Filtration and Concentration: Filter the supernatant through a 0.45 µm microfilter and concentrate the filtrate using a vacuum rotary evaporator at 50 °C.[3]
-
Liquid-Liquid Partitioning (Optional): Dilute the concentrated extract with deionized water and perform a liquid-liquid extraction with an equal volume of ethyl acetate to further purify the erinacine A fraction.[3]
2.2. High-Speed Counter-Current Chromatography (HSCCC) for Purification
For obtaining high-purity this compound for use as a standard or for further studies, HSCCC is an effective method.[3][6][7]
Materials:
-
Crude extract from the previous step
-
HSCCC instrument
-
Two-phase solvent system: n-hexane/ethyl acetate/methanol/water (4.5:5:4.5:5, v/v/v/v)[3][7]
Protocol:
-
Preparation of Solvent System: Prepare the two-phase solvent system and allow it to equilibrate in a separatory funnel.
-
HSCCC Separation: Utilize the HSCCC system according to the manufacturer's instructions with the prepared two-phase solvent system.
-
Fraction Collection: Collect fractions based on the chromatogram and analyze them by HPLC to identify those containing pure this compound.[3] Fractions with a purity of over 95% can be achieved.[7]
Quantitative Analysis by HPLC-DAD
Objective: To quantify the concentration of this compound in the extracts.
Materials:
-
HPLC system with a UV-Vis or DAD detector (e.g., Agilent 1260)[3]
-
C18 analytical column (e.g., Supersil AQ-C18, 5 µm, 250 × 4.6 mm)[3]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard (purity > 95%)
Protocol:
-
Chromatographic Conditions:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 50 µg/mL to 3200 µg/mL.[3]
-
Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. A linear fit should be obtained with a high correlation coefficient (R² > 0.999).[3]
-
Sample Analysis: Inject the filtered extracts into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard (approximately 11.2 minutes under these conditions).[3] Quantify the amount of this compound in the sample using the calibration curve.
Data Presentation
The following tables summarize quantitative data for this compound from various strains of Hericium erinaceus as reported in the literature.
Table 1: this compound Content and Yield in Different Hericium Strains [3]
| Strain | Mycelial Biomass (g/L) | This compound Content (mg/g) | This compound Yield (mg/L) |
| HeG | 8.51 | 42.16 | 358.78 |
| HeC9 | 7.93 | 21.15 | 167.72 |
| HeT | 8.63 | 1.77 | 15.28 |
| He80 | 7.69 | 1.54 | 11.84 |
| He95 | 9.87 | 1.25 | 12.34 |
| He911 | 8.89 | 1.13 | 10.05 |
| He61 | 10.51 | 0.23 | 2.42 |
| HeC95 | 11.99 | 0.35 | 4.20 |
Table 2: Comparison of this compound Production in Solid-State vs. Submerged Cultivation [8]
| Cultivation Method | Substrate/Medium | Mycelial Biomass | Specific Yield of this compound |
| Solid-State | Corn kernel (<2.38 mm) | 57.25 mg/g substrate | 60.15 mg/g DW |
| Solid-State | Corn kernel (>4 mm) | 37.54 mg/g substrate | 12.53 mg/g DW |
| Solid-State with 10 mM ZnSO₄·7H₂O | Corn kernel | 50.24 mg DW/g substrate | 165.36 mg/g DW |
| Submerged | Optimized Liquid Medium | 13.3 ± 2.6 g/L | 192 ± 42 mg/L |
Visualizations
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains [ouci.dntb.gov.ua]
- 7. mushroomreferences.com [mushroomreferences.com]
- 8. mdpi.com [mdpi.com]
Application Notes: (-)-Erinacin A in Traumatic Optic Neuropathy Models
Introduction
Traumatic Optic Neuropathy (TON) is a significant cause of severe and often permanent vision loss resulting from direct or indirect injury to the optic nerve.[1][2] The pathophysiology of TON involves a primary mechanical injury to retinal ganglion cell (RGC) axons, followed by a secondary degenerative cascade that includes apoptosis, neuroinflammation, and oxidative stress, ultimately leading to RGC death and irreversible visual impairment.[3][4] Currently, there is no consensus on a standard, effective treatment for TON.[5]
(-)-Erinacin A, a natural cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has demonstrated potent neuroprotective properties.[6][7] It has the ability to cross the blood-brain barrier and has been shown to increase nerve growth factor (NGF) levels, promoting neuronal survival.[8] Recent studies have investigated its therapeutic potential in a rat model of TON, revealing its capacity to mitigate the secondary injury cascade and preserve visual function. These notes provide a comprehensive overview of the application, quantitative effects, and underlying mechanisms of this compound in experimental TON models.
Quantitative Data Summary
The neuroprotective effects of this compound were evaluated in a rat model of optic nerve crush (ONC).[6][9] Animals were treated daily with oral gavage for 14 days post-injury.[6] The key quantitative findings are summarized below.
Table 1: Effects of this compound on Visual Function and Retinal Ganglion Cell (RGC) Survival
| Parameter | Control (PBS) | Standard Dose EA (2.64 mg/kg) | Double Dose EA (5.28 mg/kg) | Source |
| fVEP P1-N2 Amplitude | Baseline | 1.8-fold higher than control | 2.4-fold higher than control | [9] |
| RGC Density | 345.3 ± 180.6 cells/mm² | 780.1 ± 403.0 cells/mm² (2.3-fold higher) | 1286 ± 284.5 cells/mm² (3.7-fold higher) | [9] |
| Apoptotic RGCs (TUNEL) | Baseline | 10.0-fold reduction vs. control | 15.6-fold reduction vs. control | [6] |
Table 2: Effects of this compound on Neuroinflammation and Macrophage Infiltration
| Parameter | Control (PBS) | Standard Dose EA (2.64 mg/kg) | Double Dose EA (5.28 mg/kg) | Source |
| Macrophage Infiltration | Baseline | 1.8-fold reduction vs. control | 2.2-fold reduction vs. control | [6] |
| TNF-α Protein Level | Baseline | 2.3-fold reduction vs. control | 2.0-fold reduction vs. control | [9] |
| TNFR1 Protein Level | Baseline | Not significant | 1.7-fold reduction vs. control | [9] |
| IL-1β Protein Level | Baseline | 2.0-fold reduction vs. control | 1.9-fold reduction vs. control | [9] |
| iNOS Protein Level | Baseline | 5.2-fold reduction vs. control | 5.2-fold reduction vs. control | [9] |
Table 3: Effects of this compound on Apoptosis and Oxidative Stress Pathways
| Pathway | Protein Measured | Control (PBS) | Standard & Double Dose EA | Source |
| Apoptosis | pRIP1, Caspase 8, Cleaved Caspase 3 | Baseline | Decreased | [6] |
| Antioxidant | Nrf2, HO-1, SOD1 | Baseline | Increased | [6] |
Signaling Pathways and Mechanism of Action
This compound exerts its neuroprotective effects through a multi-targeted mechanism involving the suppression of apoptosis, neuroinflammation, and oxidative stress.[6] The proposed signaling cascade is illustrated below.
References
- 1. Frontiers | Intravitreal injection of Huperzine A promotes retinal ganglion cells survival and axonal regeneration after optic nerve crush [frontiersin.org]
- 2. JCI Insight - BDNF and cAMP are neuroprotective in a porcine model of traumatic optic neuropathy [insight.jci.org]
- 3. ijms-vol-24-pages-1504-neuroprotective-effects-of-erinacine-a-on-an-experimental-model-of-traumatic-optic-neuropathy - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Neuroprotective Effects of Erinacine A on an Experimental Model of Traumatic Optic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Erinacine A on an Experimental Model of Traumatic Optic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective Effects of Erinacine A on an Experimental Model of Traumatic Optic Neuropathy [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Maximizing (-)-Erinacin A Production from Hericium erinaceus
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield of (-)-Erinacin A from Hericium erinaceus cultures. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most effective cultivation method for high this compound yield: solid-state or submerged culture?
A1: Both solid-state and submerged cultivation can produce this compound, but solid-state cultivation has been reported to yield a significantly higher specific yield of this compound.[1][2] For instance, a specific yield of up to 165.36 mg/g of cell dry weight has been achieved in solid-state culture, a 13-fold improvement over some submerged culture results.[2] However, submerged cultivation offers advantages in terms of process control and scalability. The choice of method may depend on the specific objectives of the research or production scale.
Q2: Which strain of Hericium erinaceus produces the highest amount of this compound?
A2: The production of this compound varies significantly among different strains of Hericium erinaceus.[3] One study found that the wild strain HeG yielded the highest content and yield of erinacine A in submerged culture, reaching 42.16 mg/g and 358.78 mg/L, respectively.[3] It is crucial to screen different strains to identify a high-yielding one for maximizing production.
Q3: Is this compound found in the fruiting body of Hericium erinaceus?
A3: No, this compound is typically found in the mycelia of Hericium erinaceus and not in the fruiting body.[1] Therefore, cultivation efforts for this compound production should focus on optimizing mycelial biomass.
Q4: What are the key factors influencing this compound yield?
A4: Several factors significantly impact the yield of this compound. These include the choice of substrate (e.g., corn kernel, millet), particle size of the substrate, nitrogen source (e.g., tryptone, casein peptone), and the addition of inorganic salts like zinc sulfate (ZnSO₄) and sodium chloride (NaCl).[1][4][5] Temperature and pH also play a crucial role in both mycelial growth and metabolite production.[1][6]
Troubleshooting Guides
This section addresses common issues encountered during the cultivation of Hericium erinaceus for this compound production.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No this compound Production | - Suboptimal cultivation conditions. | - Optimize temperature to 25°C for mycelial growth.[1] - Ensure the pH of the culture medium is around 4.5 for submerged cultures.[6] - For solid-state culture, use a substrate with a small particle size (<2.38 mm).[1] |
| - Inappropriate nutrient composition. | - Supplement the medium with an effective nitrogen source like tryptone or casein peptone.[1][4][5] - Add inorganic salts such as 10 mM ZnSO₄·7H₂O or 10 mM NaCl to the solid-state culture.[1] | |
| - Incorrect Hericium erinaceus strain. | - Screen different strains of H. erinaceus as this compound production is strain-dependent.[3] | |
| Poor Mycelial Growth | - Suboptimal temperature. | - Maintain the cultivation temperature at 25°C.[1] Growth is significantly slower at 15°C or 30°C.[1] |
| - Inadequate nutrient source. | - Use a rich medium such as Potato Dextrose Agar (PDA) for initial growth.[1][2] For submerged cultures, a medium containing glucose and peptone is effective.[1] | |
| Difficulty in Extracting this compound | - Inefficient extraction solvent. | - Use 70% aqueous ethanol for efficient extraction of this compound from the mycelial biomass.[7] |
| - Ineffective extraction method. | - Employ ultrasonic-assisted extraction to enhance the recovery of this compound.[1] | |
| Inaccurate Quantification of this compound | - Improper analytical method. | - Utilize High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 340 nm for accurate quantification.[1][3] |
| - Lack of a proper standard. | - Purify this compound from the culture to use as a standard or obtain a commercial standard.[1] |
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on improving this compound yield.
Table 1: Effect of Substrate and Particle Size on this compound Yield in Solid-State Cultivation
| Substrate | Particle Size | Mycelial Biomass (mg/g substrate) | Specific Yield of this compound (mg/g cell dry weight) | Reference |
| Corn Kernel | >4 mm | 37.54 | 12.53 | [1] |
| Corn Kernel | 2.38–4 mm | 45.88 | - | [1] |
| Corn Kernel | <2.38 mm | 57.25 | 60.15 | [1] |
Table 2: Effect of Nitrogen Source and Inorganic Salt Addition in Solid-State Cultivation
| Additive | Concentration | Mycelial Biomass (mg/g substrate) | Specific Yield of this compound (mg/g cell dry weight) | Reference |
| Tryptone | 5 mg/g substrate | 80.56 | - | [1] |
| NaCl | 10 mM | - | 120.97 | [1] |
| ZnSO₄·7H₂O | 10 mM | 50.24 | 165.36 | [1][2] |
| Casein Peptone + NaCl | 3.4% + 0.56% | - | Highest concentration observed (qualitative) | [4][5] |
Table 3: Comparison of this compound Yield in Submerged vs. Solid-State Cultivation
| Cultivation Method | Strain | Yield | Reference |
| Submerged Culture | H. erinaceus | 14.44 mg/g; 225 mg/L | [3] |
| Submerged Culture | Wild Strain HeG | 42.16 mg/g; 358.78 mg/L | [3] |
| Solid-State Culture | H. erinaceus | 165.36 mg/g | [3] |
Experimental Protocols
Protocol 1: Solid-State Cultivation of Hericium erinaceus for this compound Production
1. Seed Culture Preparation:
-
Inoculate a 10 mL homogenized mixture of H. erinaceus mycelia into 100 mL of seed medium containing (g/L): glucose 4, peptone 1, yeast extract 0.2, MgSO₄·7H₂O 0.1, and KH₂PO₄ 0.05.[1]
-
Incubate in a rotary incubator at 25°C and 100 rpm for 7 days.[1]
2. Solid-State Fermentation:
-
Prepare the solid medium by mixing 50 g of corn kernels (particle size < 2.38 mm) with 50 mL of deionized water in a glass jar.[1]
-
Sterilize the medium at 121°C for 20 minutes.[1]
-
Inoculate the sterilized substrate with the seed culture.
-
Add 10 mM ZnSO₄·7H₂O to the culture.[1]
-
Incubate at 25°C for 20 days.[1]
3. Harvest and Biomass Determination:
-
After incubation, dry the harvested mycelium and grind it into a powder.[1]
-
Determine the mycelial biomass by measuring the ergosterol content via HPLC.[1]
Protocol 2: Extraction of this compound
1. Sample Preparation:
-
Take 1 g of the dried and ground mycelial powder.[1]
2. Extraction:
-
Add 75 mL of 95% ethanol and perform ultrasonic extraction for 1 hour.[1]
-
Centrifuge the extract at 9000 x g for 10 minutes and filter through a 0.22 µm filter.[1]
-
Concentrate the filtrate under vacuum.[1]
3. Liquid-Liquid Partitioning:
-
Re-dissolve the extract in 8 mL of ethyl acetate and add 2 mL of deionized water.[1]
-
Mix in an ultrasonic bath for 20 minutes.[1]
-
Collect the ethyl acetate layer and rinse it with a 5% sodium chloride solution.[1]
Protocol 3: Quantification of this compound by HPLC
1. Sample Preparation:
-
Take 1 g of the ground substrate and extract it with 10 mL of methanol using ultrasound for 3 minutes.[1]
-
Centrifuge at 7000 x g for 10 minutes and filter the supernatant through a 0.22 µm disc filter.[1]
2. HPLC Analysis:
-
Column: C18, 5 µm, 250 x 4.6 mm.[1]
-
Mobile Phase: 80% methanol.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detector: UV at 340 nm.[1]
-
Column Temperature: 25°C.[1]
-
Injection Volume: 10 µL.[1]
-
The retention time for this compound is approximately 14.15 minutes.[1]
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound production.
Caption: Factors influencing this compound yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Aqueous Solubility of (-)-Erinacin A
Welcome to the technical support center for (-)-Erinacin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the low aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common solvents?
A1: this compound is a lipophilic molecule with poor solubility in aqueous solutions. It is, however, soluble in several organic solvents. The reported solubility in ethanol is approximately 8-10 mg/mL, and sonication is often recommended to aid dissolution.[1][2][3][4][5] It is also soluble in other organic solvents such as dimethyl sulfoxide (DMSO), methanol, acetonitrile, and isopropanol.[6] Conversely, it is poorly soluble in hexane.[6]
Q2: I am observing precipitation of this compound when preparing my aqueous stock solution. What can I do?
A2: Precipitation upon addition to aqueous buffers is a common issue due to the hydrophobic nature of this compound. To address this, consider the following troubleshooting steps:
-
Use of Co-solvents: Prepare a concentrated stock solution of this compound in an organic solvent like DMSO or ethanol. This stock can then be diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5% for many cell-based assays).
-
Sonication: After dilution, sonicate the solution to aid in the dispersion of the compound.
-
pH Adjustment: While specific data on the pH-dependent solubility of this compound is limited, adjusting the pH of the aqueous buffer may influence its solubility. Systematic evaluation of solubility at different pH values (e.g., pH 4, 7, 8) is recommended.
-
Formulation Strategies: If the use of organic solvents is not feasible or if precipitation persists, consider advanced formulation strategies such as complexation with cyclodextrins, preparation of solid dispersions, or encapsulation into nanoparticles.
Q3: Can I use DMSO to dissolve this compound for my in vivo experiments?
A3: Yes, DMSO is a common solvent for preparing stock solutions of poorly soluble compounds for in vivo studies. A typical formulation for injection involves dissolving this compound in DMSO and then creating a vehicle solution, such as a mixture of DMSO, Tween 80, and saline. One reported formulation for in vivo use is a ratio of 10:5:85 for DMSO:Tween 80:Saline.[7] It is essential to perform tolerability studies with the vehicle alone to account for any potential effects of the solvent mixture on the animal model.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays due to poor solubility.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Difficulty in preparing a sufficiently concentrated aqueous solution for an experiment.
Possible Solutions:
-
Co-solvent Systems:
-
Objective: To increase the aqueous solubility of this compound by adding a water-miscible organic solvent.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene Glycol (PEG 300 or 400).
-
General Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% of the chosen co-solvent.
-
Gradually add the aqueous buffer to the co-solvent stock solution while vortexing or sonicating.
-
Determine the maximum ratio of aqueous buffer to co-solvent that maintains the desired concentration of this compound without precipitation.
-
-
-
Cyclodextrin Inclusion Complexation:
-
Objective: To encapsulate the hydrophobic this compound molecule within the cavity of a cyclodextrin, thereby increasing its apparent water solubility.
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher water solubility and safety profile compared to other cyclodextrins.
-
General Protocol (Kneading Method):
-
Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
-
In a mortar, add the HP-β-CD and a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.
-
Gradually add the this compound powder to the paste and knead for a specified time (e.g., 30-60 minutes).
-
Dry the resulting mixture under vacuum to obtain a solid powder of the inclusion complex.
-
The solubility of this complex in aqueous solution should be determined and compared to the free drug.
-
-
-
Solid Dispersions:
-
Objective: To disperse this compound at a molecular level within a hydrophilic polymer matrix, which can enhance its dissolution rate and apparent solubility.
-
Recommended Polymers: Polyvinylpyrrolidone (PVP K30), Polyethylene Glycol (PEG 4000 or 6000).
-
General Protocol (Solvent Evaporation Method):
-
Choose a common solvent that dissolves both this compound and the selected polymer (e.g., ethanol or a chloroform/methanol mixture).
-
Dissolve both components in the solvent at the desired weight ratio (e.g., 1:5 drug to polymer).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a solid film.
-
The resulting solid dispersion can be scraped, pulverized, and sieved.
-
The solubility and dissolution profile of the solid dispersion should be characterized.
-
-
-
Nanoparticle Formulation:
-
Objective: To increase the surface area-to-volume ratio of this compound by reducing its particle size to the nanometer range, which can lead to enhanced dissolution rates and solubility.
-
General Protocol (Solvent Evaporation Method for Polymeric Nanoparticles):
-
Dissolve this compound and a biodegradable polymer (e.g., PLGA or PLA) in a water-immiscible organic solvent (e.g., dichloromethane).
-
Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).
-
Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication.
-
Evaporate the organic solvent under reduced pressure, leading to the formation of nanoparticles.
-
The nanoparticles can be collected by centrifugation and washed to remove excess surfactant.
-
-
Data Presentation
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Reported Solubility (mg/mL) | Notes |
| Ethanol | 8 - 10 | Sonication recommended[1][2][3][4][5] |
| Methanol | Soluble | [6][8] |
| Acetonitrile | Soluble | [6][8][9] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |
| Isopropanol | Soluble | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% cell culture grade DMSO or ethanol to achieve a high-concentration stock (e.g., 10-20 mM).
-
Vortex and/or sonicate the solution until the powder is completely dissolved.
-
Visually inspect for any undissolved particles. If present, centrifuge the tube and use the supernatant.
-
For experiments, dilute the stock solution into pre-warmed cell culture medium to the desired final concentration. Ensure the final solvent concentration is below the tolerance level of your cell line.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Lyophilization Method)
-
Dissolve the desired molar ratio of this compound and Hydroxypropyl-β-cyclodextrin (HP-β-CD) in a suitable solvent system (e.g., a mixture of ethanol and water).
-
Ensure complete dissolution by vortexing and sonication.
-
Freeze the solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen solution for 24-48 hours until a dry powder is obtained.
-
Characterize the resulting powder for complex formation and determine its aqueous solubility.
Mandatory Visualizations
Signaling Pathways
This compound has been shown to exert its neuroprotective effects through the modulation of several key signaling pathways, primarily by stimulating the synthesis of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).
Caption: this compound stimulates NGF synthesis, leading to neuronal survival and growth.
Caption: this compound modulates BDNF/PI3K/Akt and inflammatory pathways.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. extracthome.pl [extracthome.pl]
- 7. Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Scaling Up (-)-Erinacin A Production for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of (-)-Erinacin A from Hericium erinaceus for preclinical studies.
Troubleshooting Guides
This section addresses common issues encountered during the scale-up of this compound production, offering potential causes and recommended solutions.
Issue 1: Low Mycelial Biomass Yield
Symptoms:
-
After the fermentation period, the dry weight of the harvested mycelia is significantly lower than expected.
-
Slow or stalled growth observed during cultivation.
Possible Causes:
-
Suboptimal culture medium composition.
-
Inadequate aeration and agitation in the bioreactor.
-
Incorrect pH of the culture medium.
-
Suboptimal incubation temperature.
-
Contamination of the culture.
Troubleshooting Steps:
-
Verify Medium Composition: Ensure all components of the culture medium are present at the correct concentrations. A commonly used basal medium for H. erinaceus includes a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.[1] For submerged cultures, an optimized medium could be: glucose 69.87 g/L, casein peptone 11.17 g/L, NaCl 1.45 g/L, ZnSO₄ 55.24 mg/L, and KH₂PO₄ 1.0 g/L.[2][3]
-
Optimize Bioreactor Parameters:
-
Aeration: Ensure adequate oxygen supply, as it is crucial for mycelial growth. The optimal airflow will depend on the bioreactor design and scale.
-
Agitation: Proper agitation is necessary to ensure uniform distribution of nutrients and oxygen, as well as to prevent cell clumping. However, excessive shear stress can damage the mycelia.
-
-
Monitor and Control pH: The optimal pH for H. erinaceus growth is typically around 4.5.[2][3] Regularly monitor the pH of the culture and adjust as needed using appropriate buffers or automated pH control systems.
-
Maintain Optimal Temperature: The ideal temperature for mycelial growth of H. erinaceus is generally 25°C.[1][4] Ensure the incubator or bioreactor temperature control system is accurately calibrated.
-
Aseptic Technique: Strict aseptic techniques are critical to prevent contamination by bacteria or other fungi, which can compete for nutrients and inhibit the growth of H. erinaceus. Plate samples of your culture on appropriate media to check for contaminants.
Issue 2: Low this compound Yield or Content
Symptoms:
-
HPLC analysis shows low concentrations of this compound in the mycelial extract, even with good biomass production.
Possible Causes:
-
Suboptimal fermentation time.
-
Inappropriate choice of cultivation method (submerged vs. solid-state).
-
Lack of essential precursors or inducers in the medium.
-
Strain degradation or variation.
-
Inefficient extraction method.
Troubleshooting Steps:
-
Optimize Fermentation Duration: The production of this compound is growth-associated, but the optimal harvest time can vary. For submerged cultures, the highest production is often observed around day 8.[2][3] Conduct a time-course study to determine the peak production time for your specific strain and conditions.
-
Consider Solid-State Fermentation: Solid-state cultivation has been shown to significantly increase the specific yield of Erinacin A compared to submerged fermentation.[4] If yields from submerged culture are consistently low, exploring solid-state fermentation using substrates like corn kernels may be beneficial.[4]
-
Medium Additives:
-
Nitrogen Source: The type and concentration of the nitrogen source can significantly impact Erinacin A production. Casein peptone and tryptone have been shown to be effective.[4][5]
-
Inorganic Salts: The addition of certain inorganic salts, such as NaCl and ZnSO₄, can enhance Erinacin A yield.[2][4] For example, adding 10 mM ZnSO₄·7H₂O has been reported to significantly increase the specific yield.[4]
-
-
Strain Selection and Maintenance: The yield of Erinacin A can vary significantly between different strains of H. erinaceus.[6][7] It is crucial to use a high-yielding strain and ensure its stability through proper maintenance and storage. Screening different wild or commercially available strains can be a critical step.[6][7]
-
Optimize Extraction Protocol:
Issue 3: Impure this compound Extract
Symptoms:
-
Chromatographic analysis (e.g., HPLC) of the extract shows multiple peaks close to the retention time of this compound, making purification difficult.
-
Low purity of the final isolated compound.
Possible Causes:
-
Presence of structurally similar erinacine analogues or other secondary metabolites.
-
Ineffective purification strategy.
-
Co-extraction of interfering compounds.
Troubleshooting Steps:
-
Multi-Step Purification: A single purification step is often insufficient. A multi-step approach is generally required to achieve high purity.
-
Initial Fractionation: After extraction, perform a solvent partition (e.g., with ethyl acetate and water) to enrich the target compound in the organic phase.[9]
-
Chromatographic Methods:
-
Silica Gel Column Chromatography: This is a common method for the initial separation of compounds.[9]
-
High-Speed Countercurrent Chromatography (HSCCC): HSCCC has been shown to be an effective technique for obtaining high-purity Erinacin A (over 95%).[6][7][10] A two-phase solvent system such as n-hexane/ethyl acetate/methanol/water can be used.[6][7][10]
-
Semi-preparative HPLC: This can be used as a final polishing step to remove closely related impurities.[11]
-
-
-
Orthogonal Chromatographic Techniques: Employing chromatographic methods with different separation mechanisms (e.g., normal-phase followed by reversed-phase) can effectively remove difficult impurities.[8][11]
Frequently Asked Questions (FAQs)
Q1: What is a typical yield of this compound I can expect?
A1: The yield of this compound is highly dependent on the strain of H. erinaceus, the cultivation method, and the optimization of culture conditions. Reported yields vary widely:
-
Submerged Fermentation: Yields can range from 56.8 mg/L to as high as 358.78 mg/L with a high-yielding strain.[4][6][7] A specific yield of around 14.44 mg/g of dry mycelial biomass has also been reported.[4][6] In a 10-L bioreactor under optimized conditions, a production of 192 ± 42 mg/L has been achieved.[2][3]
-
Solid-State Fermentation: This method can produce a significantly higher specific yield, with reports of up to 165.36 mg/g of dry cell weight.[4][6]
Q2: What are the key parameters to control during submerged fermentation for optimal this compound production?
A2: The key parameters to monitor and control are:
-
Medium Composition: Glucose, a suitable nitrogen source (e.g., casein peptone), and specific inorganic salts (NaCl, ZnSO₄) are crucial.[2][3][4]
-
Aeration and Agitation: Ensure sufficient oxygen supply without causing excessive shear stress.
-
Cultivation Time: Typically, the highest yield is achieved after around 8 days.[2][3]
Q3: How can I accurately quantify the amount of this compound in my samples?
A3: A validated High-Performance Liquid Chromatography (HPLC) method is the standard for quantifying this compound.[2] Key aspects of the method include:
-
Column: A C18 column is typically used.[6]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water is common.[6]
-
Detection: UV detection is performed at a specific wavelength, often around 340 nm.[5][6]
-
Standard: A pure standard of this compound is required to create a calibration curve for accurate quantification.[6]
Q4: Is it better to use submerged or solid-state fermentation for scaling up production?
A4: The choice depends on the specific goals of the production:
-
Submerged Fermentation: This method is generally easier to scale up in terms of process control and automation in large bioreactors. It allows for more uniform growth conditions.[1]
-
Solid-State Fermentation: This method can result in a much higher specific yield of this compound (mg of product per g of biomass).[4] However, scaling up solid-state fermentation can present challenges in terms of heat and mass transfer, and maintaining homogeneity.
For large-scale production aimed at high volumetric productivity (mg/L), submerged fermentation in a bioreactor is often preferred. For achieving a high concentration of the compound within the mycelia, solid-state fermentation may be more advantageous.
Data Presentation
Table 1: Comparison of this compound Production in Submerged vs. Solid-State Fermentation
| Cultivation Method | Mycelial Biomass | This compound Yield (Volumetric) | This compound Yield (Specific) | Reference |
| Submerged Fermentation | 4.42 g/L | 56.8 mg/L | 12.85 mg/g | [4] |
| Submerged Fermentation (Optimized) | 13.3 ± 2.6 g/L | 192 ± 42 mg/L | ~14.44 mg/g | [2] |
| Submerged Fermentation (High-Yielding Strain) | 8.51 g/L | 358.78 mg/L | 42.16 mg/g | [6][7] |
| Solid-State Fermentation (Corn Kernel) | 57.25 mg/g substrate | N/A | 60.15 mg/g | [4] |
| Solid-State Fermentation (with ZnSO₄) | 50.24 mg/g substrate | N/A | 165.36 mg/g | [4] |
Table 2: Optimized Medium Composition for Submerged Fermentation
| Component | Concentration | Reference |
| Glucose | 69.87 g/L | [2][3] |
| Casein Peptone | 11.17 g/L | [2][3] |
| NaCl | 1.45 g/L | [2][3] |
| ZnSO₄ | 55.24 mg/L | [2][3] |
| KH₂PO₄ | 1.0 g/L | [2][3] |
| pH | 4.5 | [2][3] |
Experimental Protocols
Protocol 1: Submerged Fermentation of Hericium erinaceus
-
Inoculum Preparation:
-
Aseptically transfer mycelial plugs from a potato dextrose agar (PDA) plate to a seed culture flask containing a suitable liquid medium (e.g., potato dextrose broth).
-
Incubate the seed culture at 25°C on a rotary shaker until sufficient mycelial growth is achieved.
-
-
Bioreactor Fermentation:
-
Harvesting:
-
Separate the mycelial biomass from the culture broth by filtration or centrifugation.
-
Wash the biomass with distilled water to remove residual medium components.
-
Lyophilize (freeze-dry) the mycelia to obtain a stable dry powder.
-
Protocol 2: Extraction and Partial Purification of this compound
-
Extraction:
-
Grind the lyophilized mycelia into a fine powder.
-
Suspend the powder in 75% ethanol (e.g., a 1:20 w/v ratio).[6]
-
Perform ultrasonication for 1 hour at 50°C. Repeat the extraction twice.[6]
-
Centrifuge the mixture to pellet the mycelial debris and collect the supernatant.
-
Filter the supernatant through a 0.45 µm filter.
-
Concentrate the extract using a rotary evaporator.
-
-
Solvent Partitioning:
Protocol 3: High-Purity Isolation using High-Speed Countercurrent Chromatography (HSCCC)
-
Solvent System Preparation:
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary phase.
-
Pump the mobile phase through the column at a specific flow rate while the column is rotating at a set speed.
-
Once hydrodynamic equilibrium is reached, inject the crude extract dissolved in a small volume of the solvent system.
-
Collect fractions and monitor the effluent using a UV detector.
-
-
Fraction Analysis:
-
Analyze the collected fractions by HPLC to identify those containing high-purity this compound.
-
Pool the high-purity fractions and evaporate the solvent to obtain the isolated compound.
-
Visualizations
Caption: General experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Hericium erinaceus - Wikipedia [en.wikipedia.org]
- 2. Erinacine A biosynthesis in submerged cultivation of Hericium erinaceum: Quantification and improved cultivation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mushroomreferences.com [mushroomreferences.com]
- 8. mdpi.com [mdpi.com]
- 9. Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC for Erinacine Analog Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of erinacine analogs using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating erinacine analogs by HPLC?
A1: The primary challenges stem from the structural similarity and polarity of erinacine analogs. Many erinacine derivatives are isomers or closely related compounds, which can result in co-elution or poor resolution.[1] Achieving baseline separation requires careful optimization of HPLC parameters to exploit subtle differences in their physicochemical properties. Two-dimensional chromatography may be necessary for complex mixtures to resolve difficult impurities and structural analogs.[1][2]
Q2: Which type of HPLC column is most suitable for separating erinacine analogs?
A2: Reversed-phase C18 columns are most commonly and effectively used for the separation of erinacine analogs.[1][3][4] Columns with high surface area and carbon load can provide the necessary hydrophobic interactions for good retention and separation. For complex samples containing closely eluting analogs, using columns with smaller particle sizes (e.g., < 3 µm) can enhance efficiency and resolution.[1]
Q3: What mobile phase composition is recommended for the separation of erinacine analogs?
A3: A mobile phase consisting of a mixture of water and an organic solvent, typically acetonitrile or methanol, is standard for reversed-phase separation of erinacine analogs.[1][3][4] The addition of a small percentage of an acid modifier, such as 0.1% formic acid, to both the aqueous and organic phases is crucial.[1][4] This helps to suppress the ionization of silanol groups on the silica-based stationary phase and any acidic or basic functional groups on the analytes, leading to sharper peaks and improved reproducibility. The optimal ratio of aqueous to organic phase will depend on the specific analogs being separated and whether an isocratic or gradient elution is used.
Q4: Should I use an isocratic or gradient elution method?
A4: For a mixture of erinacine analogs with a range of polarities, a gradient elution is generally recommended. A gradient allows for the separation of less retained (more polar) and more retained (less polar) compounds within a reasonable analysis time.[1][4] An isocratic method, where the mobile phase composition remains constant, may be suitable for separating a few closely related analogs once the optimal mobile phase strength has been determined.[3]
Q5: How can I improve the resolution of two closely eluting erinacine analogs?
A5: To improve the resolution between two closely eluting peaks, you can try the following:
-
Optimize the mobile phase composition: A slight decrease in the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve separation.
-
Adjust the gradient slope: A shallower gradient can increase the separation between closely eluting peaks.
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the column temperature: Increasing the temperature can improve efficiency and reduce peak broadening, but it may also decrease retention. Experimenting with different temperatures (e.g., in the range of 25-40°C) is recommended.[1]
-
Lower the flow rate: This can increase the efficiency of the separation, leading to better resolution, but will also increase the run time.
Troubleshooting Guides
Issue 1: Poor Resolution and Overlapping Peaks
Symptoms:
-
Peaks for different erinacine analogs are not baseline separated.
-
Shoulders are observed on the main peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Strength | Decrease the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase to increase retention and improve separation. |
| Gradient is Too Steep | Make the gradient shallower to increase the separation window for closely eluting compounds. |
| Suboptimal Column Chemistry | Ensure you are using a high-quality C18 column. If separation is still poor, consider a column with a different C18 bonding chemistry or a phenyl-hexyl column for alternative selectivity. |
| High Flow Rate | Reduce the flow rate to increase column efficiency. Be mindful that this will increase the analysis time. |
| Sample Overload | Dilute the sample and inject a smaller volume to avoid overloading the column, which can lead to peak broadening and poor resolution. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol Groups | Ensure the mobile phase contains an acidic modifier like 0.1% formic acid to suppress silanol activity. Operating at a lower pH can also help. |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, the column may be degraded and need replacement. A guard column can help protect the analytical column. |
| Column Overload | Inject a smaller amount of the sample. |
| Mismatched Sample Solvent | Dissolve the sample in the initial mobile phase if possible. If a stronger solvent must be used, inject a smaller volume. |
Issue 3: Inconsistent Retention Times
Symptoms:
-
The retention times of the erinacine analog peaks shift between injections.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. |
| Fluctuations in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent mixing from the HPLC pump can also be a cause. |
| Column Temperature Variations | Use a column oven to maintain a constant temperature.[1] |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Experimental Protocols
Protocol 1: General Method for Separation of Erinacine Analogs
This protocol is a starting point and should be optimized for your specific mixture of erinacine analogs.
-
HPLC System: An Agilent 1260 HPLC system or equivalent.[3]
-
Column: Reversed-phase C18 column (e.g., Supersil AQ-C18, 5 µm, 250 x 4.6 mm or Kinetex C18, 2.6 µm, 100 x 4.6 mm).[1][3]
-
Mobile Phase:
-
Gradient Elution:
-
0-8 min: 40% B
-
8-15 min: 40% to 100% B
-
15-16 min: 100% B
-
16-20 min: 100% to 40% B
-
Post-run equilibration at 40% B for 5-10 minutes. (This is an example gradient and should be optimized)
-
-
Detection: UV detector at 210, 280, and 340 nm.[1]
Data Presentation
Table 1: Example HPLC Parameters for Erinacine A Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Supersil AQ-C18 (5 µm, 250 x 4.6 mm)[3] | Kinetex C18 (2.6 µm, 100 x 4.6 mm)[1] | Agilent Eclipse XDB-C18 (3.5 µm, 4.6 x 100 mm)[4] |
| Mobile Phase A | Water[3] | 0.1% Formic Acid in Water[1] | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | Acetonitrile[3] | 0.1% Formic Acid in Acetonitrile[1] | Methanol[4] |
| Elution Type | Isocratic (45:55 A:B)[3] | Gradient[1] | Gradient[4] |
| Flow Rate | 1.0 mL/min[3] | 1.5 mL/min[1] | 0.35 mL/min[4] |
| Temperature | 25°C[3] | 40°C[1] | 22°C[4] |
| Detection (UV) | 340 nm[3] | 210, 280, 340 nm[1] | Not specified |
| Retention Time (Erinacine A) | 11.2 min[3] | Not specified | Not specified |
Note: Retention times are highly dependent on the specific HPLC system, column, and exact mobile phase conditions.
Visualizations
Caption: Troubleshooting workflow for poor baseline separation.
Caption: Logical workflow for HPLC method development.
References
- 1. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Common Liver Metabolites of the Natural Bioactive Compound Erinacine A, Purified from Hericium erinaceus Mycelium [mdpi.com]
Troubleshooting (-)-Erinacin A instability during extraction and storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Erinacin A. The information provided is intended to help mitigate instability issues during extraction and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the instability of this compound?
A1: Based on available literature and general chemical principles, the primary factors contributing to this compound instability are elevated temperature, suboptimal pH, and exposure to light. Prolonged exposure to certain solvents during the extraction process can also lead to degradation.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term stability (up to 3-4 years), this compound should be stored at -20°C in a tightly sealed container, protected from light.[1][2][3][4] It is also recommended to store it under an inert gas atmosphere, such as argon or nitrogen, to prevent oxidation.[1]
Q3: My HPLC analysis shows a decreasing peak for this compound over time, even in storage. What could be the cause?
A3: This issue could arise from several factors:
-
Improper Storage: Ensure the sample is stored at -20°C or lower and is protected from light. Repeated freeze-thaw cycles should be avoided.
-
Solvent Choice: The stability of this compound can be solvent-dependent. For stock solutions, use high-purity solvents like acetonitrile or methanol and store them at -20°C.[3][4]
-
Oxygen Exposure: The presence of oxygen can lead to oxidative degradation. Purging the storage vial with an inert gas can mitigate this.[1][4]
Q4: I am observing unexpected peaks in my HPLC chromatogram after storing my purified this compound. What do these represent?
A4: The appearance of new peaks likely indicates the degradation of this compound into other products. While specific degradation pathways are not well-documented in the public domain, these products could result from hydrolysis, oxidation, or isomerization. To minimize degradation, adhere strictly to recommended storage conditions. One known metabolic transformation is the conversion of Erinacine A to Erinacine B in biological systems, which might also occur under certain chemical conditions.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound During Extraction
Symptoms:
-
The final yield of purified this compound is significantly lower than expected from the starting material.
-
HPLC analysis of the crude extract shows a smaller than expected peak for this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Extraction | Ensure the solvent has sufficient time to penetrate the mycelial matrix. Techniques like ultrasonication or extended stirring (e.g., 3 days) can improve extraction efficiency.[5] Aqueous ethanol (e.g., 70%) has been shown to be an effective extraction solvent.[5][6] |
| Degradation During Extraction | Avoid excessive heat. If using reflux extraction, maintain the temperature at or below 70°C. One study noted a decline in yield when the extraction temperature exceeded 70°C. Prolonged extraction times at elevated temperatures should be avoided. |
| Suboptimal Solvent Choice | While various solvents can be used, 70% aqueous ethanol is often cited for good extraction yields.[5][6] For fractionation and purification, ethyl acetate is commonly used.[5][6] |
| Loss During Purification | Multiple purification steps, such as column chromatography, can lead to sample loss. Optimize your chromatography conditions (stationary phase, mobile phase) to ensure good separation and recovery.[6] |
Issue 2: Instability of this compound in Solution
Symptoms:
-
The concentration of this compound in a stock solution decreases over a short period, even when refrigerated.
-
Visible changes in the solution, such as color change or precipitation, occur.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent | Use high-purity acetonitrile or methanol for preparing stock solutions.[3][4] Avoid prolonged storage in solvents that may promote degradation, although specific data on this is limited. |
| Storage at Room Temperature | Solutions of this compound are not stable at room temperature for extended periods. Prepare fresh solutions for immediate use or store aliquots at -20°C or -80°C for short to medium-term storage. |
| Exposure to Light | This compound is known to be light-sensitive.[1] Store solutions in amber vials or wrap vials in aluminum foil to protect them from light. |
| Incorrect pH | Although specific data for this compound is lacking, the stability of many natural products is pH-dependent. Avoid highly acidic or basic conditions unless experimentally required. |
Experimental Protocols
Protocol 1: Extraction of this compound from Hericium erinaceus Mycelia
This protocol is a generalized procedure based on methods described in the literature.[5][7][8]
-
Preparation of Mycelia: Lyophilize (freeze-dry) the harvested Hericium erinaceus mycelia and grind it into a fine powder.
-
Extraction:
-
Filtration and Concentration:
-
Filter the extract through filter paper to remove solid mycelial debris.
-
Concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C.[5]
-
-
Solvent Partitioning (Optional):
-
Re-dissolve the dried extract in water and partition it against ethyl acetate.
-
Collect the ethyl acetate fraction, which will contain this compound.
-
-
Purification:
-
Further purify the this compound from the concentrated extract or ethyl acetate fraction using chromatographic techniques such as flash chromatography or semi-preparative HPLC.[6]
-
Protocol 2: Quantification of this compound by HPLC
This protocol outlines a typical HPLC method for the analysis of this compound.[7][9][10]
-
HPLC System: An Agilent 1260 system or equivalent.
-
Column: Supersil AQ-C18 (5 µm, 250 x 4.6 mm) or similar C18 column.[10]
-
Mobile Phase: Isocratic elution with acetonitrile and water (e.g., 55:45 v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 25°C.[10]
-
Injection Volume: 5 µL.[10]
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol or acetonitrile. Create a calibration curve using a series of dilutions.
Visualizations
Caption: A generalized experimental workflow for the extraction and purification of this compound.
Caption: A troubleshooting workflow for identifying potential causes of low this compound yield or purity.
References
- 1. A pilot pharmacokinetic and Metabolite identification study of Erinacine A in a Single landrace pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Ultrasonic Extraction to Obtain Erinacine A and Polyphenols with Antioxidant Activity from the Fungal Biomass of Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Minimizing batch-to-batch variability in (-)-Erinacin A content from mycelial extracts
Welcome to the technical support center for the production of (-)-Erinacin A from Hericium erinaceus mycelial extracts. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help minimize batch-to-batch variability and optimize yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch consistency important?
A1: this compound is a cyathane diterpenoid secondary metabolite found in the mycelium of Hericium erinaceus (Lion's Mane mushroom).[1][2] It is a potent stimulator of Nerve Growth Factor (NGF) synthesis, making it a promising candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][4] Batch-to-batch consistency is critical for research and development to ensure reproducible experimental results and for potential therapeutic applications to guarantee consistent dosage and efficacy.
Q2: What are the primary sources of batch-to-batch variability in Erinacin A production?
A2: The main sources of variability stem from several factors:
-
Genetic Drift: The specific strain of Hericium erinaceus used has a significant impact, as Erinacin A content varies greatly among different wild and cultivated strains.[5][6][7]
-
Cultivation Conditions: Minor deviations in media composition (carbon/nitrogen ratio, mineral salts), pH, temperature, and aeration can drastically alter metabolite production.[8][9]
-
Cultivation Method: Whether you choose solid-state or submerged fermentation can lead to different yields and metabolite profiles.[1][2]
-
Inoculum Quality: The age, density, and health of the mycelial inoculum can affect the kinetics of the fermentation process.
-
Extraction Efficiency: Inconsistencies in solvent choice, extraction time, temperature, and physical methods (e.g., ultrasonication) will affect the final recovered yield.[10][11]
Q3: Which cultivation method is better for high Erinacin A yield: solid-state or submerged fermentation?
A3: Both methods can produce Erinacin A, but solid-state cultivation has been reported to produce a significantly higher specific yield (mg of Erinacin A per g of mycelial biomass).[1] One study reported a specific yield of up to 165.36 mg/g (dry weight) in solid-state culture, a 12.9-fold increase compared to their submerged cultivation results.[1] However, submerged fermentation offers better control over environmental parameters and may be more easily scalable for industrial production, with reported yields reaching up to 358.78 mg/L.[6] The choice depends on the specific goals of the experiment (e.g., maximizing specific yield vs. volumetric productivity).
Q4: How critical is the selection of the Hericium erinaceus strain?
A4: Strain selection is extremely critical. Studies have shown that Erinacin A content and yield vary dramatically among different strains.[5][6] For instance, one investigation of 17 different strains found that Erinacin A content ranged from 0.23 mg/g to a high of 42.16 mg/g in a wild strain.[5] It is highly recommended to screen several available strains to identify a high-producing one before commencing large-scale experiments.[6]
Troubleshooting Guide
This guide addresses common issues encountered during Erinacin A production and extraction.
Problem: Low or No Detectable Erinacin A Yield
If you are experiencing disappointingly low yields, follow this logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for low Erinacin A yield.
Possible Cause 1: Sub-optimal Fermentation Conditions
Erinacin A is a secondary metabolite, and its production is highly sensitive to the growth environment. Ensure your parameters are within the optimal ranges reported in the literature.
Solution: Cross-reference your cultivation parameters with the values in the tables below. Pay close attention to the substrate, nitrogen sources, and mineral salt additives, as these can significantly boost production.[1]
-
Key Physical & Chemical Parameters:
Possible Cause 2: Inefficient Extraction
The method used to extract Erinacin A from the mycelial biomass is crucial. An inefficient process will result in low recovery.
Solution: Review your extraction protocol. Ultrasonic-assisted extraction is a common and effective method.[10] The choice of solvent and the solvent-to-material ratio are critical variables.[10] Ensure the biomass is thoroughly dried (e.g., freeze-dried) and ground to a fine powder to maximize surface area for extraction.[5] Refer to the detailed extraction protocol in the subsequent section.
Possible Cause 3: Incorrect Analytical Method
If Erinacin A is present but not being detected, your analytical method may be the issue.
Solution: Verify your High-Performance Liquid Chromatography (HPLC) parameters. Erinacin A is typically detected at a wavelength of 340 nm.[1][12] Ensure your mobile phase composition and column are appropriate. Refer to the HPLC protocol below for a validated method. If possible, use a certified Erinacin A standard to confirm retention time and create a calibration curve for accurate quantification.
Problem: High Variability in Erinacin A Content Between Batches
Consistency is key in research. This section helps you identify and control the variables causing fluctuations.
Caption: Key factors contributing to batch variability.
Possible Cause 1: Inconsistent Substrate and Media Composition
Small changes in the composition of your growth medium can lead to large changes in metabolite production.
Solution:
-
Standardize Substrate: Use the same source and lot for your primary substrate (e.g., corn kernel, millet) if possible.[1][12] For solid-state fermentation, standardizing the particle size is critical; smaller particles (<2.38 mm) have been shown to dramatically increase the specific yield of Erinacin A.[1]
-
Precise Measurements: Ensure all media components, especially nitrogen sources (e.g., tryptone, casein) and inorganic salts (e.g., ZnSO₄, NaCl), are weighed and added precisely.[1][12]
Possible Cause 2: Fluctuations in Physical Parameters
Inconsistent temperature, pH, or aeration can stress the fungus differently from batch to batch, altering its metabolic output.
Solution:
-
Calibrate Equipment: Regularly calibrate incubators, shakers, bioreactors, and pH meters to ensure they are accurate.
-
Monitor and Log: Keep a detailed log of all physical parameters for each batch. This will help you correlate any deviations with yield variations. In bioreactors, automated monitoring and control are essential.
Possible Cause 3: Inconsistent Inoculum
The "seed" culture is the foundation of your fermentation. Variability here will be amplified throughout the process.
Solution:
-
Standardize Inoculum Prep: Develop a strict, standardized protocol for preparing your inoculum. This includes using mycelia from the same generation (e.g., always from the second subculture), standardizing the media, and incubating for a fixed period to ensure the culture is in the same growth phase upon inoculation.[5]
-
Consistent Inoculation Ratio: Use a precise and consistent inoculation ratio (e.g., 10% v/v for liquid cultures) for every batch.[5]
Data Presentation: Optimization Parameters
The following tables summarize quantitative data from published studies to guide your experimental design.
Table 1: Influence of Substrate and Additives on Erinacin A (ErA) Yield in Solid-State Cultivation
| Parameter | Condition | Mycelial Biomass (mg/g substrate) | Specific ErA Yield (mg/g DW) | Reference |
|---|---|---|---|---|
| Substrate | Corn Kernel | 48.73 | 60.15 | [1] |
| Brown Rice | 62.15 | 3.69 | [1] | |
| Polished Rice | 39.12 | 13.43 | [1] | |
| Particle Size | < 2.38 mm | 57.25 | 60.15 | [1] |
| > 4 mm | 37.54 | 12.53 | [1] | |
| Additive | Control (Corn Kernel) | 48.73 | 60.15 | [1] |
| + 10 mM ZnSO₄·7H₂O | 50.24 | 165.36 | [1] | |
| + 5 mg/g Tryptone | 80.56 | Not specified | [1] |
| | + 0.56% NaCl | - | Highest concentration detected |[12] |
Table 2: Optimized Parameters for Submerged Liquid Cultivation
| Parameter | Optimal Value | Resulting ErA Production | Reference |
|---|---|---|---|
| Glucose | 69.87 g/L | 192 ± 42 mg/L | [8] |
| Casein Peptone | 11.17 g/L | 192 ± 42 mg/L | [8] |
| NaCl | 1.45 g/L | 192 ± 42 mg/L | [8] |
| ZnSO₄ | 55.24 mg/L | 192 ± 42 mg/L | [8] |
| KH₂PO₄ | 1.0 g/L | 192 ± 42 mg/L | [8] |
| pH | 4.5 | 192 ± 42 mg/L | [8] |
| Temperature | 25 °C | - | [5] |
| Shaking Speed | 180 rpm | - |[5] |
Table 3: Comparison of Extraction Methods and Solvents
| Method | Solvent | Conditions | Reference |
|---|---|---|---|
| Ultrasonic-Assisted | 80% Ethanol | 45 minutes, Solvent-to-Material Ratio 30:1 (mL/g) | [10] |
| Ultrasonic-Assisted | 75% Ethanol | 1 hour at 50°C, repeated twice | [5] |
| Solvent Extraction | 70% Ethanol | Optimal concentration from testing 20-96% ethanol | [12] |
| Enzymolysis + Reflux | 60-95% Ethanol | Pre-treatment with cellulase, then reflux for 10-60 min |[13] |
Experimental Protocols
Protocol 1: Solid-State Fermentation for High Specific Yield
This protocol is adapted from methodologies designed to maximize the specific yield of Erinacin A.[1][2]
-
Substrate Preparation:
-
Select a high-carbohydrate substrate, such as corn kernels.[1]
-
Grind the substrate to a fine particle size (<2.38 mm).[1]
-
Place 50g of the ground substrate into a glass cultivation jar and add 50 mL of deionized water.
-
(Optional but recommended) Supplement with 10 mM ZnSO₄·7H₂O for enhanced yield.[1]
-
Sterilize the jars by autoclaving at 121°C for 20-30 minutes.
-
-
Inoculation:
-
Prepare a liquid seed culture of H. erinaceus by growing it in a suitable liquid medium (e.g., MYG medium) for 10 days at 25°C with shaking.[5]
-
Homogenize the seed culture to create a uniform mycelial suspension.
-
Inoculate each sterilized substrate jar with a standardized volume (e.g., 10 mL) of the mycelial suspension.
-
-
Incubation:
-
Harvesting and Drying:
-
After the incubation period, harvest the entire contents of the jar.
-
Freeze-dry the mycelium-covered substrate until a constant weight is achieved.
-
Grind the dried product into a fine, homogenous powder for extraction.
-
Protocol 2: Extraction and Quantification of Erinacin A
This protocol combines effective ultrasonic extraction with a validated HPLC analysis method.[1][5][10]
-
Extraction:
-
Weigh 1 g of the dried, powdered mycelial biomass into a suitable vessel.
-
Add 30 mL of 80% ethanol (a 1:30 solid-to-liquid ratio).[10]
-
Place the vessel in an ultrasonic bath and sonicate for 45 minutes.[10] Maintain a cool temperature in the bath to prevent degradation.
-
Centrifuge the mixture at 7000-8000 x g for 10 minutes.[1][5]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Quantification:
-
System: HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm).[1][5]
-
Mobile Phase: Isocratic elution with 80% Methanol in water OR 55:45 (v/v) Acetonitrile:Water.[1][5]
-
Column Temperature: 25°C.[1]
-
Quantification: Calculate the concentration of Erinacin A based on the peak area from a calibration curve generated using a purified standard.
-
Visualizations
Erinacin A Biosynthetic Pathway (Simplified)
The biosynthesis of Erinacine A is a complex enzymatic process. This diagram shows a simplified view of key steps, starting from the universal diterpenoid precursor, Geranylgeranyl pyrophosphate (GGPP).
Caption: Simplified biosynthetic pathway leading to Erinacin A.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Reconstitution of biosynthetic pathway for mushroom-derived cyathane diterpenes in yeast and generation of new “non-natural” analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. CN104497059A - Efficient extraction method of total erinacine in hericium erinaceus mycelium - Google Patents [patents.google.com]
Method refinement for detecting low concentrations of (-)-Erinacin A in plasma
This technical support center provides researchers, scientists, and drug development professionals with refined methods for detecting low concentrations of (-)-Erinacin A in plasma. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and specific method for quantifying low concentrations of this compound in plasma?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in plasma. This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the precise detection of mass spectrometry, allowing for accurate measurement even at low ng/mL levels.
Q2: What are the key challenges in analyzing this compound in plasma?
A2: The primary challenges include:
-
Low Plasma Concentrations: Achieving sufficient sensitivity to detect therapeutic or physiological concentrations can be difficult.
-
Matrix Effects: Components of the plasma can interfere with the ionization of Erinacin A, leading to ion suppression or enhancement and affecting accuracy.
-
Extraction Recovery: Efficiently extracting the analyte from the complex plasma matrix is crucial for reliable quantification.
-
Presence of Isomers: Structural isomers and analogues of Erinacin A may co-elute, requiring high-resolution chromatography and specific MS/MS transitions for accurate identification.[1]
Q3: What type of internal standard (IS) is recommended for the analysis of this compound?
A3: An ideal internal standard would be a stable isotope-labeled version of Erinacin A. However, if this is not available, a structural analog with similar chromatographic and mass spectrometric behavior can be used. For instance, 2,4,5-trimethoxybenzaldehyde (2,4,5-TMBA) has been successfully used as an internal standard in published methods.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for Erinacin A | 1. Inefficient extraction from plasma.2. Suboptimal ionization in the MS source.3. Degradation of the analyte during sample processing or storage. | 1. Optimize the extraction solvent and pH. Ethyl acetate is a commonly used and effective solvent.[3]2. Ensure the MS source parameters (e.g., temperature, gas flows, voltage) are optimized for Erinacin A. A turbo ionspray electrospray ionization (ESI) interface in positive ionization mode has been shown to be effective.[3]3. Minimize freeze-thaw cycles and keep samples on ice during processing. |
| High Variability in Results | 1. Inconsistent extraction efficiency.2. Significant and variable matrix effects.3. Pipetting errors, especially at low volumes. | 1. Ensure thorough vortexing and centrifugation during extraction. Automating the extraction process can improve consistency.2. Evaluate different sample cleanup techniques (e.g., solid-phase extraction vs. liquid-liquid extraction) to minimize matrix effects. Diluting the sample extract can also mitigate this issue.3. Use calibrated pipettes and consider using a higher sample volume if possible. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Incompatibility between the injection solvent and the mobile phase.3. Secondary interactions between the analyte and the stationary phase. | 1. Flush the column with a strong solvent or replace it if necessary.2. The final reconstituted sample should be in a solvent similar in composition to the initial mobile phase.3. Adjust the mobile phase pH or add a modifier like formic acid to improve peak shape. |
| Interference Peaks | 1. Co-elution of endogenous plasma components or metabolites.2. Presence of isomers of Erinacin A. | 1. Optimize the chromatographic gradient to improve the separation of Erinacin A from interfering peaks.2. Use highly selective MS/MS transitions (precursor and product ions) specific to Erinacin A.[4] |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Administration Route | Dose | Cmax (µg/mL) | Tmax (min) | T½ (min) | AUC (µg·min/mL) | Absolute Bioavailability (%) | Reference |
| Rat (Sprague-Dawley) | Oral | 50 mg/kg | 1.40 ± 1.14 | 360.00 ± 131.45 | 491.22 ± 111.70 | - | 24.39 | [3][5] |
| Rat (Sprague-Dawley) | Intravenous | 5 mg/kg | 4.53 ± 3.42 | - | 4.37 ± 4.55 | - | - | [3] |
| Pig (Landrace) | Intravenous | 5 mg/kg | - | - | 20.85 ± 0.03 | 43.60 ± 0.06 (AUC₀₋∞) | - | [6][7] |
Table 2: Extraction Recovery of this compound from Rat Plasma
| Theoretical Concentration (ng/mL) | Extraction Recovery (%) |
| 50 | 78.23 ± 9.56 |
| 200 | 94.48 ± 2.06 |
| 500 | 79.57 ± 1.99 |
Data from a study by Tsai et al. (2021).
Experimental Protocols
Plasma Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from a validated method for Erinacin A quantification in rat plasma.[3]
-
Spiking: To 100 µL of plasma, add the internal standard (e.g., 2,4,5-TMBA to a final concentration of 25 ng/mL).
-
Extraction: Add 300 µL of ethyl acetate to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 3 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 13,845 x g for 3 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in an appropriate volume (e.g., 100 µL) of the initial mobile phase (e.g., acetonitrile/water mixture).
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following parameters have been successfully used for the analysis of this compound:[3][4]
-
LC System: Agilent 1100 series HPLC system or equivalent.
-
Column: Agilent Eclipse XDB-C18 column (3.5 µm, 4.6 × 100 mm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0 min: 70% B
-
0–5 min: 70–100% B
-
5–8 min: 100% B
-
8–8.1 min: 100–70% B
-
8.1–11 min: 70% B
-
-
Flow Rate: 0.35 mL/min.
-
Injection Volume: 10 µL.
-
MS System: API 3000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS/MS Transitions (MRM):
-
Erinacin A: m/z 443.2 → 301.2, 283.2
-
2,4,5-TMBA (IS): Specific precursor/product ions for this IS would be used.
-
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Neuroprotective signaling pathways of this compound.
References
- 1. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Common Liver Metabolites of the Natural Bioactive Compound Erinacine A, Purified from Hericium erinaceus Mycelium [mdpi.com]
- 5. Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of (-)-Erinacin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of (-)-Erinacin A.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and what are the limiting factors?
A1: The absolute oral bioavailability of this compound in its natural form, administered as a Hericium erinaceus mycelia extract, has been estimated to be approximately 24.39% in rats.[1][2][3][4][5][6] Several factors may limit its oral bioavailability, including:
-
Poor Aqueous Solubility: this compound is a lipophilic compound, soluble in organic solvents like ethanol and acetonitrile, but has low solubility in water.[7][][9] This can limit its dissolution in the gastrointestinal fluids, a prerequisite for absorption.
-
First-Pass Metabolism: While not definitively quantified for this compound, many orally administered compounds undergo significant metabolism in the liver before reaching systemic circulation, which can reduce bioavailability.
-
Efflux Transporters: It is possible that this compound is a substrate for efflux transporters in the intestinal wall, which would actively pump the compound back into the intestinal lumen, thereby reducing its net absorption.
Q2: What are some promising strategies to enhance the oral bioavailability of this compound?
A2: While specific studies on enhancing this compound's bioavailability are limited, several established formulation strategies for poorly water-soluble drugs can be applied. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate and extent of absorption.[10][11][12][13]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility and stability.[1][2][14][15][16]
-
Lipid-Based Formulations (e.g., SEDDS): Formulating this compound in a self-emulsifying drug delivery system (SEDDS) can improve its solubilization in the gastrointestinal tract and enhance its absorption.[3][5][17][18][19]
-
Particle Size Reduction (Micronization): Reducing the particle size of this compound increases its surface area, which can lead to a faster dissolution rate.[4][20][21][22]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that is converted to the active form in the body could improve its bioavailability.[23][24][25][26][27]
-
Co-administration with Bioavailability Enhancers: Co-administering this compound with compounds like piperine, which can inhibit drug-metabolizing enzymes and efflux pumps, may increase its systemic exposure.[28][29][30][31]
Q3: How can I assess the in vitro permeability of my this compound formulation?
A3: The Caco-2 cell permeability assay is a widely accepted in vitro model to predict in vivo intestinal absorption of drugs.[29][32] This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. By measuring the transport of your this compound formulation from the apical (intestinal lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp).
Q4: What are the key signaling pathways modulated by this compound that I should consider in my pharmacodynamic studies?
A4: this compound has been shown to modulate several signaling pathways, primarily related to its neuroprotective and anti-inflammatory effects. Key pathways to consider for pharmacodynamic assessment include:
-
Neurotrophic Pathways: this compound can stimulate the synthesis of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).[2] It has been shown to activate the BDNF/TrkB/PI3K/Akt/GSK-3β signaling cascade, which is crucial for neuronal survival and synaptic plasticity.
-
Anti-inflammatory Pathways: this compound can inhibit the activation of NF-κB, a key regulator of inflammation.[17][28] This leads to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6.[28] It has also been shown to activate the Nrf2/HO-1 antioxidant response pathway.[28]
-
Apoptotic Pathways: In the context of cancer cells, this compound can induce apoptosis through the activation of JNK/p300/p50 NFκB pathways, leading to the expression of TNFR, Fas, and FasL.[2]
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability in Animal Studies
| Potential Cause | Troubleshooting Step |
| Poor dissolution of the formulation in the GI tract. | 1. Formulation Optimization: Consider formulating this compound as a solid dispersion, a cyclodextrin complex, or a self-emulsifying drug delivery system (SEDDS) to improve its solubility and dissolution rate. 2. Particle Size Reduction: If using a crystalline form, micronize the this compound powder to increase its surface area. |
| High first-pass metabolism. | 1. Co-administration with Inhibitors: Co-administer this compound with a known inhibitor of relevant metabolic enzymes (e.g., piperine for CYP450 enzymes). 2. Prodrug Approach: Design a prodrug of this compound that is less susceptible to first-pass metabolism and is efficiently converted to the active compound in systemic circulation. |
| Efflux by intestinal transporters (e.g., P-glycoprotein). | 1. Co-administration with Efflux Inhibitors: Administer this compound with a known P-glycoprotein inhibitor to assess the impact on its absorption. 2. Formulation with Excipients: Certain excipients can inhibit efflux transporters. Investigate the use of such excipients in your formulation. |
| Instability in the GI environment. | 1. Enteric Coating: If this compound is found to be unstable at low pH, consider an enteric-coated formulation to protect it in the stomach and allow for release in the intestine. 2. Cyclodextrin Complexation: Encapsulation in cyclodextrins can protect the drug from degradation. |
Issue 2: Difficulty in Formulating a Stable and Effective Solid Dispersion
| Potential Cause | Troubleshooting Step |
| Drug-polymer immiscibility. | 1. Polymer Screening: Screen a variety of hydrophilic polymers with different properties (e.g., PVP, HPMC, Soluplus®) to find a compatible carrier. 2. Thermodynamic Modeling: Use computational tools to predict the miscibility of this compound with different polymers. |
| Crystallization of the drug during storage. | 1. Increase Polymer Ratio: A higher concentration of the polymer can help to better disperse and stabilize the amorphous drug. 2. Add a Second Polymer: Incorporating a second polymer can sometimes improve the stability of the amorphous solid dispersion. 3. Storage Conditions: Store the solid dispersion under controlled temperature and humidity to minimize molecular mobility. |
| Low drug loading. | 1. Optimize Preparation Method: Experiment with different preparation methods such as spray drying, hot-melt extrusion, or solvent evaporation to achieve higher drug loading while maintaining a stable amorphous state. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (5 mg/kg) |
| Tmax (min) | 360.00 ± 131.45 | - |
| Cmax (µg/mL) | 1.40 ± 1.14 | - |
| T1/2 (min) | 491.22 ± 111.70 | - |
| AUC (min*µg/mL) | 457.26 ± 330.50 | 187.50 ± 105.29 |
| Absolute Bioavailability (%) | 24.39 | - |
| Data from a study in Sprague-Dawley rats.[1] |
Table 2: Tissue Distribution of this compound in Rats 4 Hours After Oral Administration
| Tissue | Concentration (µg/g) |
| Stomach | 56.493 ± 27.593 |
| Small Intestine | 25.375 ± 20.359 |
| Large Intestine | 0.726 ± 0.336 |
| Heart | 1.109 ± 0.264 |
| Liver | 2.826 ± 0.641 |
| Lung | 1.176 ± 0.339 |
| Kidney | 1.279 ± 0.438 |
| Data from a study in Sprague-Dawley rats.[1] |
Experimental Protocols
1. In Vivo Bioavailability Study in Rats
-
Animals: Male Sprague-Dawley rats (8 weeks old).
-
Housing: Animals are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.
-
Groups:
-
Oral Group (n=6): Administer the this compound formulation orally via gavage at a dose equivalent to 50 mg/kg of this compound.
-
Intravenous Group (n=6): Administer a solution of this compound in a suitable vehicle intravenously via the tail vein at a dose of 5 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, 480, and 1440 minutes) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and T1/2 using appropriate software. The absolute bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
2. LC-MS/MS Quantification of this compound in Plasma
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Chromatographic Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a structural analog of this compound).
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge the samples.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and the internal standard.
-
Quantification: Generate a calibration curve using standard solutions of this compound in blank plasma and use it to determine the concentration of this compound in the study samples.
Visualizations
Caption: Experimental workflow for enhancing and evaluating the oral bioavailability of this compound.
Caption: Simplified BDNF/PI3K/Akt/GSK-3β signaling pathway modulated by this compound.
References
- 1. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased dissolution rate and bioavailability through comicronization with microcrystalline cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICI Journals Master List [journals.indexcopernicus.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 9. glpbio.com [glpbio.com]
- 10. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. [PDF] Enhancement of Oral Bioavailability and Solid Dispersion: A Review | Semantic Scholar [semanticscholar.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Enhancement of Oral Bioavailability of Functional Ingredients by Complexation with Cyclodextrin [jscimedcentral.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Griseofulvin micronization and dissolution rate improvement by supercritical assisted atomization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] Micronization Technique for Solubility Enhancement | Semantic Scholar [semanticscholar.org]
- 23. Prodrugs of perzinfotel with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A prodrug design for improved oral absorption and reduced hepatic interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 2024.sci-hub.se [2024.sci-hub.se]
- 26. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 28. Role of Piperine As A Bioavailability Enhancer | Semantic Scholar [semanticscholar.org]
- 29. US5536506A - Use of piperine to increase the bioavailability of nutritional compounds - Google Patents [patents.google.com]
- 30. researchgate.net [researchgate.net]
- 31. jddtonline.info [jddtonline.info]
- 32. researchgate.net [researchgate.net]
Preventing degradation of (-)-Erinacin A during long-term sample storage
Welcome to the technical support center for (-)-Erinacin A. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of this compound during long-term sample storage.
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for long-term storage of this compound?
A1: For long-term stability, it is highly recommended to store this compound at low temperatures. Based on practices for sensitive biological samples, storage at -20°C to -80°C is advisable. While there is no specific long-term stability data for pure this compound, related biological samples containing Erinacin A are immediately stored at -30°C after collection[1]. Storing at refrigerated temperatures (2-8°C) may be suitable for short-term use, but for periods longer than a few days, frozen storage is recommended to minimize chemical degradation.
Q2: How should I store this compound solutions?
A2: The stability of this compound in solution is dependent on the solvent. For long-term storage, it is best to store the compound in its solid (lyophilized) form. If a stock solution is necessary, use a dry, aprotic solvent such as DMSO or anhydrous ethanol. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Water can be a significant factor in compound degradation, so minimizing its presence in storage solvents is crucial[2].
Q3: Can I store this compound at room temperature?
A3: It is not recommended to store this compound at room temperature for extended periods. While some compounds are stable at room temperature for short durations, the risk of degradation increases significantly. Elevated temperatures, even ambient ones, can accelerate degradation pathways. One study on the extraction of erinacines noted that temperatures of 70°C for more than 30 minutes led to a decline in yield, suggesting thermal sensitivity.
Q4: Does light affect the stability of this compound?
Q5: How many freeze-thaw cycles can a solution of this compound withstand?
A5: There is no specific data on the number of freeze-thaw cycles this compound can tolerate without degradation. However, repeated freeze-thaw cycles can degrade many small molecules. To mitigate this risk, it is best practice to aliquot stock solutions into single-use volumes. This ensures that the main stock remains frozen and undisturbed, preserving its integrity. Studies on other compounds have shown no significant loss after multiple freeze-thaw cycles when handled properly, but it is a risk that can be easily avoided[2].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in an older sample. | Chemical degradation of this compound due to improper storage. | - Verify storage conditions (temperature, light exposure, solvent).- Use a fresh sample or a sample stored under optimal conditions (-20°C or below, protected from light).- Perform analytical validation (e.g., HPLC) to check the purity and concentration of the stored sample. |
| Inconsistent experimental results between sample aliquots. | Degradation due to repeated freeze-thaw cycles or solvent evaporation. | - Prepare single-use aliquots from a master stock solution.- Ensure vials are sealed tightly to prevent solvent evaporation, which would alter the concentration.- Use fresh aliquots for each experiment. |
| Appearance of unknown peaks in HPLC analysis of a stored sample. | Formation of degradation products. | - Review storage conditions; factors like temperature, pH, light, and oxygen can cause degradation.- Store samples in an inert atmosphere (e.g., under argon or nitrogen) if oxidative degradation is suspected.- Perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. |
| Precipitation observed in a thawed stock solution. | Poor solubility at low temperatures or solvent evaporation. | - Gently warm the vial and vortex to redissolve the precipitate.- Ensure the vial was properly sealed.- Consider using a different solvent with better solubility at low temperatures if the issue persists. |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method Development
This protocol outlines the steps to develop an HPLC method capable of separating this compound from its potential degradation products, based on general principles for stability-indicating methods.
1. Initial Method Development:
-
Column: Start with a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Begin with a gradient elution using acetonitrile and water. A common starting gradient is 5% to 95% acetonitrile over 20-30 minutes.
-
Detection: Use a UV detector. Erinacin A has been detected at 340 nm[3][4]. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point.
-
Temperature: Maintain a constant column temperature, for instance, 25°C.
2. Forced Degradation Studies: To generate potential degradation products, subject this compound to stress conditions. The goal is to achieve 10-30% degradation of the active pharmaceutical ingredient (API).
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for several hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid this compound to high temperatures (e.g., 70°C) for an extended period.
-
Photodegradation: Expose a solution of this compound to UV light.
3. Method Optimization:
-
Analyze the stressed samples using the initial HPLC method.
-
The goal is to achieve baseline separation between the intact this compound peak and all degradation product peaks.
-
Adjust the mobile phase composition, gradient slope, pH, and column temperature to optimize separation.
-
If co-elution occurs, try a different column chemistry (e.g., phenyl-hexyl).
4. Method Validation: Once the method is optimized, validate it according to ICH guidelines, assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Visualizations
Logical Workflow for Sample Storage and Handling
Caption: Workflow for optimal storage and handling of this compound.
Neuroprotective Signaling Pathways of this compound
Caption: Key signaling pathways modulated by this compound.
References
Selecting optimal solvent systems for (-)-Erinacin A flash chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for selecting optimal solvent systems for the flash chromatography of (-)-Erinacin A.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system in the normal-phase flash chromatography of this compound?
A common and effective starting point for the purification of this compound on a silica gel column is a gradient of n-hexane and ethyl acetate.[1] Based on successful separations reported in the literature, you can begin with a low polarity mobile phase and gradually increase the proportion of ethyl acetate.
Q2: Are there any alternative solvent systems that have been used successfully?
Yes, a two-phase solvent system consisting of n-hexane, ethyl acetate, methanol, and water has been effectively used in high-speed countercurrent chromatography (HSCCC) to achieve high purity this compound.[1][2][3][4] While HSCCC is a different technique, this solvent system indicates that a multi-component mobile phase can be effective and could be adapted for flash chromatography, particularly for complex crude extracts.
Q3: What is the expected polarity of this compound?
This compound is a cyathane diterpenoid.[5] Its structure lends it moderate polarity. It is soluble in aqueous ethanol and ethyl acetate, which are common solvents for extraction and purification.[1] In normal-phase chromatography, it will require a moderately polar solvent system to elute from a silica gel column.
Q4: How can I prepare my crude extract for flash chromatography?
The crude extract of Hericium erinaceus is typically obtained by extraction with aqueous ethanol.[1] Before loading onto a flash column, the dried extract should be reconstituted in a minimal amount of a suitable solvent. For normal-phase chromatography, dissolving the extract in the initial, low-polarity mobile phase (e.g., a small amount of dichloromethane or the n-hexane/ethyl acetate mixture) is ideal. If the extract has poor solubility in the mobile phase, a dry loading technique is recommended.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound does not elute from the column. | The solvent system is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., ethyl acetate in an n-hexane/ethyl acetate system).[8] A step-gradient or a linear gradient can be employed. For very polar compounds, a system like methanol in dichloromethane could be considered, but use methanol sparingly (up to 10%) to avoid dissolving the silica gel.[9][10] |
| This compound elutes too quickly (with the solvent front). | The solvent system is too polar. | Decrease the percentage of the polar solvent. Start with a less polar mobile phase, such as a higher percentage of n-hexane.[8] |
| Poor separation of this compound from impurities. | Inappropriate solvent selectivity. | Try a different solvent system with different selectivity. For example, if you are using an n-hexane/ethyl acetate system, consider replacing ethyl acetate with another polar solvent like dichloromethane or acetone to alter the separation.[11][12] Running a thin-layer chromatography (TLC) analysis with different solvent systems beforehand can help in selecting a more optimal system. |
| Peak tailing of this compound. | The compound may be interacting too strongly with the silica gel, or the column may be overloaded. | Adding a small amount of a modifier to the solvent system, such as a tiny percentage of acetic acid or triethylamine (if the compound is acidic or basic, respectively), can sometimes improve peak shape.[6] Also, ensure the column is not overloaded with the sample. If the issue persists, consider increasing the polarity of the eluting solvent once the compound begins to elute to move it off the column more quickly.[8] |
| Compound degradation on the column. | This compound may be sensitive to the acidic nature of the silica gel. | Deactivate the silica gel by pre-flushing the column with a solvent system containing a small amount of a base, like 1-3% triethylamine.[6] Alternatively, use a different stationary phase, such as neutral alumina. |
Experimental Protocols
Protocol 1: General Normal-Phase Flash Chromatography of this compound
This protocol is a generalized procedure based on common practices for purifying natural products like this compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading:
-
Wet Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Dry Loading: Dissolve the crude extract in a suitable solvent (e.g., methanol or dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[6][7]
-
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This can be done through a step-gradient (e.g., 95:5, 90:10, 85:15 n-hexane:ethyl acetate) or a linear gradient.
-
Fraction Collection: Collect fractions of a suitable volume.
-
Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing pure this compound.
Protocol 2: Two-Dimensional Chromatography Approach
This protocol is based on a published method for isolating this compound.[1][13]
-
First Dimension: Normal-Phase Flash Chromatography:
-
Fractionate the crude ethanolic extract using a normal-phase flash chromatography system with a silica gel column.
-
Use a suitable gradient of n-hexane and ethyl acetate to elute the compounds.
-
Monitor the fractions by HPLC-UV at 340 nm to identify the fraction containing this compound.
-
-
Second Dimension: Semi-Preparative Reversed-Phase Chromatography:
-
Further purify the this compound-containing fraction from the first dimension using a semi-preparative reversed-phase HPLC system.
-
This orthogonal approach helps to effectively remove impurities that are difficult to separate in the normal-phase system.[1]
-
Solvent System Data
The selection of a solvent system is critical for successful flash chromatography. The following table summarizes solvent systems mentioned in the literature for the separation of this compound.
| Chromatography Mode | Stationary Phase | Solvent System | Ratio (v/v/v/v) | Reference |
| Normal-Phase Flash Chromatography | Silica Gel | n-Hexane - Ethyl Acetate | Gradient | [1] |
| High-Speed Countercurrent Chromatography (HSCCC) | N/A (Liquid-Liquid) | n-Hexane - Ethyl Acetate - Methanol - Water | 4.5:5:4.5:5 | [1][2] |
Visualized Workflows
Caption: Workflow for the flash chromatography purification of this compound.
Caption: Decision-making process for solvent system selection.
References
- 1. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Purification [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Chromatography [chem.rochester.edu]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. biotage.com [biotage.com]
- 12. molnar-institute.com [molnar-institute.com]
- 13. researchgate.net [researchgate.net]
Addressing matrix effects in LC-MS/MS quantification of (-)-Erinacin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of (-)-Erinacin A.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound quantification?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include proteins, lipids, salts, and metabolites from the biological sample.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3][4] This interference can compromise the accuracy, precision, and sensitivity of the quantitative analysis, leading to unreliable results.[5]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: The most common method to qualitatively assess matrix effects is the post-column infusion experiment.[5][6] In this technique, a constant flow of a pure this compound standard is infused into the LC flow after the analytical column but before the MS ion source. A blank sample extract (from the same matrix, e.g., plasma, brain tissue) is then injected. A dip or rise in the constant baseline signal of this compound at specific retention times indicates the elution of matrix components that cause ion suppression or enhancement, respectively.[5][6]
Q3: What is a stable isotope-labeled internal standard (SIL-IS), and can it solve my matrix effect problems?
A3: A stable isotope-labeled internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with their heavy isotopes (e.g., ²H/Deuterium, ¹³C, ¹⁵N).[7] A SIL-IS is considered the gold standard for correcting matrix effects because it has nearly identical chemical and physical properties to the analyte.[8] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By measuring the ratio of the analyte to the SIL-IS, variability caused by matrix effects can be effectively compensated for.[9] While highly effective, it's crucial to ensure no chromatographic separation occurs between the analyte and the SIL-IS, as even a slight shift in retention time can lead to different degrees of ion suppression and affect accuracy.[8]
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[3][6][10] However, this strategy also dilutes your analyte of interest, this compound. This approach is only feasible if the assay sensitivity is high enough to detect the diluted analyte concentration well above the limit of quantification.[6][10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Poor Reproducibility / High Variability in Results | Inconsistent matrix effects between different samples or batches. | 1. Use a Stable Isotope-Labeled IS: This is the most robust way to correct for inter-sample variability in matrix effects.[9] 2. Optimize Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a greater portion of interfering compounds.[11] |
| Low Signal Intensity / Poor Sensitivity | Significant ion suppression caused by co-eluting matrix components. | 1. Improve Chromatographic Separation: Modify the LC gradient, mobile phase, or column to separate this compound from the suppression zone.[5] 2. Enhance Sample Cleanup: Use techniques like SPE or selective phospholipid removal plates (for plasma/serum) to specifically target and eliminate interfering substances.[11] 3. Check Ion Source: Consider switching ionization polarity (e.g., from positive to negative mode) as fewer matrix components may ionize, reducing interference.[4][10] |
| Inaccurate Quantification (Bias) | Consistent ion suppression or enhancement affecting calibration standards and samples differently. | 1. Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to ensure that the calibration curve accounts for the matrix effect. 2. Method of Standard Addition: Spike the analyte at different concentrations into multiple aliquots of the same sample to create a calibration curve specific to that sample's matrix. This is effective but time-consuming.[10] |
| Signal Drops Out During a Run | A late-eluting, highly suppressive compound from the matrix is interfering with the analyte. | 1. Post-Column Infusion Analysis: Perform this experiment (see Protocol 1) to identify the retention time of the interfering region.[6] 2. Modify LC Method: Adjust the gradient to ensure this compound elutes before this zone. Incorporate a column wash step with a strong solvent at the end of each run to remove strongly retained matrix components.[3] 3. Use a Divert Valve: Program the divert valve to send the highly contaminated portions of the eluent to waste, preventing them from entering the ion source.[10] |
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for this compound Analysis The following table summarizes typical parameters used in the analysis of this compound, compiled from various studies. Researchers should optimize these for their specific instrumentation and matrix.
| Parameter | Setting | Reference |
| Column | Agilent Eclipse XDB-C18 (4.6 mm × 100 mm, 3.5 µm) | [12][13] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | [14] |
| Flow Rate | 0.3 - 0.4 mL/min | [12][14] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [12][15] |
| MRM Transition | m/z 433.2 → 301.2 | [16] |
| MRM Transition (alternative) | m/z 443.2 → 301.2, 283.2 | [12] |
| Collision Gas | Nitrogen | [12] |
Table 2: Evaluating Matrix Effect & Extraction Recovery This table illustrates how to present quantitative data for matrix effect (ME), recovery (RE), and process efficiency (PE) assessment, based on the "golden standard" method.[1]
| Sample ID | Analyte Area (Neat Solution, A) | Analyte Area (Post-Spiked Matrix, B) | Analyte Area (Pre-Spiked Matrix, C) | ME (%) = B/A * 100 | RE (%) = C/B * 100 | PE (%) = C/A * 100 |
| Lot 1 | 150,000 | 120,000 | 102,000 | 80.0 (Suppression) | 85.0 | 68.0 |
| Lot 2 | 152,000 | 125,000 | 108,750 | 82.2 (Suppression) | 87.0 | 71.5 |
| Lot 3 | 149,500 | 160,000 | 140,800 | 107.0 (Enhancement) | 88.0 | 94.2 |
| Lot 4 | 151,000 | 115,000 | 95,450 | 76.2 (Suppression) | 83.0 | 63.2 |
Visual Workflows and Logical Diagrams
Caption: A logical workflow for identifying, characterizing, and resolving matrix effects.
Caption: A typical experimental workflow for sample cleanup using Solid-Phase Extraction (SPE).
Detailed Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
Objective: To identify retention time regions where co-eluting matrix components cause ion suppression or enhancement.
Materials:
-
LC-MS/MS system with a divert valve
-
Syringe pump
-
T-connector
-
This compound standard solution (e.g., 50 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation protocol without adding the analyte or internal standard)
-
Mobile phase
Procedure:
-
System Setup:
-
Set up the LC-MS/MS system with the analytical column and mobile phase conditions used for your this compound assay.
-
Install a T-connector between the analytical column outlet and the MS ion source inlet.
-
Connect the syringe pump outlet to the T-connector.
-
-
Infusion:
-
Fill a syringe with the this compound standard solution and place it in the syringe pump.
-
Begin infusing the standard solution at a low, constant flow rate (e.g., 5-10 µL/min) into the mobile phase stream going to the mass spectrometer.
-
-
Establish Baseline:
-
Allow the system to equilibrate until a stable, elevated baseline signal is observed for the this compound MRM transition. This confirms a constant infusion.
-
-
Injection:
-
Inject a full volume of the blank matrix extract onto the LC column.
-
-
Data Analysis:
-
Monitor the baseline of the this compound MRM transition throughout the chromatographic run.
-
Interpretation: A sharp drop in the baseline indicates a region of ion suppression. A rise in the baseline indicates a region of ion enhancement.[5] Compare the retention time of these regions to the expected retention time of this compound in your assay.
-
Protocol 2: Quantitative Assessment of Matrix Effects
Objective: To quantitatively measure the extent of matrix effects (ME), extraction recovery (RE), and process efficiency (PE).[1][17]
Materials:
-
Blank biological matrix from at least 6 different sources/lots
-
This compound standard solutions
-
Validated sample preparation procedure
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound standard into the final reconstitution solvent to achieve the desired concentration (e.g., low, mid, and high QC levels).
-
Set B (Post-Extraction Spike): Process blank matrix samples (from each of the 6 lots) through the entire extraction procedure. In the final step, spike the this compound standard into the dried extract before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the this compound standard into the blank matrix samples (from each of the 6 lots) before starting the extraction procedure.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
Record the mean peak area for the analyte in each set.
-
-
Calculations:
-
Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
An ME value of 100% indicates no matrix effect. A value < 100% indicates suppression, and > 100% indicates enhancement.[1]
-
-
Extraction Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100
-
Protocol 3: General Solid-Phase Extraction (SPE) for this compound
Objective: To clean up a biological sample and concentrate this compound prior to LC-MS/MS analysis. This is a general protocol and should be optimized.
Materials:
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange depending on the sample pH and analyte pKa)
-
SPE vacuum manifold
-
Sample (e.g., plasma, brain homogenate)
-
Internal Standard (ideally a SIL-IS for this compound)
-
Methanol, HPLC-grade
-
Water, HPLC-grade
-
Elution solvent (e.g., Acetonitrile or Methanol, potentially with a small amount of acid like formic acid)
-
Wash solvent (e.g., 5% Methanol in water)
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of sample, add the internal standard.
-
Acidify the sample with an acid like formic or phosphoric acid to ensure this compound is in a charged state suitable for retention on some sorbents.
-
Vortex and centrifuge to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 1 mL of Methanol through the cartridge.
-
Pass 1 mL of water through the cartridge. Do not let the cartridge bed go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a slow, steady vacuum to pass the sample through the sorbent bed at a rate of ~1 mL/min.
-
-
Washing:
-
Pass 1 mL of the wash solvent (e.g., 5% Methanol in water) through the cartridge to remove hydrophilic interferences.
-
Dry the cartridge under high vacuum for 5 minutes to remove residual wash solvent.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Add 1 mL of the elution solvent to the cartridge and slowly pull it through to elute this compound.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of the initial LC mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for analysis.
-
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zefsci.com [zefsci.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. providiongroup.com [providiongroup.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. A pilot pharmacokinetic and Metabolite identification study of Erinacine A in a Single landrace pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (-)-Erinacine A and Hericenones from Hericium erinaceus
A comprehensive guide for researchers, scientists, and drug development professionals on the neurotrophic and pharmacological properties of two key bioactive compounds from the Lion's Mane mushroom.
(-)-Erinacine A and hericenones, two distinct classes of secondary metabolites isolated from the medicinal mushroom Hericium erinaceus, have garnered significant attention for their potent neurotrophic activities. While both are recognized for their ability to stimulate Nerve Growth Factor (NGF) synthesis, they exhibit notable differences in their sourcing, chemical structures, biological efficacy, and mechanisms of action. This guide provides a detailed comparative analysis of these compounds, supported by experimental data, to aid in their evaluation for therapeutic applications.
At a Glance: Key Differences
| Feature | (-)-Erinacine A | Hericenones |
| Source in H. erinaceus | Mycelium[1][2] | Fruiting Body[1][2] |
| Chemical Class | Diterpenoid (Cyathane-type) | Aromatic compounds (Meroterpenoids) |
| Primary Bioactivity | Potent stimulator of NGF synthesis[1][2] | Stimulator of NGF synthesis |
| Blood-Brain Barrier Permeability | Yes, demonstrated to cross the BBB[3] | Suggested to cross the BBB[4] |
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data on the primary biological activities of (-)-erinacine A and various hericenones. It is important to note that the experimental conditions, such as cell lines and compound concentrations, may vary between studies, warranting careful interpretation of direct comparisons.
Table 1: Stimulation of Nerve Growth Factor (NGF) Secretion in Astroglial Cells
| Compound | Concentration | Cell Line | NGF Secreted (pg/mL) | Reference |
| (-)-Erinacine A | 1.0 mM | Mouse astroglial cells | 250.1 ± 36.2 | [1][5] |
| (-)-Erinacine B | 1.0 mM | Mouse astroglial cells | 129.7 ± 6.5 | [1] |
| (-)-Erinacine C | 1.0 mM | Mouse astroglial cells | 299.1 ± 59.6 | [1] |
| Hericenone C | 33 µg/mL | Mouse astroglial cells | 23.5 ± 1.0 | [1] |
| Hericenone D | 33 µg/mL | Mouse astroglial cells | 10.8 ± 0.8 | [1] |
| Hericenone E | 33 µg/mL | Mouse astroglial cells | 13.9 ± 2.1 | [1] |
| Hericenone H | 33 µg/mL | Mouse astroglial cells | 45.1 ± 1.1 | [1] |
| Epinephrine (Positive Control) | 1.0 mM | Mouse astroglial cells | 69.2 ± 17.2 | [1] |
Note: The data presented are from different studies and may not be directly comparable due to variations in experimental protocols.
Table 2: Comparative Anti-Inflammatory Activity
Direct comparative studies on the anti-inflammatory effects of erinacine A and hericenones are limited. However, individual studies have investigated their potential in modulating inflammatory responses.
| Compound | Cell Line | Inflammatory Mediator | Effect | Reference |
| Erinacine A | BV-2 microglia, CTX TNA2 astrocytes | TNF-α, IL-1β, iNOS | Attenuated LPS-induced expression | [6][7] |
| Hericene A | RAW 264.7 macrophages | TNF-α, IL-6, NO | Moderate inhibition (IC₅₀: 78.50 µM for TNF-α) | |
| Hericenone F | RAW 264.7 macrophages | TNF-α, IL-6, NO | Moderate inhibition (IC₅₀: 62.46 µM for TNF-α) |
Table 3: Cytotoxicity Profile
| Compound | Cell Line | Assay | Result | Reference |
| (-)-Erinacine A | Human colorectal cancer cells (DLD-1, HCT-116) | MTT assay | 53-60% reduction in viability at 30 µM | [8] |
| (-)-Erinacine A | Normal human colon epithelial cells (HCoEpiC) | MTT assay | No cytotoxic effects | [8] |
| Hericenones A and B | HeLa cervical cancer cells | Not specified | Exhibit cytotoxic properties | [2] |
Table 4: Bioavailability and Blood-Brain Barrier (BBB) Permeability
| Compound | Bioavailability | BBB Permeability | Evidence |
| (-)-Erinacine A | Orally bioavailable | Yes | Detected in the brains of rats after oral administration. |
| Erinacine S | Absolute bioavailability of 15.13% in rats | Yes | Detected in the brain as early as 30 minutes after oral administration.[9][10] |
| Hericenones | Not well-characterized | Suggested to cross the BBB | Low molecular weight suggests potential for BBB permeability.[4] |
Experimental Protocols
Extraction and Isolation of (-)-Erinacine A from H. erinaceus Mycelium
This protocol is a generalized representation based on multiple cited sources.[5][11][12][13][14]
-
Mycelium Culture and Harvest : H. erinaceus mycelium is cultured in a suitable liquid medium. After a defined growth period, the mycelium is harvested by filtration.
-
Drying and Pulverization : The harvested mycelium is lyophilized (freeze-dried) and then ground into a fine powder.
-
Solvent Extraction : The mycelial powder is extracted with an organic solvent, typically 70-95% ethanol, often with the aid of ultrasonication to enhance extraction efficiency.
-
Concentration : The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Liquid-Liquid Partitioning : The crude extract is suspended in water and partitioned with a non-polar solvent like ethyl acetate. The erinacine A fraction partitions into the ethyl acetate layer.
-
Chromatographic Purification : The ethyl acetate fraction is subjected to one or more chromatographic steps for purification. This commonly involves:
-
Silica Gel Column Chromatography : The extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as n-hexane and ethyl acetate. Fractions are collected and analyzed for the presence of erinacine A.
-
High-Performance Liquid Chromatography (HPLC) : Fractions enriched with erinacine A are further purified by preparative or semi-preparative HPLC, typically using a C18 column and a mobile phase of methanol or acetonitrile in water.
-
-
Crystallization and Identification : The purified erinacine A is crystallized and its identity and purity are confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.
Extraction and Purification of Hericenones from H. erinaceus Fruiting Bodies
This protocol is a generalized representation based on multiple cited sources.
-
Fruiting Body Preparation : Fresh or dried fruiting bodies of H. erinaceus are ground into a powder.
-
Solvent Extraction : The powdered mushroom is extracted with a solvent such as ethanol, acetone, or dichloromethane.
-
Concentration : The solvent extract is concentrated under reduced pressure.
-
Solvent Partitioning : The crude extract is partitioned between n-hexane and water, followed by ethyl acetate and water to separate compounds based on polarity.
-
Column Chromatography : The fractions containing hericenones (typically the less polar fractions) are subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Further Purification : Further purification of individual hericenones is often achieved using preparative thin-layer chromatography (TLC) or HPLC.
NGF Bioassay in Astrocyte Cell Culture
This protocol is a generalized representation based on multiple cited sources.[15][16][17][18]
-
Cell Culture : Primary astrocytes or an astrocyte cell line (e.g., 1321N1 human astrocytoma cells) are cultured in appropriate medium until they reach a suitable confluency.
-
Treatment : The culture medium is replaced with fresh medium containing the test compounds ((-)-erinacine A or hericenones) at various concentrations. A positive control (e.g., epinephrine) and a vehicle control are also included.
-
Incubation : The cells are incubated with the compounds for a specified period (e.g., 24-48 hours) to allow for NGF synthesis and secretion.
-
Sample Collection : The cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
NGF Quantification (ELISA) : The concentration of NGF in the supernatant is quantified using a commercially available NGF Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions. This typically involves:
-
Coating a microplate with an NGF capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Measuring the absorbance at a specific wavelength and calculating the NGF concentration based on a standard curve.
-
Signaling Pathways and Mechanisms of Action
(-)-Erinacine A and hericenones stimulate NGF synthesis through distinct signaling pathways.
(-)-Erinacine A Signaling Pathway
(-)-Erinacine A has been shown to potentiate NGF-induced neurite outgrowth through the TrkA/Erk1/2 pathway. It appears to enhance the signaling cascade initiated by NGF binding to its receptor, TrkA.
Caption: (-)-Erinacine A potentiates the NGF-induced TrkA/Erk1/2 signaling pathway.
Hericenones Signaling Pathway
Hericenones stimulate NGF synthesis and neurite outgrowth through multiple pathways, including the Protein Kinase A (PKA) pathway and the MEK/ERK and PI3K/Akt pathways.
Caption: Hericenones activate multiple signaling pathways to promote NGF synthesis and neurite outgrowth.
Experimental Workflow
The general workflow for the discovery and evaluation of neurotrophic compounds from Hericium erinaceus is outlined below.
Caption: A typical workflow for the investigation of bioactive compounds from Hericium erinaceus.
Conclusion
Both (-)-erinacine A and hericenones from Hericium erinaceus demonstrate significant potential as neurotrophic agents. (-)-Erinacine A, found in the mycelium, appears to be a more potent stimulator of NGF synthesis compared to hericenones, which are derived from the fruiting body. Their distinct mechanisms of action provide multiple avenues for therapeutic intervention in neurodegenerative diseases. While (-)-erinacine A's ability to cross the blood-brain barrier is better documented, the low molecular weight of hericenones suggests they may also possess this crucial property. Further direct comparative studies under standardized conditions are warranted to fully elucidate their relative efficacy and therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to navigate the promising landscape of these natural neurotrophic compounds.
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. Neurotrophic and Neuroprotective Effects of Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN103467544A - Method for extracting Hericium erinaceush A - Google Patents [patents.google.com]
- 6. Erinacine A Prevents Lipopolysaccharide-Mediated Glial Cell Activation to Protect Dopaminergic Neurons against Inflammatory Factor-Induced Cell Death In Vitro and In Vivo [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Induction Apoptosis of Erinacine A in Human Colorectal Cancer Cells Involving the Expression of TNFR, Fas, and Fas Ligand via the JNK/p300/p50 Signaling Pathway With Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Absolute Bioavailability, Tissue Distribution, and Excretion of Erinacine S in Hericium erinaceus Mycelia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Absolute Bioavailability, Tissue Distribution, and Excretion of Erinacine S in Hericium erinaceus Mycelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. CN104497059A - Efficient extraction method of total erinacine in hericium erinaceus mycelium - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolated astrocyte culture - protocol 2 [protocols.io]
- 16. ELISA methodology to quantify astrocyte production of cytokines/chemokines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sfn.org [sfn.org]
- 18. Protocol to generate species-specific astrocyte-conditioned medium for human organoid neuron maturation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-Erinacin A and Other Small Molecule Inducers of Nerve Growth Factor
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Neurotrophic Potential of (-)-Erinacin A
In the quest for therapeutic agents to combat neurodegenerative diseases, the induction of Nerve Growth Factor (NGF) has emerged as a promising strategy. NGF is a critical neurotrophin for the survival, development, and function of neurons. While NGF itself has limitations as a therapeutic due to its poor blood-brain barrier permeability, small molecules that can stimulate endogenous NGF production offer a viable alternative. Among these, this compound, a diterpenoid isolated from the mycelium of Hericium erinaceus, has garnered significant attention. This guide provides a comparative analysis of the neurotrophic effects of this compound against other notable NGF inducers, supported by experimental data and detailed methodologies.
Quantitative Comparison of NGF Induction
The efficacy of various small molecules in inducing NGF synthesis has been evaluated in numerous in vitro studies. The following tables summarize the quantitative data from key experiments, providing a comparative overview of their potency. It is important to note that direct comparisons can be challenging due to variations in experimental models (e.g., cell lines), compound concentrations, and assay techniques.
| Inducer | Cell Line | Concentration | NGF Secretion (pg/mL) | Fold Increase vs. Control | Reference |
| This compound | Mouse Astroglial Cells | 1.0 mM | 250.1 ± 36.2 | > Control (Epinephrine) | [1] |
| Erinacine C | Mouse Astroglial Cells | 1.0 mM | 299.1 ± 59.6 | > Control (Epinephrine) | [1] |
| Hericenone C | Mouse Astroglial Cells | 33 µg/mL | 23.5 ± 1.0 | - | [1] |
| Hericenone D | Mouse Astroglial Cells | 33 µg/mL | 10.8 ± 0.8 | Similar to Epinephrine | [1] |
| Hericenone E | Mouse Astroglial Cells | 33 µg/mL | 13.9 ± 2.1 | - | [1] |
| Hericenone H | Mouse Astroglial Cells | 33 µg/mL | 45.1 ± 1.1 | - | [1] |
| Epinephrine (Control) | Mouse Astroglial Cells | 1.0 mM | 69.2 ± 17.2 | - | [1] |
| Inducer | Cell Line | Concentration | NGF mRNA/Protein Level | Reference |
| Clenbuterol | 3T3 Cells | 10 nM | Significant increase in NGF mRNA and protein | |
| Clenbuterol | Rat Cortical Astrocytes | 1-100 µM | 200-300% of control (mRNA and protein) | [2] |
| CB1093 (Vitamin D3 analog) | L929 Cells | - | ~700% increase | |
| CB1093 (Vitamin D3 analog) | 3T3 Cells | - | ~80% increase | |
| 1,25-(OH)2D3 (Vitamin D3) | L929 Mouse Fibroblasts | 0.1 pM - 10 nM | 2- to 3-fold increase |
Experimental Protocols
A standardized method for quantifying NGF induction is crucial for the accurate comparison of different compounds. The following is a detailed protocol for a common in vitro NGF induction and measurement assay.
In Vitro NGF Induction and Quantification via ELISA
This protocol describes the induction of NGF in a suitable cell line (e.g., 1321N1 human astrocytoma cells or primary astrocytes) and the subsequent quantification of secreted NGF from the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
I. Cell Culture and Treatment:
-
Cell Seeding: Plate 1321N1 human astrocytoma cells in 24-well plates at a density of 5 x 10^4 cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere of 5% CO2 for 24 hours to allow for cell attachment.
-
Serum Starvation: After 24 hours, replace the medium with serum-free DMEM and incubate for another 24 hours.
-
Compound Treatment: Prepare stock solutions of the test compounds (e.g., this compound, other NGF inducers) in a suitable solvent (e.g., DMSO). Dilute the stock solutions in serum-free DMEM to the desired final concentrations.
-
Induction: Remove the serum-free medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the solvent at the same final concentration) and a positive control (a known NGF inducer, if available).
-
Incubation for Induction: Incubate the cells with the compounds for a predetermined time course (e.g., 24, 48, or 72 hours) to allow for NGF synthesis and secretion.
II. Collection of Conditioned Medium:
-
Following the incubation period, carefully collect the cell culture supernatant (conditioned medium) from each well.
-
Centrifuge the collected supernatant at 1,500 x g for 10 minutes at 4°C to pellet any detached cells or debris.
-
Transfer the clear supernatant to fresh tubes. The samples are now ready for NGF quantification by ELISA or can be stored at -80°C for later analysis.
III. Quantification of NGF by Sandwich ELISA:
This procedure is based on a typical commercially available NGF ELISA kit. Refer to the specific manufacturer's instructions for precise details.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and detection antibodies, according to the kit's protocol.
-
Coating: The wells of a 96-well microplate are pre-coated with a capture antibody specific for NGF.
-
Standard and Sample Addition: Add 100 µL of the prepared NGF standards and the collected cell culture supernatants to the appropriate wells.
-
Incubation: Incubate the plate for a specified time (e.g., 2 hours) at room temperature to allow the NGF in the samples and standards to bind to the capture antibody.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer to remove any unbound substances.
-
Detection Antibody Addition: Add 100 µL of a biotinylated detection antibody specific for NGF to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 1 hour) at room temperature. The detection antibody will bind to the captured NGF, forming a sandwich.
-
Washing: Repeat the washing step to remove the unbound detection antibody.
-
Enzyme Conjugate Addition: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature. The streptavidin-HRP will bind to the biotinylated detection antibody.
-
Washing: Repeat the washing step to remove the unbound enzyme conjugate.
-
Substrate Addition: Add 100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. The HRP enzyme will catalyze a color change.
-
Incubation: Incubate the plate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.
-
Stopping the Reaction: Add 50 µL of a stop solution to each well to terminate the enzymatic reaction. The color will change from blue to yellow.
-
Absorbance Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of NGF in the unknown samples.
Signaling Pathways and Mechanisms of Action
The induction of NGF synthesis by small molecules involves the activation of specific intracellular signaling cascades that ultimately lead to the transcriptional activation of the NGF gene. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways for this compound and other NGF inducers.
References
A Comparative Analysis of the Bioactivity of (-)-Erinacin A and Whole Hericium erinaceus Mycelium Extract
For Immediate Release
A comprehensive review of existing scientific literature reveals distinct yet complementary bioactive profiles for the isolated compound (-)-Erinacin A and whole Hericium erinaceus mycelium extract. While both are recognized for their neurotrophic and anti-inflammatory properties, the available data suggest differences in their mechanisms and potency, providing critical insights for researchers and drug development professionals in the field of neurology and inflammatory diseases.
This guide synthesizes experimental data to offer an objective comparison of their performance, focusing on key bioactivities such as the stimulation of Nerve Growth Factor (NGF) synthesis and anti-inflammatory effects.
Data Summary
Quantitative data from various studies have been aggregated to facilitate a direct comparison between this compound and the whole mycelium extract.
| Bioactive Effect | Test System | This compound | Hericium erinaceus Mycelium Extract | Reference |
| NGF Secretion | Mouse astroglial cells | 250.1 ± 36.2 pg/ml (at 1.0 mM) | - | [1] |
| NGF mRNA Expression | 1321N1 human astrocytoma cells | - | Concentration-dependent increase | [2][3] |
| NGF Levels in vivo | Rat locus coeruleus | Significant increase | - | [4][5] |
| NGF Levels in vivo | Rat hippocampus | Significant increase | - | [4][5] |
| NGF mRNA Expression in vivo | Mouse hippocampus | - | Increased after 7 days of 5% powder in feed | [2][3] |
| Anti-inflammatory Effect | Ischemic stroke model (mice) | Reduced IL-1β, IL-6, TNFα levels | Reduced inflammatory cytokines | [6] |
| Neuroprotection | Parkinson's disease model (mice) | Reduced dopaminergic cell loss and ROS | - | [6] |
Key Bioactivities and Experimental Findings
Neurotrophic Effects: Stimulation of Nerve Growth Factor (NGF)
Both this compound and Hericium erinaceus mycelium extract have demonstrated the ability to stimulate the synthesis of Nerve Growth Factor (NGF), a crucial protein for the survival, development, and function of neurons.[1][4]
Isolated This compound has been shown to be a potent stimulator of NGF synthesis. In vitro studies using mouse astroglial cells reported that Erinacin A at a concentration of 1.0 mM induced NGF secretion to levels of 250.1 ± 36.2 pg/ml.[1] Furthermore, in vivo studies in rats have shown that oral administration of Erinacin A significantly increased NGF levels in the locus coeruleus and hippocampus, key brain regions for memory and cognition.[4][5]
On the other hand, whole Hericium erinaceus mycelium extract has also been confirmed to promote NGF production. In 1321N1 human astrocytoma cells, the extract led to a concentration-dependent increase in NGF mRNA expression and enhanced the secretion of NGF protein.[2][3] The conditioned medium from these cells was also able to enhance neurite outgrowth in PC12 cells.[2][3] An in vivo study where mice were fed a diet containing 5% H. erinaceus dry powder for seven days showed a significant increase in NGF mRNA expression in the hippocampus.[2][3] Interestingly, one study noted that other compounds within the mushroom, not the hericenones found in the fruiting body, are responsible for this NGF-stimulating activity in the extract.[2][3]
Anti-inflammatory and Neuroprotective Properties
Beyond their neurotrophic effects, both this compound and the whole mycelium extract exhibit significant anti-inflammatory and neuroprotective activities.
An erinacine A-enriched extract of Hericium erinaceus mycelium was found to reduce the infarct size in a mouse model of ischemic stroke and concurrently lowered the levels of several inflammatory cytokines, including IL-1β, IL-6, and TNFα.[6] In models of Parkinson's disease, this enriched extract also demonstrated neuroprotective effects by reducing the loss of dopaminergic cells, mitigating the production of reactive oxygen species (ROS), and improving motor deficits.[6]
While direct comparative studies on the anti-inflammatory effects of the isolated compound versus the whole extract are limited, the presence of a complex array of bioactive molecules in the whole mycelium extract , including polysaccharides and other terpenoids, suggests a potentially broader, synergistic anti-inflammatory action.[7][8] The whole extract contains not only erinacines but also other compounds that may contribute to its overall therapeutic profile.[7]
Signaling Pathways and Mechanisms of Action
The neurotrophic and anti-inflammatory effects of this compound and Hericium erinaceus mycelium extract are mediated through distinct and overlapping signaling pathways.
Hericium erinaceus extract has been shown to promote NGF gene expression via the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2][3] The extract induces the phosphorylation of JNK and its downstream target c-Jun, leading to an increase in c-fos expression, which ultimately upregulates NGF synthesis.[2][3]
Caption: JNK Signaling Pathway Activation by H. erinaceus Extract.
Erinacine A, particularly in enriched extracts, has been linked to the activation of the Nrf2 pathway, a key regulator of the cellular antioxidant response.[9][10] This pathway is crucial for protecting neuronal cells from oxidative stress, a common factor in neurodegenerative diseases.
Caption: Nrf2-Mediated Antioxidant Response by Erinacin A.
Experimental Protocols
Quantification of Nerve Growth Factor (NGF)
Objective: To measure the concentration of NGF in cell culture supernatants or tissue homogenates.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for NGF quantification.[11][12]
-
Coating: A 96-well plate is coated with a capture antibody specific for NGF and incubated.
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample Incubation: Samples (cell culture supernatant or tissue lysate) and standards of known NGF concentrations are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody that also binds to NGF is added and incubated.
-
Enzyme Conjugate: An enzyme-linked avidin (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate solution is added, which is converted by the enzyme into a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of NGF in the samples is determined by comparing their absorbance to the standard curve.
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. Nerve growth factor-inducing activity of Hericium erinaceus in 1321N1 human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. cebrofit.com.ua [cebrofit.com.ua]
- 5. tandfonline.com [tandfonline.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Lion’s Mane Mushroom (Hericium erinaceus): A Neuroprotective Fungus with Antioxidant, Anti-Inflammatory, and Antimicrobial Potential—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactive Polysaccharides from Hericium erinaceus: Extraction, Structure, Bioactivities, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Measurement of neurotrophic factors [bio-protocol.org]
- 12. Measurement of neurotrophic factors in the serum [bio-protocol.org]
A Comparative Guide to Analytical Methods for the Quantification of (-)-Erinacin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of (-)-Erinacin A, a compound of significant interest for its neuroprotective properties. The following sections detail the performance of various analytical techniques, supported by experimental data from published studies, to assist researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Analytical Methods
The quantification of this compound is predominantly achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most reported methods. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.
| Analytical Method | Instrumentation | Key Performance Characteristics | Application |
| HPLC-UV/DAD | Agilent 1260 HPLC system with a UV-Vis DAD detector[1] | Column: Supersil AQ-C18 (5 μm, 250 × 4.6 mm) Mobile Phase: Acetonitrile–water (55:45 v/v) isocratic elution Flow Rate: 1.0 mL/min Detection: 340 nm Retention Time: 11.2 min[1] | Quantification in fermented mycelia of Hericium erinaceus[1] |
| HPLC-CAD | Vanquish HPLC system with Charged Aerosol Detector (CAD)[2] | Column: Not specified Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile[2] Flow Rate: 1 mL min−1[2] Purity Determination: 97.4%[2] | Determination of purity of isolated Erinacin A[2] |
| LC-MS/MS | Agilent 1100 series HPLC with API 3000 triple quadrupole MS | Column: Agilent Eclipse XDB-C18 (3.5 µm, 4.6 × 100 mm) Mobile Phase: Gradient with water and acetonitrile Flow Rate: 0.35 mL/min Linearity: 5 to 500 ng/mL (R2 = 0.999 for intra-day and 0.998 for inter-day)[3][4] Precision and Accuracy: Within ±15%[5] | Bioavailability, tissue distribution, and protein binding studies in rats[4][5][6] |
| HPLC-QQQ/MS | Agilent 1100 series HPLC with API 3000 triple quadrupole MS[7] | Column: Agilent Eclipse XDB-C18 (3.5 μm, 4.6 × 100 mm)[7] Ionization: Positive ESI[7] | Pharmacokinetic studies in pigs[7] and quantification in liver S9 fractions[8] |
| UPLC-QTOF/MS | Agilent 1290 Infinity II UPLC with Agilent 6546 QTOF-MS[7] | Column: Phenomenex Kinetex C18 (1.7 μm, 3.0 × 100 mm)[7] Ionization: ESI | Identification of metabolites of Erinacin A[7][8] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to enable replication and adaptation for specific research purposes.
HPLC-UV/DAD Method for Quantification in Mycelia[1]
-
Instrumentation: Agilent 1260 HPLC system with a UV-Vis DAD detector.
-
Chromatographic Column: Supersil AQ-C18 column (5 μm, 250 × 4.6 mm).
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (55:45 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
UV Detection Wavelength: 340 nm.
-
Sample Preparation: The dry extract of Hericium erinaceus mycelia is re-dissolved in ethanol and filtered through a 0.45 µm microfilter prior to HPLC analysis.
LC-MS/MS Method for Bioanalysis[5]
-
Instrumentation: Agilent 1100 series HPLC system coupled to an API 3000 triple quadrupole mass spectrometer.
-
Chromatographic Column: Agilent Eclipse XDB-C18 column (3.5 µm, 4.6 × 100 mm).
-
Mobile Phase: A gradient program with water (A) and acetonitrile (B): 0 min, 70% B; 0–5 min, 70–100% B; 5–8 min, 100% B; 8–8.1 min, 100–70% B; 8.1–11 min, 70% B.
-
Flow Rate: 0.35 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 μL.
-
Mass Spectrometric Detection: Multiple reaction monitoring (MRM) in positive ionization mode. The precursor to product ion transition for Erinacin A is [M+H]+ 433 → 301.
-
Sample Preparation: Plasma or tissue homogenates are mixed with an internal standard and ethyl acetate for extraction. The supernatant is evaporated to dryness and the residue is reconstituted with acetonitrile for analysis.
UPLC-QTOF/MS for Metabolite Identification[8]
-
Instrumentation: An ultra-performance liquid chromatography system coupled with a quadrupole time-of-flight mass spectrometer.
-
Metabolite Identification: This high-resolution mass spectrometry technique is employed to identify metabolites of Erinacin A in biological matrices, such as liver S9 fractions. Five common metabolites have been identified using this method[8].
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the cross-validation and comparison of analytical methods for this compound quantification.
Caption: Workflow for cross-validation of analytical methods.
References
- 1. mdpi.com [mdpi.com]
- 2. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pilot pharmacokinetic and Metabolite identification study of Erinacine A in a Single landrace pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Common Liver Metabolites of the Natural Bioactive Compound Erinacine A, Purified from Hericium erinaceus Mycelium [mdpi.com]
Replicating Published Findings on (-)-Erinacine A's Neuroprotective Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of (-)-Erinacine A with other alternatives, supported by experimental data from published studies. Detailed methodologies for key experiments are included to facilitate the replication of findings.
Comparative Analysis of Neuroprotective Effects
(-)-Erinacine A, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has demonstrated significant neuroprotective activities across various preclinical models.[1] Its therapeutic potential stems from its ability to mitigate neuroinflammation, oxidative stress, and apoptosis.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the neuroprotective effects of (-)-Erinacine A and its alternatives.
Table 1: In Vivo Neuroprotective Effects of (-)-Erinacine A in a Rat Model of Traumatic Optic Neuropathy
| Treatment Group | Retinal Ganglion Cell (RGC) Density (cells/mm²) | Apoptotic RGCs (TUNEL-positive cells) | Optic Nerve Macrophage Infiltration (cells/mm²) |
| PBS Control | Undisclosed | High | High |
| (-)-Erinacine A (2.64 mg/kg) | 2.3-fold higher than control[4] | 10.0-fold lower than control[4] | 1.8-fold lower than control[4] |
| (-)-Erinacine A (5.28 mg/kg) | 3.7-fold higher than control[4] | 15.6-fold lower than control[4] | 2.2-fold lower than control[4] |
Table 2: Effects of (-)-Erinacine A on Pro-inflammatory and Antioxidant Markers in a Rat Model of Traumatic Optic Neuropathy
| Marker | PBS Control | (-)-Erinacine A Treated | Fold Change/Effect |
| Pro-inflammatory | |||
| TNF-α | High | Decreased[4] | Significant reduction |
| TNFR1 | High | Decreased[4] | Significant reduction |
| IL-1β | High | Decreased[4] | Significant reduction |
| iNOS | High | Decreased[4] | Significant reduction |
| Apoptosis-related | |||
| pRIP | High | Decreased[4] | Significant reduction |
| Cas8 | High | Decreased[4] | Significant reduction |
| cCas3 | High | Decreased[4] | Significant reduction |
| Antioxidant | |||
| Nrf2 | Low | Increased[4] | Significant increase |
| HO-1 | Low | Increased[4] | Significant increase |
| SOD1 | Low | Increased[4] | Significant increase |
Table 3: Comparative Neuroprotective Mechanisms of Erinacines and Hericenones
| Compound | Primary Mechanism of Action | Key Signaling Pathways | Reference |
| (-)-Erinacine A | Anti-inflammatory, Antioxidant, Anti-apoptotic, Stimulates NGF synthesis | Nrf2/HO-1/SOD1, Inhibition of NF-κB and AKT, JNK | [2][5][6] |
| Erinacine C | Anti-inflammatory, Antioxidant | Nrf2/SOD1 | [5] |
| Erinacine S | Promotes neurite outgrowth, Stimulates neurosteroid accumulation | Not fully elucidated | [7] |
| Hericenones | Stimulates NGF synthesis, Anti-inflammatory | Inhibition of IκB, p-IκBα, and iNOS; Activation of Nrf2/HO-1 | [3][7] |
Experimental Protocols
Traumatic Optic Neuropathy (TON) Rat Model
This in vivo model is utilized to assess the neuroprotective effects of compounds on retinal ganglion cells (RGCs) following optic nerve injury.
1. Animal Model:
-
Adult male Wistar rats are used.[2]
-
The optic nerve is exposed and crushed using a standardized method to induce traumatic optic neuropathy.[2]
2. Treatment:
-
Animals are divided into control and treatment groups.[2]
-
The control group receives phosphate-buffered saline (PBS).[2]
-
Treatment groups receive oral gavage of (-)-Erinacine A at specified doses (e.g., 2.64 mg/kg and 5.28 mg/kg) in PBS, typically administered twice daily for 14 days post-injury.[2]
3. Outcome Measures:
-
Flash Visual Evoked Potentials (fVEPs): To assess visual function.[8]
-
Retrograde Labeling of RGCs: Fluoro-Gold is injected into the superior colliculus to label surviving RGCs.[8]
-
Immunohistochemistry and Western Blotting: Retinal and optic nerve tissues are analyzed for markers of apoptosis (e.g., TUNEL assay, Caspase-3), inflammation (e.g., TNF-α, IL-1β, iNOS), and oxidative stress (e.g., Nrf2, HO-1, SOD1).[4][8]
In Vitro Neuroinflammation Model
This model investigates the anti-inflammatory properties of compounds on glial cells.
1. Cell Culture:
-
BV-2 microglial cells and differentiated N2a neuronal cells are used.[1]
2. Induction of Neuroinflammation:
-
BV-2 cells are treated with lipopolysaccharide (LPS) to induce an inflammatory response and generate conditioned medium (CM).[1]
3. Treatment:
-
Differentiated N2a cells are pre-treated with (-)-Erinacine A or other test compounds for a specified duration.[1]
-
The culture medium is then replaced with the LPS-induced conditioned medium from the BV-2 cells.[1]
4. Outcome Measures:
-
Cell Viability Assays: To determine the protective effect of the compound on neuronal cell death.[1]
-
Western Blotting: To measure the expression of inflammatory markers (e.g., TNF-α, IL-1β, iNOS) and signaling proteins (e.g., JNK, NF-κB) in both glial and neuronal cells.[1]
Signaling Pathways and Experimental Workflows
Caption: Neuroprotective signaling pathways of (-)-Erinacine A.
Caption: Experimental workflow for in vivo TON model.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Effects of Erinacine A on an Experimental Model of Traumatic Optic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]
- 7. Neurotrophic and Neuroprotective Effects of Hericium erinaceus [mdpi.com]
- 8. Neuroprotective Effects of Erinacine A on an Experimental Model of Traumatic Optic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (-)-Erinacine A with Standard-of-Care Drugs for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational compound (-)-Erinacine A with current standard-of-care drugs for Alzheimer's disease: Lecanemab, Aducanumab, Donepezil, and Memantine. The comparison is based on available preclinical and clinical data, focusing on mechanisms of action, efficacy, and experimental methodologies.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. Current therapeutic strategies primarily focus on symptomatic relief or targeting the underlying amyloid pathology. (-)-Erinacine A, a diterpenoid isolated from the mycelium of the mushroom Hericium erinacineus, has emerged as a potential neuroprotective agent. This guide evaluates its preclinical profile against established FDA-approved treatments.
Mechanisms of Action: A Comparative Overview
The therapeutic approaches for Alzheimer's disease vary significantly, from antibody-mediated clearance of amyloid plaques to modulation of neurotransmitter systems and stimulation of endogenous neurotrophic factors.
(-)-Erinacine A: This natural compound is believed to exert its neuroprotective effects primarily by stimulating the synthesis of Nerve Growth Factor (NGF).[1][2] NGF is crucial for the survival, maintenance, and regeneration of neurons. By increasing NGF levels, (-)-Erinacine A may promote neuronal health and synaptic plasticity.[3] Preclinical studies also suggest that erinacine A can cross the blood-brain barrier and may contribute to the reduction of amyloid plaque burden and neuroinflammation.[3][4][5]
Standard-of-Care Drugs:
-
Lecanemab and Aducanumab: These are humanized monoclonal antibodies that target aggregated forms of Aβ.[6][7] Lecanemab preferentially binds to soluble Aβ protofibrils, while Aducanumab targets both soluble oligomers and insoluble fibrils.[8][9] Their primary mechanism is to facilitate the clearance of Aβ plaques from the brain, thereby slowing the progression of the disease.[8][10]
-
Donepezil: As a centrally acting reversible acetylcholinesterase inhibitor, Donepezil increases the concentration of acetylcholine in the brain.[11][12] This enhancement of cholinergic neurotransmission can lead to modest improvements in cognitive function.[11][12][13][14][15]
-
Memantine: This drug is an N-methyl-D-aspartate (NMDA) receptor antagonist.[16][17][18] In Alzheimer's disease, excessive glutamate can lead to excitotoxicity and neuronal damage. Memantine blocks the effects of pathological levels of glutamate while allowing for normal neurotransmission.[16][17][18]
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and a typical experimental approach for evaluating anti-amyloid compounds, the following diagrams are provided.
Caption: (-)-Erinacine A Signaling Pathway.
Caption: Standard-of-Care Drug Mechanisms.
Caption: Anti-Amyloid Compound Evaluation Workflow.
Quantitative Data Comparison
The following tables summarize the available quantitative data from preclinical studies of (-)-Erinacine A and clinical trials of the standard-of-care drugs. Direct comparison is challenging due to the different study designs (preclinical vs. clinical) and endpoints.
Table 1: Effects on Amyloid-Beta Pathology
| Compound | Study Population | Dosage/Treatment | Key Finding | Citation |
| (-)-Erinacine A-enriched H. erinaceus mycelium | APPswe/PS1dE9 Mice | 30-day oral administration | Decreased Aβ plaque burden by 38.6% (mycelium) and 55.8% (ethanol extract) | [19] |
| Lecanemab | Early Alzheimer's Disease Patients | 10 mg/kg biweekly for 18 months | 68% of treated individuals experienced complete clearance of amyloid-β by amyloid PET imaging. | [10] |
| Aducanumab | Prodromal or Mild Alzheimer's Disease Patients | 10 mg/kg for 54 weeks | SUVR adjusted mean change from baseline of -0.29 ± 0.03. | [20] |
| Donepezil | N/A | N/A | Primarily acts on cholinergic system, no direct Aβ removal mechanism. | [11][12] |
| Memantine | N/A | N/A | Primarily acts on glutamatergic system, no direct Aβ removal mechanism. | [16][17] |
Table 2: Effects on Cognitive Function
| Compound | Study Population | Cognitive Assessment | Key Finding | Citation |
| (-)-Erinacine A-enriched H. erinaceus mycelium | Mild Alzheimer's Disease Patients | MMSE, CASI, IADL | Higher scores in the treatment group compared to placebo, with the EAHE group showing an increasing trend in CASI scores (p=0.058) while the placebo group showed a decreasing trend (p=0.064). | [21] |
| Lecanemab | Early Alzheimer's Disease Patients | CDR-SB | 27% slowing of clinical decline compared to placebo over 18 months. | [6][7] |
| Aducanumab | Early Alzheimer's Disease Patients | CDR-SB | 22% reduction in the rate of cognitive decline in the EMERGE trial (high-dose). | [22] |
| Donepezil | Mild to Moderate Alzheimer's Disease Patients | ADAS-cog | Statistically significant improvement compared to placebo at 24 weeks. | [11][15] |
| Memantine | Moderate to Severe Alzheimer's Disease Patients | Various cognitive scales | Modest cognitive benefits. | [16][17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in the evaluation of these compounds.
In Vivo Alzheimer's Disease Mouse Model Study (for (-)-Erinacine A)
-
Animal Model: APPswe/PS1dE9 transgenic mice, which develop age-dependent Aβ plaques.[4][19]
-
Treatment: Oral administration of (-)-Erinacine A-enriched Hericium erinaceus mycelium extract for 30 days.[19]
-
Behavioral Assessment (Morris Water Maze): This task assesses hippocampal-dependent spatial learning and memory.[8][22][23][24][25] The protocol typically involves training mice to find a hidden platform in a pool of water, using visual cues. Escape latency and path length to the platform are measured. A probe trial with the platform removed is conducted to assess memory retention.
-
Immunohistochemistry for Aβ Plaque Quantification:
-
Brain tissue is collected, fixed, and sectioned.[26][27][28]
-
Sections are incubated with a primary antibody specific for Aβ (e.g., 6E10).[28]
-
A secondary antibody conjugated to a fluorescent marker or an enzyme (for colorimetric detection) is applied.
-
Sections are imaged using microscopy, and the Aβ plaque load (percentage of area covered by plaques) is quantified using image analysis software.[26][28]
-
-
Biochemical Analysis (ELISA): Brain homogenates are used to measure the levels of soluble and insoluble Aβ40 and Aβ42 using specific enzyme-linked immunosorbent assays.[29]
In Vitro Neuroprotection Assay (MTT Assay)
-
Cell Line: PC12 cells or other neuronal cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with the test compound (e.g., (-)-Erinacine A).[9][30][31][32][33]
-
A neurotoxic insult (e.g., glutamate or Aβ oligomers) is applied.
-
After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[9][30][31][32][33]
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[9][30][31][32][33]
-
The formazan is solubilized, and the absorbance is measured spectrophotometrically. The intensity of the color is proportional to the number of viable cells.
-
Human Clinical Trials (for Standard-of-Care Drugs)
-
Study Design: Typically multicenter, double-blind, placebo-controlled, parallel-group randomized trials.[6][11][34][35]
-
Participants: Individuals with mild cognitive impairment or mild dementia due to Alzheimer's disease, with confirmed amyloid pathology via PET or CSF.[6][34]
-
Intervention: Intravenous infusion of the monoclonal antibody (e.g., Lecanemab 10 mg/kg every two weeks) or oral administration of the small molecule drug.[11][34]
-
Primary Endpoints: Change from baseline in cognitive and functional scales such as the Clinical Dementia Rating-Sum of Boxes (CDR-SB), Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), and Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL).[6][11][34][35]
-
Biomarker Analysis: Changes in brain amyloid levels are assessed using amyloid PET imaging, and levels of Aβ and tau in cerebrospinal fluid and plasma are also measured.[20][36][37][38][39][40]
Conclusion
(-)-Erinacine A presents a novel, neurotrophic-focused approach to Alzheimer's disease therapy, contrasting with the current standard-of-care drugs that primarily target amyloid pathology or provide symptomatic relief through neurotransmitter modulation. Preclinical data for (-)-Erinacine A are promising, suggesting potential benefits in reducing amyloid plaques and improving cognitive function in animal models. However, it is crucial to note the limitations of comparing preclinical data with robust clinical trial results. The effect sizes observed for amyloid clearance with monoclonal antibodies like Lecanemab in humans are substantial. Further rigorous clinical investigation is required to determine the therapeutic potential and safety profile of (-)-Erinacine A in patients with Alzheimer's disease and to enable a more direct comparison with the established treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Erinacines A, B and C, strong stimulators of nerve growth factor (NGF)-synthesis, from the mycelia of Hericium erinaceum – ScienceOpen [scienceopen.com]
- 3. Hericium erinaceus in Neurodegenerative Diseases: From Bench to Bedside and Beyond, How Far from the Shoreline? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Synergistic Effects of Erinacines on Microglial Regulation and Alzheimer's Pathology Under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What clinical trials have been conducted for Lecanemab? [synapse.patsnap.com]
- 7. ccjm.org [ccjm.org]
- 8. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 9. MTT assay [bio-protocol.org]
- 10. Lecanemab reduces brain amyloid-β and delays cognitive worsening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New drug matched donepezil’s efficacy in mild to moderate Alzheimer’s | MDedge [mdedge.com]
- 13. Efficacy and safety of donepezil for mild cognitive impairment: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis [frontiersin.org]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Erinacine A-enriched Hericium erinaceus mycelium ameliorates Alzheimer’s disease-related pathologies in APPswe/PS1dE9 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
- 21. Frontiers | Prevention of Early Alzheimer’s Disease by Erinacine A-Enriched Hericium erinaceus Mycelia Pilot Double-Blind Placebo-Controlled Study [frontiersin.org]
- 22. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 26. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubcompare.ai [pubcompare.ai]
- 28. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 29. Biochemical and immunohistochemical analysis of an Alzheimer’s disease mouse model reveals the presence of multiple cerebral Aβ assembly forms throughout life - PMC [pmc.ncbi.nlm.nih.gov]
- 30. 4.3. Determination of Cell Viability and Neuroprotection Potential by MTT Assay [bio-protocol.org]
- 31. 2.3. MTT Assay [bio-protocol.org]
- 32. MTT assay protocol | Abcam [abcam.com]
- 33. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 34. mdpi.com [mdpi.com]
- 35. Novel anti-amyloid-beta (Aβ) monoclonal antibody lecanemab for Alzheimer’s disease: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Impact of Reference and Target Region Selection on Amyloid PET SUV Ratios in the Phase 1b PRIME Study of Aducanumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. Results from the long‐term extension of PRIME: A randomized Phase 1b trial of aducanumab - PMC [pmc.ncbi.nlm.nih.gov]
- 39. NIA statement on report of lecanemab reducing cognitive decline in Alzheimer’s clinical trial | National Institute on Aging [nia.nih.gov]
- 40. LETTER TO THE EDITOR: UPDATE TO: TWO RANDOMIZED PHASE 3 STUDIES OF ADUCANUMAB IN EARLY ALZHEIMER’S DISEASE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
Investigating the Synergistic Potential of (-)-Erinacine A with Nootropic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Erinacine A, a cyathin diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane), has garnered significant attention for its potent neurotrophic and neuroprotective properties. Primarily known for its ability to stimulate Nerve Growth Factor (NGF) synthesis, (-)-Erinacine A presents a compelling case for its use in mitigating neurodegenerative diseases and enhancing cognitive function.[1][2] While its individual efficacy is promising, the exploration of its synergistic effects with other nootropic compounds remains a nascent but highly promising field of research.
This guide provides a comparative analysis of (-)-Erinacine A and other prominent nootropic compounds, exploring their individual mechanisms and potential for synergistic interactions. While direct experimental data on the synergistic effects of isolated (-)-Erinacine A with other nootropics is limited in publicly available literature, this guide synthesizes existing preclinical and clinical data to build a strong theoretical framework for future research. We will delve into the distinct and potentially complementary signaling pathways of these compounds, offering a rationale for their combined use.
Comparative Analysis of Nootropic Compounds
The following table summarizes the key characteristics, mechanisms of action, and reported cognitive benefits of (-)-Erinacin A and a selection of other well-researched nootropic compounds. This comparative data is essential for identifying potential synergistic pairings.
| Compound | Source | Primary Mechanism of Action | Key Reported Cognitive Benefits |
| (-)-Erinacine A | Hericium erinaceus mycelium | Stimulates Nerve Growth Factor (NGF) synthesis; Modulates BDNF/PI3K/Akt/GSK-3β signaling; Anti-inflammatory and antioxidant effects.[1][3] | Enhanced neurite outgrowth, potential for improved memory and cognitive function, neuroprotection.[1][2] |
| Bacopa Monnieri | Bacopa monnieri plant | Modulates the cholinergic system by inhibiting acetylcholinesterase and stimulating choline acetyltransferase; Influences dopamine and serotonin levels; Antioxidant and anti-inflammatory properties.[4] | Improved memory formation and recall, reduced anxiety, enhanced learning rate.[4][5] |
| Citicoline (CDP-Choline) | Endogenous compound/dietary supplement | Key intermediary in the biosynthesis of phosphatidylcholine, a major component of neuronal membranes; Increases acetylcholine, norepinephrine, and dopamine levels.[6][7] | Neuroprotection and neurorepair in ischemic stroke; Improved memory and attention in individuals with cognitive impairment.[6][8] |
| Huperzine A | Huperzia serrata (Chinese club moss) | Reversible inhibitor of acetylcholinesterase (AChE), leading to increased acetylcholine levels in the brain.[9][10] | Improved memory and cognitive function in Alzheimer's disease and vascular dementia.[9][11] |
Potential Synergistic Interactions with (-)-Erinacine A
Based on the distinct mechanisms of action outlined above, several hypotheses for synergistic interactions with (-)-Erinacine A can be proposed.
(-)-Erinacine A and Bacopa Monnieri: A Two-Pronged Approach to Neuronal Health
A combination of (-)-Erinacine A and Bacopa monnieri could offer a powerful synergistic effect by simultaneously promoting neuronal growth and enhancing neurotransmission.
-
Complementary Mechanisms: (-)-Erinacine A stimulates the production of NGF, fostering the growth, survival, and differentiation of neurons.[1][2] Bacopa monnieri enhances cholinergic signaling, which is crucial for learning and memory.[4] The neurotrophic effects of (-)-Erinacine A could create a more robust and resilient neuronal network for the enhanced cholinergic activity promoted by Bacopa monnieri to act upon.
-
Neuroprotection and Repair: Both compounds exhibit antioxidant and anti-inflammatory properties, offering a combined defense against neuronal damage.[1][4]
(-)-Erinacine A and Citicoline: Supporting Neuronal Structure and Function
The synergy between (-)-Erinacine A and citicoline lies in their complementary roles in neuronal maintenance and repair.
-
Building and Maintaining Neurons: Citicoline provides the essential building blocks for neuronal membranes (phosphatidylcholine), while (-)-Erinacine A stimulates the growth and extension of neurites.[1][6] This combination could accelerate the repair of damaged neurons and the formation of new synaptic connections.
-
Enhanced Neurotransmitter Synthesis: Citicoline contributes to the synthesis of acetylcholine, which, when coupled with the NGF-promoting effects of (-)-Erinacine A, could lead to more efficient and resilient neural communication.[6]
(-)-Erinacine A and Huperzine A: Maximizing Acetylcholine Availability
A combination of (-)-Erinacine A and Huperzine A could significantly boost cognitive function by targeting the cholinergic system from two different angles.
-
Increased Acetylcholine Levels: Huperzine A directly increases the amount of acetylcholine in the synaptic cleft by inhibiting its breakdown.[9][10]
-
Enhanced Neuronal Responsiveness: The NGF-induced neuronal growth and health promoted by (-)-Erinacine A could lead to neurons that are more responsive to the increased acetylcholine levels, potentially leading to a greater improvement in cognitive function than either compound alone.
Experimental Protocols
To investigate the hypothesized synergistic effects, researchers can adapt and combine established experimental protocols.
In Vitro Neurite Outgrowth Assay
This assay is crucial for quantifying the neurotrophic effects of the compounds, both individually and in combination.
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are commonly used as they differentiate into neuron-like cells in the presence of NGF.
-
Treatment: Cells are treated with varying concentrations of (-)-Erinacine A, the other nootropic compound, and a combination of both. A positive control (NGF) and a negative control (vehicle) should be included.
-
Incubation: Cells are incubated for a period of 24-72 hours to allow for neurite outgrowth.
-
Quantification: Neurite length and the percentage of cells bearing neurites are quantified using microscopy and image analysis software. A synergistic effect would be indicated by a significantly greater neurite outgrowth in the combination group compared to the sum of the effects of the individual compounds.
In Vivo Cognitive Performance Assessment in Animal Models
Animal models of cognitive impairment are essential for evaluating the effects of these compounds on learning and memory.
-
Animal Model: Commonly used models include scopolamine-induced amnesia in mice or rats, or transgenic models of Alzheimer's disease.
-
Treatment Groups:
-
Vehicle Control
-
(-)-Erinacine A alone
-
Other Nootropic Compound alone
-
Combination of (-)-Erinacine A and the other Nootropic
-
-
Behavioral Tests: A battery of tests should be used to assess different aspects of cognition:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze or T-Maze: To evaluate spatial working memory.
-
Novel Object Recognition Test: To assess recognition memory.
-
-
Data Analysis: Performance metrics (e.g., escape latency in the Morris water maze, alternation percentage in the Y-maze) are compared across groups. Synergy would be demonstrated if the combination group shows a statistically significant improvement in performance beyond the additive effects of the individual treatments.
Biochemical and Molecular Analysis
To elucidate the underlying mechanisms of synergy, brain tissue from the animal models can be analyzed for:
-
NGF and BDNF Levels: Measured by ELISA to confirm the neurotrophic effects.
-
Acetylcholinesterase Activity: To assess the impact on the cholinergic system.
-
Markers of Oxidative Stress and Inflammation: To evaluate the neuroprotective effects.
-
Western Blot Analysis: To quantify the expression of key proteins in relevant signaling pathways (e.g., TrkA, Akt, CREB).
Visualizing the Pathways and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and a proposed experimental workflow.
Caption: Potential synergistic action of this compound and Bacopa Monnieri.
Caption: Proposed workflow for investigating synergistic effects.
Conclusion
The investigation into the synergistic effects of (-)-Erinacine A with other nootropic compounds is a frontier in cognitive science and neuropharmacology. While direct experimental evidence is currently sparse, the distinct and complementary mechanisms of action of (-)-Erinacine A and compounds like Bacopa monnieri, citicoline, and Huperzine A provide a strong rationale for pursuing this line of inquiry. The potential to achieve superior cognitive enhancement and neuroprotection through combination therapies warrants dedicated preclinical and clinical investigation. The experimental frameworks provided in this guide offer a starting point for researchers to systematically explore these promising synergistic interactions, potentially unlocking novel and more effective therapeutic strategies for a range of neurological and cognitive disorders.
References
- 1. Neuroprotective Effects of Erinacine A on an Experimental Model of Traumatic Optic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a food supplement containing phosphatidylserine on cognitive function in Chinese older adults with mild cognitive impairment: A randomized double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropharmacological Review of the Nootropic Herb Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Citicoline in Neuroprotection and Neurorepair in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Application of Citicoline in Neurological Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caringsunshine.com [caringsunshine.com]
- 10. doaj.org [doaj.org]
- 11. researchgate.net [researchgate.net]
Does (-)-Erinacin A show superior efficacy in specific neuronal cell types?
(-)-Erinacin A, a prominent bioactive compound from the mycelium of Hericium erinaceus, has demonstrated significant neurotrophic and neuroprotective properties across a variety of neuronal cell types. This guide provides a comparative analysis of its efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its therapeutic potential.
Quantitative Data Summary
The efficacy of this compound varies among different neuronal populations. The following table summarizes key quantitative findings from preclinical studies.
| Neuronal Cell Type | Efficacy Metric | This compound Effect | Comparison to Alternatives |
| PC12 Cells | Neurite Outgrowth | Potentiates NGF-induced neurite outgrowth.[1] | Stronger induction of NGF biosynthesis than epinephrine (a known stimulator).[2] |
| Primary Rat Cortical Neurons | Neurite Outgrowth | Induces neuritogenesis, even in the absence of NGF.[3][4] | Acts as a direct neurotrophic agent, unlike some compounds that only potentiate NGF.[5][6] |
| Primary Mouse Cortical Neurons | Neuronal Survival & Regeneration | Enhances neuronal survival and promotes regeneration on inhibitory substrates.[5][7] | Erinacine S, another compound from H. erinaceus, also shows significant neurite outgrowth promotion.[7][8][9] |
| Dopaminergic Neurons (N2a cells) | Neuroprotection | Protects against inflammatory factor-induced cell death.[10][11] | Ameliorates MPP+-induced apoptosis and degeneration.[5][6] |
| Primary Rat Dorsal Root Ganglion (DRG) Neurons | Axon Regeneration | Significantly enhances post-injury axon regeneration.[7][12] | Shows higher protective activity when combined with NGF.[13] |
| Hippocampal Neurons | Neurogenesis & Plaque Reduction | Promotes hippocampal neurogenesis and reduces amyloid-beta (Aβ) plaque burden in Alzheimer's models.[14][15] | Increases the ratio of Nerve Growth Factor (NGF) to its precursor, proNGF.[14][15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate experimental design and replication.
1. Neurite Outgrowth Assay in PC12 Cells
-
Cell Culture: PC12 cells are seeded in collagen-coated 24-well plates in a normal serum medium for 24 hours. The medium is then switched to a low-serum medium (e.g., 2% horse serum and 1% fetal bovine serum).
-
Treatment: Cells are exposed to a vehicle control (e.g., 0.1% DMSO), a positive control (e.g., 2 ng/mL NGF), or NGF in combination with various concentrations of this compound (e.g., 0.3, 3, 30 µM) for 96 hours.[1]
-
Analysis: Post-treatment, cells are visualized under a microscope. A neurite-bearing cell is defined as a cell with at least one neurite longer than the diameter of the cell body. The percentage of neurite-bearing cells is quantified from multiple fields of view.
2. Neuroprotection Assay in Primary Cortical Neurons
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 (E18) rat fetuses and cultured on poly-L-lysine coated plates.
-
Treatment: To model neurotoxic insults, cultures can be exposed to agents like glutamate or amyloid-beta peptides. For neuroprotection assessment, cells are pre-treated with this compound for a specified period (e.g., 24 hours) before the addition of the neurotoxin.
-
Analysis: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity.[16] Neuronal morphology and survival can also be assessed by immunofluorescence staining for neuron-specific markers like β-III tubulin.[7]
3. In Vivo Alzheimer's Disease Model
-
Animal Model: APPswe/PS1dE9 transgenic mice, which develop age-dependent amyloid-beta plaques, are commonly used.[14][15]
-
Administration: Five-month-old mice are orally administered with this compound-enriched Hericium erinaceus mycelia for 30 days.[14][15]
-
Analysis: Following the treatment period, brain tissues are collected. Amyloid plaque burden is quantified using immunohistochemistry with antibodies against Aβ. Neurogenesis is assessed by staining for markers like doublecortin (DCX) in the dentate gyrus of the hippocampus.[15]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
This compound exerts its neurotrophic effects primarily through the activation of the TrkA receptor, the high-affinity receptor for NGF. This initiates downstream signaling cascades crucial for neuronal survival and growth.
Caption: this compound activates TrkA signaling pathways.
Experimental Workflow for Neuroprotection Assay
The following diagram illustrates a standard workflow for assessing the neuroprotective effects of this compound against an induced neurotoxic challenge.
Caption: Workflow for assessing neuroprotective efficacy.
Conclusion
This compound demonstrates superior efficacy in specific neuronal cell types, particularly in promoting neurite outgrowth in cortical neurons and enhancing axon regeneration in DRG neurons. Its ability to potentiate NGF signaling and directly stimulate neurotrophic pathways underscores its potential as a therapeutic agent for neurodegenerative diseases and nerve injury. Further investigation into its cell-type-specific mechanisms will be crucial for its clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]
- 6. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Erinacine S from Hericium erinaceus mycelium promotes neuronal regeneration by inducing neurosteroids accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Erinacine A-enriched Hericium erinaceus mycelium ameliorates Alzheimer’s disease-related pathologies in APPswe/PS1dE9 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Exploring the Synergistic Effects of Erinacines on Microglial Regulation and Alzheimer's Pathology Under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacities of (-)-Erinacin A and Vitamin E
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacities of (-)-Erinacin A, a key bioactive compound from the medicinal mushroom Hericium erinaceus, and Vitamin E, a well-established lipophilic antioxidant. This analysis is supported by available experimental data and delves into the underlying molecular mechanisms of each compound.
Quantitative Antioxidant Capacity
Direct comparative studies on the antioxidant capacity of pure this compound and Vitamin E are limited in publicly available research. The following table summarizes the available quantitative data from various in vitro antioxidant assays. It is crucial to note that the data for this compound is derived from an extract of Hericium erinaceus, which contains other potentially antioxidant compounds, whereas the data for Vitamin E is for the pure α-tocopherol form or its water-soluble analog, Trolox.
| Antioxidant Assay | This compound (from H. erinaceus extract) | Vitamin E (α-tocopherol or Trolox) | Reference |
| DPPH Radical Scavenging Activity (IC50) | 87.2 µg/mL | ~42.86 µg/mL | [1][2] |
| Oxygen Radical Absorbance Capacity (ORAC) | Data not available for pure compound | 580–585 µmol TE/g | [3] |
| Trolox Equivalent Antioxidant Capacity (TEAC) - ABTS Assay | Data not available for pure compound | Not directly reported as TEAC value, but Trolox is the standard | [4] |
Note: A lower IC50 value indicates a higher antioxidant activity. The DPPH data for the H. erinaceus extract suggests a notable, though lesser, radical scavenging capacity compared to Vitamin E. Further studies on pure this compound are necessary for a direct and conclusive comparison.
Mechanisms of Antioxidant Action
While quantitative data for pure this compound is sparse, research has elucidated its significant role in cellular antioxidant defense through the activation of signaling pathways. Vitamin E, in contrast, is primarily known for its direct radical-scavenging activity.
This compound: Nrf2-Mediated Antioxidant Response
This compound exhibits its antioxidant effects primarily through an indirect mechanism involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
-
Activation: Under conditions of oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor, Keap1.
-
Translocation and Transcription: Once freed, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.
-
Enzyme Production: This binding initiates the transcription of several crucial antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in the synthesis of the master antioxidant, glutathione (GSH).
This pathway demonstrates that this compound enhances the cell's intrinsic antioxidant defense system, providing a broader and more sustained protective effect against oxidative damage.
Vitamin E: Direct Radical Scavenging
Vitamin E, particularly α-tocopherol, is a potent lipid-soluble antioxidant that directly neutralizes free radicals, thereby breaking the chain reaction of lipid peroxidation in cell membranes.[7]
-
Donation of Hydrogen Atom: The phenolic hydroxyl group on the chromanol ring of Vitamin E donates a hydrogen atom to a lipid peroxyl radical.
-
Radical Stabilization: This process converts the highly reactive lipid peroxyl radical into a more stable lipid hydroperoxide, while Vitamin E itself becomes a relatively stable tocopheroxyl radical.
-
Regeneration: The tocopheroxyl radical can then be recycled back to its active form by other antioxidants, such as Vitamin C.
This direct scavenging mechanism makes Vitamin E a crucial first line of defense against oxidative damage within biological membranes.
Experimental Protocols
The following are detailed methodologies for the key in vitro antioxidant capacity assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol or ethanol. The solution has a deep violet color.
-
Sample Preparation: The test compounds (this compound or Vitamin E) are prepared in a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample. A control containing the solvent instead of the sample is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured spectrophotometrically at a specific wavelength (typically around 517 nm). The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, leading to a decrease in absorbance.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
-
Reagent Preparation: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (Trolox, a water-soluble analog of Vitamin E) are prepared in a suitable buffer.
-
Sample Preparation: The test compounds are prepared in various concentrations.
-
Reaction Setup: The fluorescent probe, the antioxidant sample (or Trolox standard or blank), are mixed in the wells of a microplate.
-
Initiation of Reaction: The reaction is initiated by adding the peroxyl radical generator (AAPH).
-
Fluorescence Measurement: The fluorescence decay of the probe is monitored over time at specific excitation and emission wavelengths. The presence of an antioxidant protects the probe from degradation, resulting in a slower decay of fluorescence.
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC (AUC_sample - AUC_blank) is plotted against the concentration of the antioxidant or Trolox. The ORAC value is expressed as Trolox Equivalents (TE) per gram or mole of the sample.
Conclusion
Both this compound and Vitamin E demonstrate significant antioxidant properties, albeit through different primary mechanisms. Vitamin E acts as a direct and potent scavenger of lipid peroxyl radicals, making it a cornerstone of membrane protection against oxidative stress. In contrast, this compound appears to exert its antioxidant effects indirectly by upregulating the cell's endogenous antioxidant defense system via the Nrf2 signaling pathway.
The available quantitative data, while not allowing for a direct comparison of the pure compounds, suggests that Hericium erinaceus extracts rich in this compound possess substantial antioxidant activity. The indirect mechanism of this compound may offer a more prolonged and comprehensive cellular protection.
For drug development professionals and researchers, the choice between targeting direct radical scavenging pathways with compounds like Vitamin E or enhancing endogenous antioxidant defenses with agents like this compound will depend on the specific therapeutic context and desired biological outcome. Further research, particularly quantitative analysis of pure this compound using standardized antioxidant assays, is warranted to fully elucidate its comparative efficacy against established antioxidants like Vitamin E.
References
[1] Optimization of Ultrasonic Extraction to Obtain Erinacine A and Polyphenols with Antioxidant Activity from the Fungal Biomass of Hericium erinaceus. Foods, 2020. [2] Evaluation of Oral Preparations of Vitamin E as Antioxidant Using DPPH Method (Diphenyl picrylhydrazyl). Berkala Ilmiah Kimia Farmasi, 2023. [3] Breakthrough ORAC Activity Assay: ION-ZCM1 Outperforms Vitamin C & E in Antioxidant Power. INDEVION, 2018. [4] OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Cell Biolabs, Inc. [5] Erinacine A-Enriched Hericium erinaceus Mycelium Ethanol Extract Lessens Cellular Damage in Cell and Drosophila Models of Spinocerebellar Ataxia Type 3 by Improvement of Nrf2 Activation. Antioxidants, 2024. [6] Hericium erinaceus Inhibits TNF-α-Induced Angiogenesis and ROS Generation through Suppression of MMP-9/NF-κB Signaling and Activation of Nrf2-Mediated Antioxidant Genes in Human EA.hy926 Endothelial Cells. International Journal of Molecular Sciences, 2015. [7] Vitamin E, Antioxidant and Nothing More. Free Radical Biology and Medicine, 2012.
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Ultrasonic Extraction to Obtain Erinacine A and Polyphenols with Antioxidant Activity from the Fungal Biomass of Hericium erinaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidative Activities of Micronized Solid-State Cultivated Hericium erinaceus Rich in Erinacine A against MPTP-Induced Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (-)-Erinacin A: A Comprehensive Guide for Laboratory Personnel
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of (-)-Erinacin A is paramount in a laboratory setting. This guide provides detailed procedures for the chemical inactivation and disposal of this compound, alongside methods for verifying the efficacy of these procedures. The following protocols are based on the known chemical properties of cyathane diterpenoids and general laboratory safety practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. All manipulations involving solid this compound or its concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of aerosols or dust. An emergency eyewash and safety shower must be accessible.
Chemical Properties Relevant to Disposal
Understanding the chemical stability of this compound is crucial for its effective disposal. Key properties are summarized below.
| Property | Value/Description | Implication for Disposal |
| Solubility | Soluble in organic solvents such as DMSO, methanol, ethanol, and acetonitrile. Poorly soluble in water and hexane. | Disposal methods should be compatible with organic solvents. Aqueous disposal is not recommended for the pure compound. |
| Stability | Stable under acidic conditions. May degrade under prolonged exposure to strong bases or high temperatures. | Alkaline hydrolysis and thermal degradation are potential disposal methods. |
| Reactivity | As a complex organic molecule, it is susceptible to oxidation. | Oxidation using common laboratory reagents can be an effective method for chemical inactivation. |
Recommended Disposal Procedures
Two primary methods are proposed for the chemical inactivation of this compound waste in a laboratory setting: Alkaline Hydrolysis and Oxidation. It is critical to note that these procedures should be validated in your facility to ensure complete degradation.
Method 1: Alkaline Hydrolysis
This method utilizes a strong base to degrade this compound.
Experimental Protocol:
-
Preparation: In a designated chemical fume hood, prepare a 1 M sodium hydroxide (NaOH) solution.
-
Dissolution: Dissolve the this compound waste in a minimal amount of a compatible organic solvent (e.g., ethanol or methanol).
-
Inactivation: Slowly add the this compound solution to the 1 M NaOH solution with constant stirring. The final concentration of this compound should not exceed 1 mg/mL.
-
Reaction: Allow the mixture to react for a minimum of 24 hours at room temperature. For potentially faster degradation, the reaction can be gently heated to 50°C, provided the solvent's volatility is managed within the fume hood.
-
Neutralization: After the reaction period, cool the solution to room temperature and neutralize it with a suitable acid (e.g., 1 M hydrochloric acid) to a pH between 6.0 and 8.0.
-
Disposal: The neutralized solution can be disposed of as aqueous chemical waste in accordance with local, regional, and national regulations.
Method 2: Oxidation with Sodium Hypochlorite (Bleach)
This method employs a common laboratory oxidant to break down the this compound molecule.[1][2][3][4][5]
Experimental Protocol:
-
Preparation: In a chemical fume hood, use a commercially available sodium hypochlorite (bleach) solution (typically 5-6% NaOCl).
-
Dissolution: Dissolve the this compound waste in a minimal amount of a compatible organic solvent that is miscible with water, such as ethanol or acetone.
-
Inactivation: Slowly add the this compound solution to an excess of the bleach solution with vigorous stirring. A 10:1 volume ratio of bleach solution to this compound solution is recommended.
-
Reaction: Allow the mixture to react for at least 2 hours at room temperature. The color of the bleach should not be discharged, indicating an excess of the oxidizing agent is still present.
-
Quenching (Optional but Recommended): To neutralize any remaining hypochlorite, add a quenching agent such as sodium bisulfite or sodium thiosulfate solution until the oxidizing activity is eliminated (can be tested with potassium iodide-starch paper).
-
Disposal: The final solution should be disposed of as hazardous chemical waste, following all applicable institutional and governmental guidelines.
Verification of Degradation
To ensure that the disposal procedure has been effective, the absence of this compound in the final treated waste solution should be verified. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are recommended analytical methods for this purpose.[6][7][8][9][10][11][12][13]
| Analytical Method | Sample Preparation | Key Parameters | Expected Outcome |
| HPLC-UV | Dilute a sample of the neutralized/quenched waste solution with the mobile phase. | Column: C18 reverse-phase; Mobile Phase: Acetonitrile:water gradient; Detection: UV at 340 nm.[8] | Absence of the characteristic this compound peak at its known retention time. |
| LC-MS/MS | Dilute a sample of the neutralized/quenched waste solution in an appropriate solvent (e.g., acetonitrile). | Ionization: Electrospray Ionization (ESI); Analysis: Monitor for the specific mass-to-charge ratio (m/z) of the parent this compound ion and its characteristic fragment ions.[6][7][12] | No detectable signal corresponding to this compound. |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Logical Relationship of Safety and Disposal Steps
Caption: Decision-making process for this compound disposal.
References
- 1. Sodium hypochlorite - Wikipedia [en.wikipedia.org]
- 2. Sodium hypochlorite as a selective oxidant for organic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Sodium Hypochlorite [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A pilot pharmacokinetic and Metabolite identification study of Erinacine A in a Single landrace pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for Handling (-)-Erinacin A
For researchers, scientists, and drug development professionals working with (-)-Erinacin A, this guide provides crucial safety, handling, and disposal protocols. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Handling Precautions
This compound is a diterpenoid compound supplied as a solid or a light yellow amorphous powder. While some Safety Data Sheets (SDS) classify it as a non-hazardous substance, others advise treating it as potentially hazardous until more information is available. Therefore, a cautious approach is recommended.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | ANSI Z87.1 / EN 166 |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | ASTM F739 / EN 374 |
| Body Protection | Laboratory coat | --- |
| Respiratory Protection | NIOSH/MSHA-approved respirator (if handling large quantities or generating dust) | NIOSH 42 CFR 84 / EN 149 |
Always inspect PPE for integrity before use. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.
Engineering Controls
-
Ventilation: Work with this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing stock solutions, a chemical fume hood is recommended.
-
Eyewash and Safety Shower: Ensure easy access to a functional eyewash station and safety shower.
Operational Plan: From Receipt to Experiment
A systematic workflow ensures both safety and the quality of experimental results.
Receiving and Storage
-
Upon receipt, verify the integrity of the container.
-
Store this compound in a tightly sealed container at -20°C, protected from light.[1] An inert gas atmosphere is also recommended for long-term stability.[1]
Experimental Protocols
Detailed methodologies for common experimental procedures involving this compound are provided below.
1. In Vitro Studies (e.g., Cell Culture)
-
Stock Solution Preparation:
-
Weigh the desired amount of solid this compound in a chemical fume hood.
-
Dissolve in a suitable solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol.[1][2] A common stock solution concentration is 10 mM in DMSO.[2] For example, to prepare a 10 mM stock solution, dissolve 4.326 mg of this compound (Molecular Weight: 432.55 g/mol ) in 1 mL of DMSO.
-
If solubility is an issue, gentle warming or sonication may be applied.[3]
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a vial of the stock solution.
-
Dilute the stock solution in cell culture medium to the desired final concentration.
-
To avoid cytotoxicity from the solvent, ensure the final concentration of DMSO in the culture medium is low, typically less than 0.5%.
-
A stepwise dilution is recommended to prevent precipitation of the compound.
-
Always include a vehicle control (culture medium with the same final concentration of the solvent) in your experiments.
-
2. In Vivo Studies (e.g., Animal Models)
-
Preparation for Oral Gavage:
-
For oral administration, this compound can be dissolved in a vehicle such as distilled water containing 10% DMSO.[2]
-
Alternatively, for studies using erinacine A-enriched Hericium erinaceus mycelium, the powder can be suspended in distilled water with vigorous shaking.[4]
-
The concentration should be calculated based on the desired dosage (e.g., mg/kg body weight) and the administration volume appropriate for the animal model.
-
-
Preparation for Intraperitoneal (i.p.) Injection:
The following diagram illustrates the general workflow for preparing this compound for experimental use.
Workflow for preparing this compound for experiments.
Disposal Plan
The conflicting hazard information for this compound necessitates a careful approach to waste disposal. The following decision-making process should be followed.
Decision Framework for Waste Disposal
Given the ambiguity, it is prudent to handle this compound waste as potentially hazardous unless a thorough risk assessment by your institution's Environmental Health and Safety (EHS) department determines otherwise.
The logical flow for determining the correct disposal method is outlined in the diagram below.
Decision tree for the disposal of this compound waste.
Step-by-Step Disposal Procedures
1. Solid Waste:
-
Potentially Hazardous:
-
Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, labeled, and sealed hazardous waste container.
-
Store the container in a designated satellite accumulation area.
-
Arrange for pickup by your institution's EHS department.
-
-
Confirmed Non-Hazardous (with EHS approval):
-
Dispose of in the regular laboratory trash, ensuring it is in a sealed container to prevent accidental exposure to custodial staff.
-
2. Liquid Waste (Solutions):
-
Potentially Hazardous:
-
Collect all liquid waste, including unused solutions and rinsates, in a labeled, sealed, and chemically compatible hazardous waste container.
-
Do not mix with other waste streams unless compatible.
-
Arrange for pickup by your institution's EHS department.
-
-
Confirmed Non-Hazardous (with EHS approval):
-
Some aqueous, non-hazardous solutions may be eligible for drain disposal with copious amounts of water. ALWAYS seek approval from your EHS department before disposing of any chemical down the drain.
-
Never dispose of organic solvents down the drain.
-
3. Empty Containers:
-
Thoroughly rinse the empty container with a suitable solvent.
-
Collect the first rinsate as hazardous waste.
-
Subsequent rinsates may be disposed of as non-hazardous if the initial substance is confirmed as such.
-
Deface or remove the original label.
-
Dispose of the clean, empty container in the appropriate recycling or trash receptacle.
By following these safety and logistical guidelines, researchers can handle this compound responsibly, minimizing risks and ensuring the integrity of their work. Always consult your institution's specific safety protocols and EHS department for guidance.
References
- 1. Post-Treatment with Erinacine A, a Derived Diterpenoid of H. erinaceus, Attenuates Neurotoxicity in MPTP Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
